molecular formula C44H62N2O12 B605688 Aurodox CAS No. 12704-90-4

Aurodox

Cat. No.: B605688
CAS No.: 12704-90-4
M. Wt: 811.0 g/mol
InChI Key: NTAHMPNXQOYXSX-WKSONYIQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aurodox is an antibiotic obtained from a streptomyces variant considered as possibly effective against streptococcus pyogenes infections. It may promote growth in poultry.
Antibiotic obtained from a Streptomyces variant considered as possibly effective against Streptococcus pyogenes infections. It may promote growth in poultry.

Properties

IUPAC Name

(2S)-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H62N2O12/c1-10-12-14-22-32-43(6,7)39(51)40(52)44(55,58-32)29(11-2)41(53)45-24-18-17-20-27(4)37(56-9)28(5)38-36(50)35(49)31(57-38)21-16-13-15-19-26(3)34(48)33-30(47)23-25-46(8)42(33)54/h10,12-23,25,28-29,31-32,35-40,47,49-52,55H,11,24H2,1-9H3,(H,45,53)/b12-10-,15-13+,18-17+,21-16+,22-14+,26-19+,27-20+/t28-,29-,31-,32+,35+,36+,37-,38+,39+,40-,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAHMPNXQOYXSX-WKSONYIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)[C@@]3([C@@H]([C@@H](C([C@@H](O3)/C=C/C=C\C)(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H62N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801043992
Record name Aurodox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12704-90-4
Record name Aurodox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12704-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aurodox
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012704904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aurodox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aurodox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AURODOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGP5RZH64G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to Aurodox Production in Streptomyces goldiniensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Streptomyces goldiniensis as a producer of Aurodox, a potent antibiotic with significant anti-virulence properties. This document covers the biosynthesis of this compound, detailed experimental protocols for its production and analysis, and a summary of the current understanding of its regulation.

Introduction to this compound and Streptomyces goldiniensis

This compound is a polyketide antibiotic belonging to the elfamycin group, first discovered in 1973.[1] It is produced by the soil bacterium Streptomyces goldiniensis.[1] The primary antibacterial mechanism of elfamycins involves the inhibition of protein synthesis by targeting the elongation factor Tu (EF-Tu).[2] Recently, this compound has garnered renewed interest for its ability to inhibit the Type III Secretion System (T3SS) in pathogenic bacteria like Enterohemorrhagic Escherichia coli (EHEC), making it a promising candidate for anti-virulence therapy.[3][4]

The producing organism, Streptomyces goldiniensis ATCC 21386, possesses a large, linear genome of approximately 10 Mbp, which contains a multitude of biosynthetic gene clusters (BGCs), including the one responsible for this compound production.[5][6]

The Biosynthesis of this compound

The production of this compound in S. goldiniensis is orchestrated by a large, 87 kb hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) biosynthetic gene cluster (BGC).[1][3] This BGC shows significant homology to the kirromycin BGC from Streptomyces collinus Tü 365.[1][3]

The biosynthesis of this compound is proposed to follow a pathway very similar to that of kirromycin, with a key final step that differentiates the two molecules. The core structure is assembled by the PKS/NRPS machinery, after which a final methylation of the pyridone moiety occurs.[1][3] This terminal methylation is catalyzed by a SAM-dependent methyltransferase, AurM*, and is crucial for the unique anti-virulence activity of this compound.[1][3]

Aurodox_Biosynthesis PKS_NRPS Hybrid PKS/NRPS Machinery (aur Genes) Kirromycin_intermediate Kirromycin Intermediate PKS_NRPS->Kirromycin_intermediate Assembly of polyketide backbone This compound This compound Kirromycin_intermediate->this compound Methylation of pyridone moiety AurM AurM* (SAM-dependent O-methyltransferase) AurM->Kirromycin_intermediate

Fig. 1: Proposed final step in this compound biosynthesis.

Production and Analysis of this compound

This section details the experimental procedures for the cultivation of S. goldiniensis, followed by the extraction and quantification of this compound.

Fermentation and Cultivation

Streptomyces goldiniensis can be cultivated in various media, with Glucose Yeast Extract Medium (GYM) identified as a particularly effective medium for this compound production.[4][7] Detectable levels of this compound are typically observed after a minimum growth period of 154 hours in liquid GYM.[4][7]

Table 1: Composition of Glucose Yeast Extract (GYM) Medium

ComponentConcentration (g/L)
Glucose4.0
Yeast Extract4.0
Malt Extract10.0
CaCO₃2.0
Agar (for solid)20.0
pH 7.2

Experimental Protocol: Cultivation of S. goldiniensis

  • Spore Stock Preparation: Prepare a spore stock of S. goldiniensis (e.g., 1 x 10⁸ spores) for inoculation.

  • Pre-germination: Inoculate the spores into 10 mL of GYM medium and incubate overnight at 30°C with shaking at 250 rpm.

  • Seed Culture: Wash the pre-germinated cells three times to remove any residual medium components and resuspend in 1 mL of fresh GYM.

  • Inoculation: Use the resuspended cells to inoculate a 50 mL seed culture of GYM.

  • Fermentation: Incubate the seed culture at 30°C with shaking at 250 rpm for 7 days.

Extraction and Purification

This compound can be efficiently extracted from the culture supernatant using a solvent extraction method.

Experimental Protocol: this compound Extraction

  • Biomass Removal: After the 7-day incubation period, centrifuge the culture at 4000 x g for 10 minutes to pellet the biomass.

  • Supernatant Sterilization: Filter the resulting supernatant through a 0.2 µM filter to ensure sterility.

  • Solvent Extraction: Mix the sterilized supernatant with an equal volume of chloroform in a separation funnel.

  • Phase Separation: Allow the phases to separate and collect the lower, organic (chloroform) phase.

  • Drying: Dry the collected solvent extract under a stream of nitrogen gas.

  • Solubilization: Resuspend the dried extract in ethanol for subsequent analysis.

Quantification by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard method for the detection and quantification of this compound.

Experimental Protocol: LC-MS Analysis of this compound

  • Instrumentation: Agilent 1100 HPLC system coupled with a Waters Micromass ZQ 2000/4000 mass detector.

  • Ionization Mode: Electrospray Ionization (ESI), used in both positive and negative modes.

  • Column: Zorbax 45 mm x 150 mm C18 column, maintained at 40°C.

  • Mobile Phase:

    • Buffer A: 5 mM Ammonium acetate in Water

    • Buffer B: 5 mM Ammonium acetate in Acetonitrile

  • Detection:

    • UV detection at 254 nm.

    • Mass scanning range: 100 to 1000 AMU (positive) and 120 to 1000 AMU (negative).

    • Scan time: 0.5 seconds.

  • Standard: An authentic this compound standard (e.g., 1 mg/mL) should be used for comparison and quantification.

Experimental_Workflow Inoculation Inoculation of S. goldiniensis Fermentation Fermentation in GYM Medium (7 days) Inoculation->Fermentation Centrifugation Centrifugation (Biomass Removal) Fermentation->Centrifugation Filtration Supernatant Filtration Centrifugation->Filtration Extraction Chloroform Extraction Filtration->Extraction Drying Drying under Nitrogen Extraction->Drying Analysis LC-MS Analysis Drying->Analysis

Fig. 2: General workflow for this compound production and analysis.
This compound Yield

While precise quantitative data for this compound yield in S. goldiniensis fermentations are not extensively reported in the literature, strategies for improving production have been identified. Heterologous expression of the this compound BGC in other Streptomyces species has been shown to increase titers compared to the native producer.

Table 2: Summary of this compound Production Conditions and Outcomes

Strain/HostFermentation MediumKey Findings
Streptomyces goldiniensisGYM- Detectable this compound production after 154 hours.[4][7]- GYM identified as a leading production medium.[4][7]
Streptomyces coelicolor M1152GYM- Successful heterologous expression of the this compound BGC.[1]- Increased this compound titers compared to S. goldiniensis.[4]
Streptomyces collinus Tü365GYM- Successful heterologous expression of the this compound BGC.[4]- Increased this compound titers compared to S. goldiniensis.[4]

Regulation of this compound Biosynthesis

The regulation of antibiotic production in Streptomyces is a complex process, often involving a hierarchical cascade of regulatory proteins. While the specific signaling pathways controlling this compound biosynthesis have not been fully elucidated, general principles of Streptomyces regulation likely apply.

Antibiotic BGCs typically contain one or more cluster-situated regulatory (CSR) genes.[8][9] These CSRs act as pathway-specific activators, integrating signals from global regulatory networks that monitor the cell's physiological state, nutrient availability, and population density.[8][9] These global regulators often include two-component systems and pleiotropic regulators that control the expression of multiple secondary metabolite clusters.[10]

Based on the homology to the kirromycin BGC, the this compound cluster likely contains its own set of regulatory genes that control the expression of the PKS/NRPS machinery. Further research is needed to identify these specific regulators and the signals to which they respond.

Streptomyces_Regulation Environmental_Signals Environmental Signals (Nutrient Limitation, Stress, etc.) Global_Regulators Global Regulatory Networks (e.g., Two-Component Systems) Environmental_Signals->Global_Regulators Input CSR Cluster-Situated Regulators (CSRs) (within this compound BGC) Global_Regulators->CSR Activation/ Repression Aurodox_BGC This compound Biosynthetic Genes (PKS/NRPS) CSR->Aurodox_BGC Transcriptional Activation Aurodox_Production This compound Production Aurodox_BGC->Aurodox_Production Biosynthesis

Fig. 3: Generalized model of antibiotic regulation in Streptomyces.

Conclusion and Future Outlook

Streptomyces goldiniensis remains a key source for the production of this compound, an antibiotic with renewed therapeutic potential. This guide provides a foundational set of protocols for its cultivation and analysis. While significant progress has been made in understanding its biosynthesis, future research should focus on elucidating the specific regulatory networks that control its production and on optimizing fermentation conditions to achieve higher yields. The successful heterologous expression of the this compound BGC opens up avenues for metabolic engineering and the generation of novel this compound derivatives with improved properties.

References

Aurodox: A Polyketide Antibiotic with Novel Anti-Virulence Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Aurodox, a polyketide antibiotic produced by the soil bacterium Streptomyces goldiniensis, has garnered renewed interest within the scientific community.[1][2] Initially identified for its antibacterial activity against Gram-positive bacteria, recent discoveries have unveiled a novel anti-virulence mechanism against a range of Gram-negative pathogens.[3][4][5] This guide provides a comprehensive overview of this compound, detailing its biosynthesis, dual mechanisms of action, and the experimental methodologies used to elucidate its functions.

Biosynthesis of this compound: A Hybrid Polyketide-Non-Ribosomal Peptide Synthesis Pathway

This compound is a linear polyketide natural product synthesized by a large, 87 kb hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) biosynthetic gene cluster (BGC) in Streptomyces goldiniensis.[1][6] The biosynthesis of the this compound backbone closely resembles that of the related elfamycin antibiotic, kirromycin, involving five large PKS units.[1] A key differentiating step in this compound biosynthesis is a final methylation of the pyridone moiety, a reaction catalyzed by the enzyme AurM*.[1][7] This methylation is crucial for its unique anti-virulence properties.[1][7] Disruption of the primary PKS gene, aurAI, has been shown to abolish this compound production.[1][6]

Dual Mechanisms of Action

This compound exhibits two distinct mechanisms of action, targeting different classes of bacteria through different molecular interactions.

Inhibition of Protein Synthesis in Gram-Positive Bacteria

As a member of the elfamycin family of antibiotics, this compound's traditional antibacterial activity against Gram-positive organisms, such as Streptococcus pyogenes and Staphylococcus aureus, stems from its ability to inhibit protein synthesis.[3][8] It achieves this by binding to the elongation factor Tu (EF-Tu), a crucial component of the protein translation machinery.[3][9] This interaction stalls the ribosome, leading to a bactericidal effect.[10]

Anti-Virulence Activity Against Gram-Negative Pathogens via T3SS Inhibition

More recently, this compound has been identified as a potent inhibitor of the Type III Secretion System (T3SS) in several Gram-negative pathogens, including enteropathogenic Escherichia coli (EPEC), enterohemorrhagic E. coli (EHEC), Citrobacter rodentium, Salmonella Typhimurium, Yersinia pseudotuberculosis, and Vibrio parahaemolyticus.[3][4][5][11] This anti-virulence activity occurs at concentrations that do not inhibit bacterial growth, suggesting a mechanism distinct from its effect on EF-Tu.[3]

This compound exerts its T3SS inhibitory effect by downregulating the expression of the master regulator of the Locus of Enterocyte Effacement (LEE) pathogenicity island, Ler.[2][3][12][13] This transcriptional repression prevents the assembly and function of the T3SS, thereby inhibiting the injection of effector proteins into host cells and blocking pathogenesis.[2][3][4] Recent research has identified the molecular target for this activity as adenylosuccinate synthase (PurA).[14][15][16] By binding to PurA, this compound suppresses the production of secreted proteins from the T3SS.[14][15][16]

An important feature of this compound's anti-virulence activity is that it does not induce the SOS response in EHEC, which is responsible for the production of Shiga toxin.[3][12][13] This makes it a promising candidate for treating EHEC infections, where the use of traditional antibiotics can exacerbate disease by increasing toxin release.[3]

Quantitative Data

The following tables summarize the key quantitative data related to the biological activity of this compound.

ParameterValueOrganism(s)Reference(s)
T3SS Inhibition Concentration 5 µg/mlEHEC, EPEC, C. rodentium[3]
6 µMEPEC[3]
Growth Inhibition Concentration >1 mg/ml (mild effect)E. coli[3][8]
≥8 µg/mlSalmonella Typhimurium[4]
IC50 (Anti-hemolytic activity) 2.7 µg/mLEPEC[14][15]
1.42 µg/mLEPEC[15]
IC50 (Antibacterial activity) 72.7 µg/mLEPEC[14][15]
Binding Affinity (KD) to PurA 6.5 x 10⁻⁷ M[15]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

This compound Production and Purification

Protocol adapted from McHugh et al., 2022. [1]

  • Spore Germination: Inoculate 1 x 10⁸ Streptomyces goldiniensis spores into 10 mL of GYM medium and incubate overnight at 30°C with shaking at 250 rpm.

  • Seed Culture: Wash the germinated cells three times and resuspend in 1 mL of GYM. Use this to inoculate a 50 mL seed culture of GYM and incubate at 30°C with shaking at 250 rpm for 7 days.

  • Extraction: Remove biomass by centrifugation at 4000 x g for 10 minutes. Filter-sterilize the supernatant through a 0.2 µM filter. Extract the cell-free broth twice with an equal volume of ethyl acetate.

  • Concentration: Concentrate the organic phase to dryness under vacuum using a rotary evaporator.

  • Purification: Purify the crude extract using normal phase silica gel column chromatography (230-400 mesh). Create a loading slurry by mixing the crude extract with silica gel in methanol and drying it. Elute the column with a stepwise gradient of methanol in chloroform.

  • Activity and Purity Analysis: Monitor the antimicrobial activity of the collected fractions using a disc diffusion assay. Assess the purity of the active fractions by High-Performance Liquid Chromatography (HPLC) on a reverse-phase C18 column with a water-acetonitrile gradient.

Type III Secretion Inhibition Assay

Protocol based on the description in McHugh et al., 2019. [3]

  • Bacterial Culture: Culture EPEC, EHEC, or C. rodentium in T3SS-inducing medium (e.g., MEM-HEPES for EHEC, DMEM for EPEC and C. rodentium).

  • This compound Treatment: Add this compound at the desired concentration (e.g., 5 µg/ml) to the bacterial cultures. Include a vehicle control (e.g., DMSO).

  • Protein Fractionation:

    • Secreted Proteins: After incubation, pellet the bacteria by centrifugation. Precipitate the proteins from the supernatant using trichloroacetic acid.

    • Whole-Cell Lysate: Lyse a separate pellet of the bacterial cells.

  • Analysis: Resolve the secreted protein and whole-cell lysate fractions by SDS-PAGE and visualize by Coomassie staining. Specific protein bands can be excised and identified by mass spectrometry.

Gene Expression Analysis using GFP Reporter Assay

Protocol based on the description in McHugh et al., 2019. [3][8]

  • Strain Construction: Transform the bacterial strain of interest (e.g., EHEC) with a plasmid containing the promoter of the target gene (e.g., ler) fused to a green fluorescent protein (GFP) reporter gene.

  • Culture and Treatment: Grow the reporter strain in appropriate media to the exponential phase. Treat the cultures with this compound at the desired concentration or a vehicle control.

  • Fluorescence Measurement: Measure the fluorescence intensity of the cultures using a suitable instrument (e.g., a plate reader).

  • Data Normalization: Normalize the fluorescence readings to the optical density (OD600) of the bacterial culture to account for differences in cell number.

In Vitro Cell Infection Assay

Protocol based on the description in McHugh et al., 2019. [8]

  • Cell Culture: Seed and grow HeLa epithelial cells to confluence in appropriate cell culture plates.

  • Bacterial Preparation: Grow GFP-expressing EHEC to the mid-logarithmic phase.

  • Infection: Infect the HeLa cell monolayers with the GFP-expressing EHEC at a specified multiplicity of infection (MOI). Include a set of wells treated with this compound (e.g., 5 µg/ml) and a control set.

  • Incubation: Incubate the infected cells for a defined period to allow for bacterial attachment and pedestal formation.

  • Microscopy: Wash the cells to remove non-adherent bacteria. Fix the cells and stain for actin (e.g., with phalloidin-Alexa Fluor 555) and DNA (e.g., with DAPI).

  • Analysis: Visualize the cells using fluorescence microscopy to observe bacterial attachment and actin pedestal formation. Quantify bacterial colonization by counting the number of cells with attached bacteria.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Aurodox_T3SS_Inhibition_Pathway This compound This compound PurA Adenylosuccinate Synthase (PurA) This compound->PurA Binds to & Inhibits Ler Ler (Master Regulator) PurA->Ler Represses Expression LEE Locus of Enterocyte Effacement (LEE) Genes Ler->LEE Activates Transcription T3SS Type III Secretion System (T3SS) Assembly & Function LEE->T3SS Encodes Effector Effector Protein Translocation T3SS->Effector Mediates Pathogenesis Pathogenesis Effector->Pathogenesis Leads to

Caption: Signaling pathway of this compound-mediated T3SS inhibition.

Aurodox_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Culture Bacterial Culture (e.g., EHEC) Treatment This compound Treatment Culture->Treatment Infection Infection with Bacteria & this compound Treatment T3SS_Assay T3SS Secretion Assay (SDS-PAGE) Treatment->T3SS_Assay Gene_Expression Gene Expression Analysis (qRT-PCR, GFP Reporter) Treatment->Gene_Expression Microscopy Fluorescence Microscopy (Attachment & Effacement) Cell_Culture Epithelial Cell Culture (e.g., HeLa) Cell_Culture->Infection Infection->Microscopy Outcome Analysis of Outcomes (Survival, Colonization, Pathology) Animal_Model Animal Model (e.g., C. rodentium in mice) Infection_Treatment Infection & this compound Treatment Animal_Model->Infection_Treatment Infection_Treatment->Outcome

Caption: General experimental workflow for studying this compound's anti-virulence.

References

The Molecular Siege: A Technical Guide to Aurodox's Inhibition of Protein Synthesis via EF-Tu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular mechanisms underpinning the inhibition of protein synthesis by Aurodox, a potent antibiotic that targets the essential elongation factor Tu (EF-Tu). By dissecting its mode of action, this document aims to provide a comprehensive resource for researchers in microbiology, structural biology, and drug development.

Executive Summary

This compound, a member of the elfamycin family of antibiotics, effectively halts bacterial protein synthesis by targeting and inactivating Elongation Factor Tu (EF-Tu). EF-Tu, a crucial GTPase, is responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome's A-site during the elongation phase of translation. This compound binds to a pocket at the interface of domains I and III of EF-Tu. This binding event locks EF-Tu into a conformation that mimics its GTP-bound state, even when GDP is bound.[1] This "GTP-like" state prevents the proper release of EF-Tu from the ribosome after GTP hydrolysis, effectively stalling the ribosome and leading to the cessation of protein synthesis.[1] This guide will explore the quantitative aspects of this interaction, detail the experimental protocols used to elucidate this mechanism, and visualize the key pathways and workflows involved.

Quantitative Data on this compound-EF-Tu Interaction

The interaction between this compound and EF-Tu has been quantified through various biophysical and biochemical assays. The following tables summarize the key quantitative data available.

ParameterValueConditionsOrganism/SystemReference
Dissociation Constant (Kd)
EF-Tu•GDP + Phe-tRNA(Phe)-Fl828.5 µM6°CEscherichia coli[2]
EF-Tu•GDP + Phe-tRNA(Phe)-Fl8 + this compound1.46 µM200 µM this compound, 6°CEscherichia coli[2]
EF-Tu•GTP + Phe-tRNA(Phe)-Fl8< 0.86 nM6°CEscherichia coli[2]
EF-Tu•GTP + Phe-tRNA(Phe)-Fl8 + this compound> 5.2 nM200 µM this compound, 6°CEscherichia coli[2]
IC50 Values
Poly(Phe) synthesis0.13 µMHybrid system with S. aureus ribosomes and E. coli elongation factorsE. coli / S. aureus[3]
T3SS-mediated hemolysis2.7 µg/mLEPECEscherichia coli[4]
Anti-bacterial activity72.7 µg/mLEPECEscherichia coli[4]

Core Mechanism of Action: Stalling the Ribosome

This compound's primary mechanism of action is the allosteric inhibition of EF-Tu function. By binding to EF-Tu, this compound induces and stabilizes a conformation that mimics the active, GTP-bound state.[1] This has several critical consequences:

  • Persistent Ribosome Binding: The this compound-bound EF-Tu•GDP complex remains tightly associated with the ribosome, even after GTP hydrolysis.[5] Normally, the hydrolysis of GTP to GDP triggers a conformational change in EF-Tu that drastically reduces its affinity for the ribosome, leading to its release and allowing the next cycle of elongation to begin.

  • Inhibition of EF-Ts Interaction: The conformation induced by this compound also prevents the interaction of EF-Tu with its nucleotide exchange factor, EF-Ts. EF-Ts is essential for recycling EF-Tu from its inactive GDP-bound form to its active GTP-bound form.

  • Stimulation of GTPase Activity: Paradoxically, this compound has been shown to stimulate the intrinsic GTPase activity of EF-Tu, even in the absence of ribosomes and aa-tRNA.[6][7] This is attributed to the reorientation of a key catalytic residue, His-85, into the nucleotide-binding site, which stabilizes the transition state of GTP hydrolysis.[1]

The net effect is the sequestration of EF-Tu in an abortive complex on the ribosome, leading to a complete halt in protein elongation.

cluster_cycle Normal Elongation Cycle cluster_inhibition This compound Inhibition EF-Tu-GTP EF-Tu-GTP Ternary Complex Ternary Complex EF-Tu-GTP->Ternary Complex binds aa-tRNA Ribosome Binding Ribosome Binding Ternary Complex->Ribosome Binding delivers to A-site GTP Hydrolysis GTP Hydrolysis Ribosome Binding->GTP Hydrolysis codon recognition EF-Tu-GDP Release EF-Tu-GDP Release GTP Hydrolysis->EF-Tu-GDP Release conformational change EF-Ts Exchange EF-Ts Exchange EF-Tu-GDP Release->EF-Ts Exchange recycles This compound This compound EF-Ts Exchange->EF-Tu-GTP GDP -> GTP EF-Tu-GDP EF-Tu-GDP This compound->EF-Tu-GDP binds Stalled Complex EF-Tu-GDP-Aurodox (GTP-like conformation) EF-Tu-GDP->Stalled Complex conformational lock Ribosome Ribosome Stalled Complex->Ribosome persistent binding No EF-Ts Binding No EF-Ts Binding Stalled Complex->No EF-Ts Binding This compound This compound Target Protein (unknown) Target Protein (unknown) This compound->Target Protein (unknown) binds Ler Transcription Ler Transcription Target Protein (unknown)->Ler Transcription inhibits T3SS Gene Expression T3SS Gene Expression Ler Transcription->T3SS Gene Expression downregulates T3SS Assembly T3SS Assembly T3SS Gene Expression->T3SS Assembly prevents Effector Protein Secretion Effector Protein Secretion T3SS Assembly->Effector Protein Secretion blocks Virulence Virulence Effector Protein Secretion->Virulence reduces Start Start Prepare Master Mix Prepare Master Mix Start->Prepare Master Mix Aliquot Aliquot Prepare Master Mix->Aliquot Add this compound Add this compound Aliquot->Add this compound Initiate Reaction Initiate Reaction Add this compound->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Stop with TCA Stop with TCA Incubate->Stop with TCA Filter Filter Stop with TCA->Filter Wash Wash Filter->Wash Measure Signal Measure Signal Wash->Measure Signal Calculate IC50 Calculate IC50 Measure Signal->Calculate IC50 Start Start Prepare EF-Tu Dilutions Prepare EF-Tu Dilutions Start->Prepare EF-Tu Dilutions Mix EF-Tu and Labeled Ligand Mix EF-Tu and Labeled Ligand Prepare EF-Tu Dilutions->Mix EF-Tu and Labeled Ligand Add this compound (optional) Add this compound (optional) Mix EF-Tu and Labeled Ligand->Add this compound (optional) Incubate Incubate Add this compound (optional)->Incubate Filter through Nitrocellulose Filter through Nitrocellulose Incubate->Filter through Nitrocellulose Wash Filters Wash Filters Filter through Nitrocellulose->Wash Filters Measure Bound Ligand Measure Bound Ligand Wash Filters->Measure Bound Ligand Determine Kd Determine Kd Measure Bound Ligand->Determine Kd Start Start Prepare Reaction Mix Prepare Reaction Mix Start->Prepare Reaction Mix Initiate with [γ-32P]GTP Initiate with [γ-32P]GTP Prepare Reaction Mix->Initiate with [γ-32P]GTP Time-course Sampling Time-course Sampling Initiate with [γ-32P]GTP->Time-course Sampling Stop Reaction Stop Reaction Time-course Sampling->Stop Reaction TLC Separation TLC Separation Stop Reaction->TLC Separation Phosphorimaging Phosphorimaging TLC Separation->Phosphorimaging Quantify Hydrolysis Quantify Hydrolysis Phosphorimaging->Quantify Hydrolysis Calculate Rate Calculate Rate Quantify Hydrolysis->Calculate Rate

References

Aurodox as a Type III Secretion System (T3SS) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic resistance necessitates novel therapeutic strategies that deviate from traditional bactericidal or bacteriostatic mechanisms. One promising approach is the development of anti-virulence drugs that disarm pathogens without exerting direct selective pressure for resistance. The Type III Secretion System (T3SS), a sophisticated protein injection apparatus utilized by numerous Gram-negative bacteria to cause disease, represents a prime target for such therapies.[1][2] This document provides a comprehensive technical overview of Aurodox, a polyketide natural product, and its function as a potent and selective T3SS inhibitor. We will delve into its mechanism of action, spectrum of activity, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Introduction to this compound and the T3SS

The Type III Secretion System is a needle-like structure that extends from the bacterial cytoplasm to the host cell membrane, enabling the direct translocation of bacterial effector proteins into the host cell.[3] These effectors manipulate host cellular processes to the pathogen's advantage, facilitating colonization, immune evasion, and overall pathogenesis. The T3SS is critical for the virulence of many significant pathogens, including enteropathogenic Escherichia coli (EPEC), enterohemorrhagic E. coli (EHEC), Salmonella, Yersinia, and Citrobacter rodentium, but it is not essential for their growth, making it an ideal anti-virulence target.[3][4]

This compound, a natural product from Streptomyces goldiniensis, was initially investigated for its modest antibacterial activity against Gram-positive organisms.[5][6] However, recent research has repurposed it as a specific T3SS inhibitor.[4][7] It effectively blocks the virulence of key Gram-negative pathogens both in vitro and in vivo, notably without inhibiting bacterial growth at active concentrations, thereby reducing the likelihood of resistance development.[6][7]

Mechanism of Action: Transcriptional Repression via a Novel Target

This compound's primary mechanism of T3SS inhibition is not through direct interaction with the secretion apparatus itself, but rather through the transcriptional downregulation of the genes encoding the T3SS.

Repression of the Master Regulator Ler

In attaching and effacing pathogens like EPEC and EHEC, the T3SS is encoded within a pathogenicity island known as the Locus of Enterocyte Effacement (LEE).[8] The expression of the LEE is controlled by the master regulator, Ler.[4][9] Transcriptomic and reporter gene fusion studies have conclusively shown that this compound significantly reduces the expression of ler.[4][6][10] This leads to a downstream shutdown of the entire T3SS and its associated effector proteins.[4] Overexpression of Ler from an inducible system can override the inhibitory effects of this compound, confirming that the compound acts at or upstream of Ler.[4][6]

Identification of the Molecular Target: PurA

Recent groundbreaking work has identified the specific molecular target of this compound in the T3SS regulatory pathway as adenylosuccinate synthase (PurA).[11][12] PurA is an essential enzyme in the de novo purine biosynthesis pathway. Using a biotinylated this compound probe, studies demonstrated a direct binding interaction between this compound and PurA.[11] Genetic deletion of the purA gene in EPEC was shown to suppress the production of T3SS-secreted proteins, mimicking the effect of this compound treatment.[11] This indicates that by binding to PurA, this compound inhibits its function or modulates its activity in a way that ultimately leads to the repression of ler and the T3SS.[11][12]

G This compound This compound PurA PurA (Adenylosuccinate Synthase) This compound->PurA Binds & Inhibits Upstream_Reg Unknown Upstream Regulatory Cascade PurA->Upstream_Reg Modulates Ler ler Gene (Master Regulator) Upstream_Reg->Ler Represses Transcription LEE LEE Pathogenicity Island (T3SS Genes) Ler->LEE Activates Transcription T3SS T3SS Apparatus & Effectors LEE->T3SS Encodes Virulence Bacterial Virulence (A/E Lesions) T3SS->Virulence Mediates

Caption: Proposed signaling pathway of this compound-mediated T3SS inhibition.

Quantitative Data and Spectrum of Activity

This compound has demonstrated potent inhibitory activity across a range of pathogens. Its effectiveness is typically measured by the half-maximal inhibitory concentration (IC50) in functional assays or by its binding affinity (KD) to its target.

Table 1: Quantitative Inhibitory Data for this compound
ParameterValueOrganismAssay/MethodReference
IC50 1.5 µg/mL (~1.9 µM)EPECT3SS-mediated Hemolysis[7][13]
Effective Conc. 1.5 µMEPECInhibition of Effector Secretion[4]
Effective Conc. 6.0 µMEPECAbolition of Effector Secretion[4]
Binding Affinity (KD) 6.5 x 10⁻⁷ MEPECThis compound binding to PurA[11]
Table 2: Spectrum of this compound T3SS Inhibitory Activity
PathogenT3SS InhibitedKey Effector/Gene MeasuredReference
Enteropathogenic E. coli (EPEC) LEE-encoded T3SSEspB, EspF, Map, ler[4][7][10]
Enterohemorrhagic E. coli (EHEC) LEE-encoded T3SSTir, ler[4][10]
Citrobacter rodentium LEE-encoded T3SSIn vivo protection[4][6][7]
Salmonella Typhimurium SPI-2 T3SSsseB[14][15]
Yersinia pseudotuberculosis pYV-encoded T3SSyopD[14][15]
Vibrio parahaemolyticus TTSS1vopD[14][15]

Notably, this compound exhibits selectivity. For instance, in S. Typhimurium, it inhibits the SPI-2 T3SS, which is crucial for intracellular survival, but not the SPI-1 T3SS, which is involved in initial invasion.[14][15] This specificity appears to be linked to the phylogeny of the T3SS, with this compound primarily affecting the SPI-2/Ysc phylogroups.[14]

Detailed Experimental Protocols

Reproducible and standardized methods are crucial for evaluating T3SS inhibitors. Below are detailed protocols for key experiments used to characterize this compound.

Protocol 1: T3SS Protein Secretion and Analysis

This protocol assesses the direct effect of an inhibitor on the secretion of T3SS effector proteins into the culture supernatant.

  • Bacterial Culture: Inoculate an overnight culture of the test strain (e.g., EHEC O157:H7) into T3SS-inducing medium (e.g., MEM-HEPES) at a 1:100 dilution.

  • Inhibitor Treatment: Add this compound (or DMSO as a vehicle control) to the cultures at desired concentrations (e.g., 0, 1.5, 3, 6 µM).

  • Incubation: Grow cultures at 37°C with shaking (200 rpm) for 4-6 hours, until they reach mid-to-late exponential phase (OD600 of 0.7-0.9).

  • Fractionation:

    • Whole-Cell Lysate: Pellet 1 mL of culture. Resuspend the pellet in SDS-PAGE loading buffer to represent the total protein content.

    • Secreted Proteins: Pellet the remaining culture at high speed (e.g., 16,000 x g) to remove bacterial cells. Carefully collect the supernatant.

  • Protein Precipitation: Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 10% (v/v). Incubate on ice for 30 minutes.

  • Pelleting and Washing: Centrifuge at high speed for 15 minutes to pellet the precipitated proteins. Wash the pellet twice with ice-cold acetone.

  • Analysis: Air-dry the protein pellet and resuspend in SDS-PAGE loading buffer. Analyze both the whole-cell and secreted fractions by SDS-PAGE and Coomassie staining or Western blotting for specific effectors (e.g., Tir, EspB). A reduction in effector proteins in the supernatant of treated samples indicates T3SS inhibition.[4][6]

Protocol 2: ler-GFP Reporter Assay for Transcriptional Analysis

This assay quantifies the effect of an inhibitor on the transcription of a specific T3SS regulatory gene.

  • Strain Preparation: Transform the test strain (e.g., EHEC) with a reporter plasmid containing the promoter of the ler gene fused to a Green Fluorescent Protein (gfp) gene (e.g., pler-gfp).

  • Culture and Treatment: Grow the reporter strain overnight. Dilute into fresh T3SS-inducing medium containing this compound or a DMSO control.

  • Measurement: Incubate at 37°C in a microplate reader with shaking. Measure the optical density at 600 nm (OD600) and GFP fluorescence (Excitation: 485 nm, Emission: 528 nm) at regular intervals (e.g., every hour).

  • Data Analysis: Calculate the relative fluorescence units (RFU) by dividing the fluorescence reading by the OD600 reading (Fluorescence/OD600). A significant reduction in RFU in the this compound-treated samples compared to the control indicates transcriptional repression of ler.[4][6]

G cluster_0 In Vitro Characterization cluster_1 Cell-Based & In Vivo Validation Screen Primary Screen (e.g., Hemolysis Assay) Secretion Effector Secretion Assay (SDS-PAGE) Screen->Secretion Confirm Inhibition Growth Bacterial Growth Curve Analysis Screen->Growth Assess Specificity Transcription Transcriptional Analysis (Reporter Assay/qRT-PCR) Secretion->Transcription Elucidate MOA Infection Cell Infection Model (A/E Lesion Formation) Secretion->Infection Validate Phenotype Toxicity Host Cell Toxicity Assay Infection->Toxicity Assess Safety InVivo Animal Model (e.g., C. rodentium) Infection->InVivo Confirm Efficacy

References

Aurodox: A Technical Whitepaper on its Emergence as a Potent Anti-Virulence Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Aurodox, a polyketide natural product, and its significant potential as a novel anti-virulence agent. Traditionally known for its antibiotic properties against Gram-positive bacteria, recent research has unveiled a distinct mechanism of action through which this compound effectively inhibits the Type III Secretion System (T3SS) of several Gram-negative pathogens. This document collates the current understanding of this compound's anti-virulence activity, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and relevant experimental workflows. The findings presented herein underscore this compound's promise as a lead compound for the development of new therapies that disarm pathogens rather than killing them, a strategy with the potential to mitigate the growing threat of antimicrobial resistance.

Introduction

The rise of antibiotic-resistant bacteria poses a critical threat to global health. The traditional paradigm of bactericidal or bacteriostatic antibiotics creates strong selective pressures that drive the evolution of resistance. Anti-virulence therapy represents a paradigm shift, aiming to inhibit the pathogenic mechanisms of bacteria without affecting their viability. This approach is hypothesized to exert less selective pressure, potentially leading to a more durable therapeutic strategy.

The Type III Secretion System (T3SS) is a sophisticated needle-like apparatus utilized by numerous Gram-negative pathogens, including enteropathogenic Escherichia coli (EPEC), enterohemorrhagic E. coli (EHEC), and Citrobacter rodentium, to inject effector proteins directly into host cells. These effectors manipulate host cellular processes to facilitate infection and cause disease. The T3SS is an attractive target for anti-virulence drugs as it is essential for pathogenicity but not for bacterial survival.

This compound, a natural product from Streptomyces goldiniensis, has recently emerged as a promising T3SS inhibitor.[1][2] This document serves as a technical guide for researchers and drug development professionals, summarizing the key findings related to this compound's anti-virulence properties.

Mechanism of Action: Inhibition of the Type III Secretion System

This compound's anti-virulence activity is distinct from its well-characterized antibiotic mechanism, which involves the inhibition of elongation factor Tu (EF-Tu) in Gram-positive bacteria.[1] In Gram-negative pathogens, this compound functions as a potent inhibitor of the T3SS.

The primary mechanism of T3SS inhibition by this compound involves the transcriptional repression of the master regulator, Ler (Locus of enterocyte effacement-encoded regulator).[1][3] By downregulating ler expression, this compound effectively shuts down the entire T3SS regulon, preventing the synthesis of the secretion apparatus and effector proteins.[1] More recent evidence also points to adenylosuccinate synthase (PurA) as a direct molecular target of this compound, which in turn suppresses the production of secreted proteins from the T3SS.[4]

This targeted action on a key virulence regulatory pathway, without affecting bacterial growth at effective concentrations, highlights the potential of this compound as a specific anti-virulence agent.[1][5]

Quantitative Data on this compound's Anti-Virulence Efficacy

The following tables summarize the key quantitative data from published studies, demonstrating the potent anti-virulence activity of this compound.

Table 1: In Vitro Inhibition of T3SS Function

AssayPathogenMetricValueReference
T3SS-mediated HemolysisEPECIC501.5 µg/mL[5]
Effector Protein SecretionEPECConcentration for abolition of detectable effectors6 µM[6]
ler Gene Expression (GFP Reporter)EHECSignificant reduction5 µg/mL[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelPathogenThis compound DosageOutcomeReference
MouseCitrobacter rodentiumNot specifiedSurvived lethal infections with limited intestinal damage[6]
MouseCitrobacter rodentiumNot specifiedMarked improvement in survival and reduction in colon damage[1]

Table 3: Effect of this compound on Bacterial Adherence

AssayPathogenThis compound ConcentrationOutcomeReference
Bacterial Adherence to HeLa cellsEHEC5 µg/mL>3-log reduction in colonization[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-virulence properties of this compound.

T3SS-Mediated Hemolysis Assay

This assay is used to screen for and quantify the inhibitory activity of compounds against the T3SS.

Materials:

  • Enteropathogenic E. coli (EPEC) strain

  • Sheep red blood cells (RBCs)

  • T3SS-inducing medium (e.g., DMEM)

  • This compound or other test compounds

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Culture EPEC overnight in a suitable broth.

  • Subculture the EPEC in T3SS-inducing medium and grow to the appropriate optical density.

  • Wash the sheep RBCs with phosphate-buffered saline (PBS).

  • In a 96-well plate, add the EPEC culture, washed RBCs, and serial dilutions of this compound.

  • Include appropriate controls: RBCs with media only (negative control) and RBCs with a lysis agent like saponin (positive control).

  • Incubate the plate for a specified time (e.g., 2 hours) to allow for T3SS-mediated hemolysis.

  • Pellet the intact RBCs by centrifugation.

  • Transfer the supernatant to a new plate and measure the absorbance at a wavelength that detects hemoglobin release (e.g., 405 nm).

  • Calculate the percentage of hemolysis for each this compound concentration relative to the positive and negative controls.

  • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of T3SS-mediated hemolysis.

ler Promoter-Reporter Gene Assay

This assay quantifies the effect of this compound on the expression of the ler gene, the master regulator of the T3SS.

Materials:

  • EHEC or EPEC strain

  • A low-copy plasmid vector

  • The promoter region of the ler gene

  • A reporter gene, such as Green Fluorescent Protein (gfp)

  • This compound

  • Fluorometer or fluorescence microscope

Procedure:

  • Construct the Reporter Plasmid: Clone the promoter region of the ler gene upstream of the gfp gene in a suitable plasmid vector.

  • Transform Bacteria: Introduce the Pler-gfp reporter plasmid into the EHEC or EPEC strain.

  • Culture and Treatment: Grow the transformed bacteria in a suitable medium to the exponential phase. Add different concentrations of this compound to the cultures.

  • Fluorescence Measurement: After a defined incubation period, measure the GFP fluorescence of the bacterial cultures using a fluorometer. Normalize the fluorescence to the optical density of the culture to account for differences in bacterial growth.

  • Data Analysis: Compare the fluorescence levels of the this compound-treated cultures to an untreated control to determine the effect of this compound on ler promoter activity.

Citrobacter rodentium In Vivo Infection Model

This animal model is used to assess the in vivo efficacy of this compound in a relevant model of attaching and effacing pathogen infection.

Materials:

  • Citrobacter rodentium strain

  • Specific pathogen-free mice (e.g., C57BL/6)

  • This compound formulation for oral administration

  • Vehicle control (e.g., DMSO)

  • Equipment for oral gavage

  • Materials for monitoring animal health (weight, clinical signs)

  • Materials for quantifying bacterial colonization (fecal plating, tissue homogenization)

  • Histology equipment

Procedure:

  • Infection: Infect mice with a lethal or sublethal dose of C. rodentium via oral gavage.

  • Treatment: Administer this compound or a vehicle control to the mice at specified time points post-infection. The route of administration is typically oral gavage.

  • Monitoring: Monitor the mice daily for survival, weight loss, and other clinical signs of disease.

  • Bacterial Load Quantification: At specific time points, collect fecal pellets or euthanize a subset of mice to collect intestinal tissues. Homogenize the tissues and plate serial dilutions on selective agar to determine the bacterial load (colony-forming units per gram of tissue or feces).

  • Histopathological Analysis: Collect intestinal tissues for histological analysis to assess the extent of inflammation, epithelial damage, and bacterial attachment.

  • Data Analysis: Compare the survival rates, weight changes, bacterial loads, and histopathological scores between the this compound-treated and control groups to evaluate the in vivo efficacy of the compound.

Visualizations

Signaling Pathway of this compound Action

Aurodox_Mechanism This compound This compound PurA PurA (Adenylosuccinate Synthase) This compound->PurA Upstream_Regulators Upstream Regulatory Factors This compound->Upstream_Regulators Inhibition Ler ler (Master Regulator) PurA->Ler Indirect Inhibition Upstream_Regulators->Ler Activation LEE Locus of Enterocyte Effacement (LEE) Genes Ler->LEE Transcription Activation T3SS Type III Secretion System (T3SS) LEE->T3SS Encodes Effector_Proteins Effector Proteins T3SS->Effector_Proteins Secretes Virulence Virulence Effector_Proteins->Virulence Mediates

Caption: Proposed mechanism of this compound's anti-virulence action.

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation cluster_transcriptomics Transcriptomic Analysis Screening T3SS Inhibitor Screen (e.g., Hemolysis Assay) Mechanism Mechanism of Action (e.g., Pler-gfp Reporter) Screening->Mechanism Secretion Effector Secretion (SDS-PAGE / Western Blot) Mechanism->Secretion RNA_Seq RNA-Sequencing of This compound-treated Bacteria Mechanism->RNA_Seq Adherence Bacterial Adherence Assay Secretion->Adherence Infection_Model Citrobacter rodentium Infection Model Adherence->Infection_Model Efficacy Efficacy Assessment (Survival, Bacterial Load, Histology) Infection_Model->Efficacy Gene_Expression Differential Gene Expression Analysis RNA_Seq->Gene_Expression

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound represents a compelling lead compound in the pursuit of novel anti-virulence therapies. Its ability to potently and specifically inhibit the Type III Secretion System in clinically relevant Gram-negative pathogens, through a mechanism distinct from its antibiotic activity, is a significant discovery. The data presented in this technical guide highlight its efficacy both in vitro and in vivo. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to further investigate this compound and other potential T3SS inhibitors. The continued exploration of this compound and its derivatives holds great promise for the development of a new class of therapeutics that can effectively combat bacterial infections while minimizing the risk of resistance development.

References

The Multifaceted Antibiotic Aurodox: A Technical Guide to its Synonyms, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurodox, also known by its synonyms goldinomycin and X-5108, is a polyketide antibiotic belonging to the elfamycin family.[1][2] Produced by Streptomyces goldiniensis, this molecule has garnered significant interest for its dual mechanisms of action: the well-established inhibition of bacterial protein synthesis and a more recently discovered anti-virulence activity against Gram-negative pathogens.[1][3] This technical guide provides a comprehensive overview of this compound, presenting its chemical properties, quantitative biological data, detailed experimental protocols for its study, and visualizations of its key signaling pathways.

Chemical Properties and Structure

This compound is structurally similar to kirromycin, another member of the elfamycin family, with the key distinction of an additional methyl group on the pyridone moiety.[1] This methylation is crucial for its anti-virulence properties.[1]

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC44H62N2O12[1]
Molecular Weight810.97 g/mol [1]
SynonymsGoldinomycin, X-5108[1]

Quantitative Biological Data

This compound exhibits a range of biological activities, from direct antibacterial effects to the inhibition of virulence factors. The following tables summarize the available quantitative data for this compound and its synonyms.

Table 2: In Vitro Activity of this compound

ActivityAssayOrganism/SystemIC50 / MICReference
T3SS InhibitionT3SS-mediated hemolysisEnteropathogenic E. coli (EPEC)1.5 µg/mL[4]
AntibacterialBroth microdilutionEnteropathogenic E. coli (EPEC)72.7 µg/mL[5]
AntibacterialNot specifiedStreptococcus pyogenesNot specified (active)[3]
AntibacterialNot specifiedStaphylococcus aureusNot specified (active)[3]

Mechanisms of Action

This compound possesses two distinct mechanisms of action that contribute to its antimicrobial properties.

Inhibition of Protein Synthesis via Elongation Factor Tu (EF-Tu)

As a member of the elfamycin family, this compound targets the bacterial elongation factor Tu (EF-Tu).[3] EF-Tu is a GTPase that plays a crucial role in protein synthesis by delivering aminoacyl-tRNA to the ribosome. This compound binds to the EF-Tu•GDP complex, inducing a conformational change that mimics the GTP-bound state.[6] This altered conformation prevents the release of EF-Tu from the ribosome, thereby stalling protein synthesis.[7]

EF_Tu_Inhibition cluster_protein_synthesis Bacterial Protein Synthesis cluster_inhibition Inhibition by this compound Aminoacyl-tRNA Aminoacyl-tRNA EF-Tu-GTP EF-Tu-GTP Aminoacyl-tRNA->EF-Tu-GTP binds Ribosome Ribosome EF-Tu-GTP->Ribosome delivers Aminoacyl-tRNA Peptide_Elongation Peptide Elongation Ribosome->Peptide_Elongation catalyzes EF-Tu-GDP EF-Tu-GDP This compound This compound This compound->EF-Tu-GDP binds to EF-Tu-GDP-Aurodox_Complex EF-Tu-GDP-Aurodox (GTP-like conformation) EF-Tu-GDP->EF-Tu-GDP-Aurodox_Complex Stalled_Ribosome Stalled Ribosome EF-Tu-GDP-Aurodox_Complex->Stalled_Ribosome prevents release from Stalled_Ribosome->Peptide_Elongation inhibits

This compound inhibits protein synthesis by binding to EF-Tu.
Anti-Virulence through Inhibition of the Type III Secretion System (T3SS)

This compound exhibits a potent anti-virulence mechanism against several Gram-negative pathogens, including enteropathogenic E. coli (EPEC) and enterohemorrhagic E. coli (EHEC), by inhibiting their Type III Secretion System (T3SS).[4][8] The T3SS is a needle-like apparatus used by bacteria to inject effector proteins into host cells, a process crucial for pathogenesis. This compound acts by downregulating the expression of ler, the master regulator of the LEE (Locus of Enterocyte Effacement) pathogenicity island, which encodes the T3SS.[8] This mode of action is independent of its effect on EF-Tu.[3]

T3SS_Inhibition cluster_virulence Bacterial Virulence Pathway cluster_inhibition_T3SS Inhibition by this compound Upstream_Regulators Upstream Regulators Ler Ler (Master Regulator) Upstream_Regulators->Ler activates LEE_Genes LEE Pathogenicity Island Genes (T3SS components, effectors) Ler->LEE_Genes activates transcription of T3SS_Assembly T3SS Assembly LEE_Genes->T3SS_Assembly Effector_Translocation Effector Translocation T3SS_Assembly->Effector_Translocation Host_Cell_Damage Host Cell Damage Effector_Translocation->Host_Cell_Damage This compound This compound This compound->Ler downregulates expression of

This compound inhibits T3SS by downregulating the master regulator Ler.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound. These protocols are based on established methods and may require optimization for specific laboratory conditions.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against a bacterial strain.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The concentration range should be chosen based on expected activity.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: T3SS-Mediated Hemolysis Assay

This assay is used to screen for inhibitors of the T3SS of EPEC by measuring the lysis of red blood cells.[2]

Materials:

  • EPEC culture

  • Sheep red blood cells (RBCs)

  • Dulbecco's Modified Eagle Medium (DMEM), phenol red-free

  • This compound or other test compounds

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Grow EPEC overnight in Luria-Bertani (LB) broth without shaking.

  • Dilute the overnight culture into DMEM and grow at 37°C in a 5% CO2 atmosphere to an optical density at 600 nm (OD600) of approximately 0.7.

  • Wash sheep RBCs with phosphate-buffered saline (PBS) and prepare a 2% (v/v) suspension in DMEM.

  • In a 96-well plate, mix the EPEC culture with the RBC suspension in the presence of varying concentrations of this compound.

  • Include controls: EPEC with RBCs (positive control for hemolysis), RBCs alone (negative control), and RBCs with a known hemolytic agent like Triton X-100 (100% lysis control).

  • Incubate the plate at 37°C for 2-4 hours.

  • Pellet the intact RBCs by centrifugation.

  • Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis relative to the 100% lysis control.

Protocol 3: Analysis of Secreted Proteins by SDS-PAGE and Western Blotting

This protocol is for analyzing the effect of this compound on the secretion of T3SS effector proteins.

Materials:

  • Bacterial cultures (e.g., EHEC)

  • T3SS-inducing medium (e.g., MEM-HEPES)

  • This compound

  • Trichloroacetic acid (TCA)

  • Acetone

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer apparatus and membranes

  • Primary antibodies against specific effector proteins (e.g., EspB)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Grow bacterial cultures in T3SS-inducing medium with and without this compound.

  • Separate the bacterial cells from the culture supernatant by centrifugation.

  • Precipitate the proteins from the supernatant by adding TCA to a final concentration of 10% and incubating on ice.

  • Pellet the precipitated proteins by centrifugation, wash with cold acetone, and air-dry the pellet.

  • Resuspend the protein pellet in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 4: ler-gfp Reporter Assay for Gene Expression Analysis

This protocol describes the use of a green fluorescent protein (GFP) reporter to measure the effect of this compound on the expression of the ler gene.

Materials:

  • E. coli strain containing a ler promoter-gfp fusion plasmid

  • T3SS-inducing medium

  • This compound

  • 96-well black, clear-bottom plates

  • Microplate reader capable of measuring both absorbance (OD600) and fluorescence (excitation ~485 nm, emission ~515 nm)

Procedure:

  • Grow an overnight culture of the reporter strain in LB broth with appropriate antibiotics.

  • Dilute the overnight culture into T3SS-inducing medium in a 96-well plate containing different concentrations of this compound.

  • Incubate the plate at 37°C with shaking in the microplate reader.

  • Measure OD600 and GFP fluorescence at regular intervals.

  • Normalize the fluorescence signal to the cell density (fluorescence/OD600) to determine the specific promoter activity.

Conclusion

This compound and its synonyms, goldinomycin and X-5108, represent a class of antibiotics with significant potential, particularly in the context of combating antimicrobial resistance. Their dual mechanism of action, combining traditional protein synthesis inhibition with a novel anti-virulence strategy, makes them a compelling subject for further research and development. This technical guide provides a foundational resource for scientists and researchers, offering key data, experimental methodologies, and a conceptual framework for understanding the multifaceted nature of this compound. Further investigation into the detailed antimicrobial spectrum and optimization of experimental protocols will be crucial for fully realizing the therapeutic potential of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols for Aurodox in Type III Secretion System (T3SS) Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurodox, a polyketide antibiotic produced by Streptomyces goldiniensis, has emerged as a potent inhibitor of the Type III Secretion System (T3SS), a key virulence factor in many Gram-negative pathogenic bacteria. Unlike traditional antibiotics that target bacterial viability, this compound acts as an anti-virulence agent by disrupting the pathogen's ability to inject effector proteins into host cells, thereby mitigating disease progression without exerting strong selective pressure for resistance.[1][2] Recent studies have identified the molecular target of this compound as adenylosuccinate synthase (PurA).[3] this compound binding to PurA leads to the downregulation of the master regulator of the T3SS, Ler, at the transcriptional level.[4][5][6]

These application notes provide detailed protocols for utilizing this compound in various in vitro assays to study T3SS inhibition in pathogens such as Enteropathogenic Escherichia coli (EPEC), Salmonella Typhimurium, Yersinia pseudotuberculosis, and Vibrio parahaemolyticus.[7]

Quantitative Data Summary

The inhibitory activity of this compound against the T3SS can be quantified using various assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of this compound. Below is a summary of reported quantitative data.

PathogenAssay TypeThis compound ConcentrationObserved EffectReference
Enteropathogenic E. coli (EPEC)T3SS-mediated HemolysisIC50: 1.5 µg/mLStrong inhibition of red blood cell lysis.[1]
Enteropathogenic E. coli (EPEC)Effector Protein Secretion1.5 µM - 6 µMConcentration-dependent inhibition of effector protein secretion. Abolition of detectable effectors at 6 µM.[6]
Citrobacter rodentiumIn vivo mouse modelNot specifiedProtected mice from a lethal infection.[1]
Enterohemorrhagic E. coli (EHEC)T3SS Gene Expression5 µg/mLSignificant reduction in the expression of the master regulator ler.[4]
Salmonella TyphimuriumT3SS Gene ExpressionNot specifiedInhibitory effects on the SPI-2 T3SS.[7]
Yersinia pseudotuberculosisT3SS Gene ExpressionNot specifiedInhibitory effects on the T3SS.[7]
Vibrio parahaemolyticusT3SS Gene ExpressionNot specifiedInhibitory effects on the T3SS.[7]

Note: IC50 values can vary depending on the bacterial strain, specific assay conditions, and readout method. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for each experimental setup.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to assess the T3SS inhibitory activity of this compound.

T3SS-Mediated Hemolysis Assay

This assay is a rapid and effective method to screen for T3SS inhibitors. It relies on the ability of some T3SS-positive bacteria, like EPEC, to lyse red blood cells (RBCs) in a T3SS-dependent manner.

Materials:

  • Overnight culture of EPEC

  • Sheep red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), sterile

  • Dulbecco's Modified Eagle Medium (DMEM)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Triton X-100 (positive control for lysis)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Protocol:

  • Preparation of Bacteria:

    • Inoculate EPEC into Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.

    • The next day, subculture the bacteria in DMEM (T3SS-inducing medium) and grow to mid-log phase (OD600 ≈ 0.6-0.8).

  • Preparation of Red Blood Cells:

    • Wash sheep RBCs three times with sterile, cold PBS by centrifugation at 500 x g for 5 minutes.

    • After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the EPEC culture.

    • Add varying concentrations of this compound (e.g., 0.1 to 50 µg/mL) to the wells. Include a vehicle control (DMSO) and a no-bacteria control.

    • For positive control (100% lysis), add Triton X-100 to a final concentration of 1% to wells containing only RBCs. For a negative control (0% lysis), use wells with only RBCs in DMEM.

    • Add 100 µL of the 2% RBC suspension to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 4-6 hours.

    • After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs and bacteria.

    • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 541 nm, which corresponds to the release of hemoglobin.

  • Data Analysis:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

    • Plot the percentage of hemolysis against the this compound concentration to determine the IC50 value.

Analysis of Secreted Proteins

This protocol details the analysis of T3SS-secreted proteins from bacterial culture supernatants using SDS-PAGE and Coomassie staining or Western blotting.

Materials:

  • Overnight bacterial cultures (e.g., EPEC, EHEC)

  • T3SS-inducing medium (e.g., DMEM)

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA)

  • Acetone, ice-cold

  • SDS-PAGE gels

  • Coomassie Brilliant Blue stain or antibodies for Western blotting

  • Protein loading buffer

Protocol:

  • Bacterial Culture and Treatment:

    • Grow bacteria overnight in LB broth.

    • Subculture the bacteria into T3SS-inducing medium and grow to mid-log phase.

    • Add this compound at the desired concentration (e.g., 5 µg/mL) or DMSO (vehicle control) to the cultures.

    • Continue to incubate for 3-4 hours at 37°C.

  • Preparation of Secreted Protein Fraction:

    • Centrifuge the bacterial cultures at 10,000 x g for 10 minutes at 4°C to pellet the cells.

    • Carefully collect the supernatant, ensuring not to disturb the cell pellet.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.

    • Precipitate the proteins from the supernatant by adding TCA to a final concentration of 10% (v/v).

    • Incubate on ice for at least 1 hour.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Wash the protein pellet twice with ice-cold acetone.

    • Air-dry the pellet to remove residual acetone.

  • SDS-PAGE and Western Blotting:

    • Resuspend the protein pellet in an appropriate volume of protein loading buffer.

    • Boil the samples for 5-10 minutes.

    • Load the samples onto an SDS-PAGE gel and run at a constant voltage.

    • For total secreted protein analysis, stain the gel with Coomassie Brilliant Blue.

    • For detection of specific effector proteins, transfer the proteins to a PVDF or nitrocellulose membrane and perform a Western blot using specific primary and secondary antibodies.

Cell Infection Assay

This assay evaluates the effect of this compound on the ability of T3SS-positive bacteria to interact with and modify host cells, such as inducing attaching and effacing lesions by EPEC.

Materials:

  • HeLa or Caco-2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Overnight bacterial culture (e.g., EPEC)

  • This compound stock solution

  • Phalloidin conjugated to a fluorescent dye (for actin staining)

  • DAPI (for nuclear staining)

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Fluorescence microscope

Protocol:

  • Cell Culture:

    • Seed HeLa or Caco-2 cells onto glass coverslips in a 24-well plate and grow to 70-80% confluency.

  • Bacterial Infection:

    • Grow bacteria to mid-log phase in T3SS-inducing medium.

    • Wash the host cells with pre-warmed PBS.

    • Infect the cells with the bacteria at a multiplicity of infection (MOI) of 100:1 in the presence of various concentrations of this compound or DMSO.

    • Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.

  • Immunofluorescence Staining:

    • Wash the cells three times with PBS to remove non-adherent bacteria.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Stain the actin cytoskeleton with fluorescently labeled phalloidin for 30 minutes.

    • Stain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides.

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Assess the formation of actin pedestals (a hallmark of EPEC infection) and bacterial attachment to the host cells in the presence and absence of this compound.

Quantitative Real-Time PCR (qRT-PCR) for T3SS Gene Expression

This protocol is used to quantify the effect of this compound on the transcription of T3SS-related genes, such as the master regulator ler.

Materials:

  • Overnight bacterial culture

  • T3SS-inducing medium

  • This compound stock solution

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., ler) and a housekeeping gene (e.g., rpoA)

  • Real-time PCR instrument

Protocol:

  • Bacterial Culture and Treatment:

    • Grow bacteria and treat with this compound as described in the "Analysis of Secreted Proteins" protocol.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the bacteria by centrifugation.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize cDNA from the RNA template using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reactions containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

    • Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the target and housekeeping genes.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

    • Compare the relative gene expression in this compound-treated samples to the vehicle-treated control.

Visualizations

T3SS Signaling Pathway and this compound Inhibition

T3SS_Inhibition cluster_bacterium Bacterium cluster_host Host Cell This compound This compound PurA PurA (Adenylosuccinate Synthase) This compound->PurA Binds and Inhibits Ler_Reg Upstream Regulators PurA->Ler_Reg Modulates Ler ler (Master Regulator) Ler_Reg->Ler Activates T3SS_Genes T3SS Structural Genes (e.g., escN, espA, espB, espD) Ler->T3SS_Genes Activates Transcription T3SS_Apparatus T3SS Apparatus Assembly T3SS_Genes->T3SS_Apparatus Leads to Effector_Proteins Effector Proteins T3SS_Apparatus->Effector_Proteins Secretes Effector_Target Host Cell Targets Effector_Proteins->Effector_Target Injects into Pathogenesis Pathogenesis (e.g., Actin Rearrangement, Inflammation) Effector_Target->Pathogenesis Leads to

Caption: Mechanism of this compound inhibition of the Type III Secretion System.

Experimental Workflow for T3SS Inhibition Assay

T3SS_Workflow cluster_prep Preparation cluster_assays Inhibition Assays cluster_analysis Data Analysis Bacterial_Culture 1. Grow Bacterial Culture (e.g., EPEC) Hemolysis 3a. Hemolysis Assay (Measure RBC lysis) Bacterial_Culture->Hemolysis Secretion 3b. Secreted Protein Analysis (SDS-PAGE / Western Blot) Bacterial_Culture->Secretion Infection 3c. Cell Infection Assay (Microscopy of infected cells) Bacterial_Culture->Infection qPCR 3d. qRT-PCR (Measure T3SS gene expression) Bacterial_Culture->qPCR Aurodox_Prep 2. Prepare this compound Solutions (Dose-response concentrations) Aurodox_Prep->Hemolysis Aurodox_Prep->Secretion Aurodox_Prep->Infection Aurodox_Prep->qPCR IC50 4a. Calculate IC50 (from Hemolysis data) Hemolysis->IC50 Protein_Levels 4b. Analyze Protein Bands (Quantify secretion inhibition) Secretion->Protein_Levels Phenotype 4c. Assess Cellular Phenotype (e.g., pedestal formation) Infection->Phenotype Gene_Expression 4d. Determine Relative Gene Expression qPCR->Gene_Expression

Caption: General experimental workflow for assessing T3SS inhibition by this compound.

References

Application of Aurodox in Antibiotic Research: A Focus on Anti-Virulence Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aurodox is a polyketide antibiotic produced by Streptomyces goldiniensis. Initially identified for its antibacterial activity against Gram-positive bacteria, recent research has unveiled a novel and significant application for this compound as a potent anti-virulence agent against several clinically important Gram-negative pathogens. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound, particularly its role as an inhibitor of the Type III Secretion System (T3SS), a key virulence factor in many pathogenic bacteria.

This compound exhibits a dual mechanism of action. Its traditional antibacterial effect stems from the inhibition of protein synthesis through binding to the elongation factor Tu (EF-Tu)[1]. However, its anti-virulence properties are observed at sub-inhibitory concentrations and are independent of its bactericidal activity[2][3]. The primary anti-virulence mechanism of this compound is the inhibition of the T3SS in pathogens such as enteropathogenic Escherichia coli (EPEC), enterohemorrhagic E. coli (EHEC), Citrobacter rodentium, Salmonella Typhimurium, Yersinia pseudotuberculosis, and Vibrio parahaemolyticus[2][4][5]. This inhibition is achieved by downregulating the expression of the master regulator of the T3SS, Ler[2][6][7]. A recent study has identified the molecular target for this activity as adenylosuccinate synthase (PurA)[8][9].

A significant advantage of this compound as an anti-virulence agent is that it does not induce the SOS response in EHEC, thereby avoiding the increased production of Shiga toxin, a common and dangerous side effect of traditional antibiotic treatment for these infections[2][6]. In vivo studies have demonstrated the efficacy of this compound in protecting mice from lethal infections with C. rodentium, highlighting its therapeutic potential[3][10].

Data Presentation

Table 1: In Vitro Efficacy of this compound as a T3SS Inhibitor
ParameterPathogenConcentrationEffectReference
IC₅₀ for T3SS-mediated hemolysis EPEC1.5 µg/mL50% inhibition of red blood cell lysis[6][10]
Inhibition of T3SS effector protein secretion EPEC, EHEC, C. rodentium1.5 - 5 µg/mLConcentration-dependent reduction in secreted effector proteins[2]
Downregulation of LEE operon genes EHEC5 µg/mL>1.5-fold decrease in expression of 25 out of 41 LEE genes[2]
Downregulation of ler expression EHEC5 µg/mLSignificant reduction in ler promoter activity[2]
Inhibition of bacterial attachment to host cells EHEC on HeLa cells5 µg/mLSignificant decrease in the percentage of infected cells and colonization efficiency[2]
Table 2: In Vivo Efficacy of this compound in a Citrobacter rodentium Infection Model
Animal ModelPathogenThis compound DosageOutcomeReference
C3H/HeJ miceCitrobacter rodentium25 mg/kg/day (oral)100% survival from a lethal dose[7]
C3H/HeJ miceCitrobacter rodentium100 mg/kg/day (oral)100% survival from a lethal dose[7]

Experimental Protocols

Protocol 1: T3SS-Mediated Hemolysis Assay

This assay is used to screen for inhibitors of the T3SS by measuring the lysis of red blood cells, a process mediated by translocated effector proteins.

Materials:

  • EPEC strain E2348/69 ΔcesT (or other suitable T3SS-expressing strain)

  • Luria-Bertani (LB) medium

  • Modified M9 liquid medium (0.4% glucose, 0.68% Na₂HPO₄, 0.3% KH₂PO₄, 0.05% NaCl, 0.1% NH₄Cl, 0.012% MgSO₄, 0.1% casamino acids, and 44 mM sodium bicarbonate)

  • This compound stock solution (in DMSO)

  • Sheep red blood cells

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Inoculate the EPEC strain into LB medium and incubate at 37°C for 12 hours with shaking.

  • Inoculate the overnight culture into modified M9 liquid medium and incubate at 37°C for 4.5 hours with shaking.

  • Prepare serial dilutions of this compound in the modified M9 medium in a 96-well plate. Include a DMSO vehicle control.

  • Add the EPEC culture to each well.

  • Wash sheep red blood cells three times with PBS and resuspend to a final concentration of 5% (v/v) in PBS.

  • Add the red blood cell suspension to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Centrifuge the plate to pellet the intact cells.

  • Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis relative to a positive control (bacteria with no inhibitor) and a negative control (no bacteria).

Protocol 2: In Vitro Infection Assay for Bacterial Adherence

This protocol assesses the effect of this compound on the ability of pathogenic bacteria to attach to host epithelial cells.

Materials:

  • HeLa epithelial cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • EHEC strain expressing a fluorescent protein (e.g., GFP)

  • This compound stock solution (in DMSO)

  • 24-well tissue culture plates with coverslips

  • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 555)

  • DAPI stain

  • Fluorescence microscope

  • Triton X-100

  • LB agar plates

Procedure:

  • Seed HeLa cells onto coverslips in 24-well plates and grow overnight in DMEM with 10% FBS.

  • Grow the GFP-expressing EHEC strain to mid-log phase in a suitable T3SS-inducing medium.

  • Treat the HeLa cells with this compound at the desired concentration (e.g., 5 µg/mL) or DMSO for 1 hour prior to infection.

  • Infect the HeLa cells with the EHEC strain at a multiplicity of infection (MOI) of 100.

  • Incubate for 3-4 hours at 37°C in a 5% CO₂ incubator.

  • Wash the cells three times with PBS to remove non-adherent bacteria.

  • For microscopy: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with fluorescent phalloidin and DAPI. Mount the coverslips on slides and visualize using a fluorescence microscope. Quantify the percentage of cells with attached bacteria.

  • For quantification of adherent bacteria: Lyse the cells with 1% Triton X-100. Serially dilute the lysate and plate on LB agar to enumerate the colony-forming units (CFU) of adherent bacteria.

Protocol 3: Whole-Transcriptome Analysis (RNA-seq)

This protocol is for determining the global changes in gene expression in bacteria upon treatment with this compound.

Materials:

  • Bacterial strain of interest (e.g., EHEC)

  • T3SS-inducing medium (e.g., MEM-HEPES)

  • This compound stock solution (in DMSO)

  • RNA extraction kit

  • DNase I

  • Ribosomal RNA depletion kit

  • Next-generation sequencing (NGS) platform and reagents

  • Bioinformatics software for data analysis

Procedure:

  • Grow the bacterial strain in T3SS-inducing medium to early-log phase.

  • Add this compound (e.g., 5 µg/mL) or DMSO to the cultures and continue to incubate for a defined period (e.g., 1-2 hours).

  • Harvest the bacterial cells by centrifugation.

  • Extract total RNA using a commercial RNA extraction kit, including a DNase I treatment step to remove contaminating DNA.

  • Deplete ribosomal RNA from the total RNA samples.

  • Prepare cDNA libraries from the rRNA-depleted RNA.

  • Perform sequencing on an NGS platform.

  • Analyze the sequencing data to identify differentially expressed genes between the this compound-treated and control samples. A fold change of >1.5 or <-1.5 and a p-value of <0.05 are typically considered significant[2].

Visualizations

Signaling_Pathway cluster_Aurodox_Action This compound Anti-Virulence Mechanism This compound This compound PurA PurA (Adenylosuccinate Synthase) This compound->PurA Binds to and inhibits Ler_Regulon Downregulation of Ler Regulon PurA->Ler_Regulon Leads to T3SS_Genes LEE Operon Genes Ler_Regulon->T3SS_Genes Represses transcription of T3SS_Assembly T3SS Assembly Inhibition T3SS_Genes->T3SS_Assembly Effector_Secretion Effector Protein Secretion Blocked T3SS_Assembly->Effector_Secretion Virulence Reduced Bacterial Virulence Effector_Secretion->Virulence

Caption: Mechanism of this compound as a T3SS inhibitor.

Experimental_Workflow cluster_Workflow General Experimental Workflow for this compound Evaluation cluster_invitro In Vitro cluster_invivo In Vivo cluster_mechanism Mechanism start Start: Hypothesis - this compound inhibits virulence in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Models start->in_vivo mechanism Mechanism of Action Studies start->mechanism hemolysis T3SS Hemolysis Assay in_vitro->hemolysis adherence Cell Adherence Assay in_vitro->adherence secretion Effector Secretion Profile in_vitro->secretion rodent_model C. rodentium Mouse Model in_vivo->rodent_model rnaseq RNA-Seq mechanism->rnaseq reporter Reporter Gene Assays (e.g., ler-GFP) mechanism->reporter target_id Target Identification (e.g., PurA) mechanism->target_id end Conclusion: this compound as a potential anti-virulence therapeutic hemolysis->end adherence->end secretion->end survival Survival Analysis rodent_model->survival pathology Histopathology rodent_model->pathology survival->end pathology->end rnaseq->end reporter->end target_id->end

References

Application Notes and Protocols: Aurodox as a Tool to Investigate Bacterial Virulence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurodox, a polyketide natural product isolated from Streptomyces goldiniensis, has emerged as a valuable research tool for investigating bacterial virulence, particularly in Gram-negative pathogens. Its primary mechanism of action is the inhibition of the Type III Secretion System (T3SS), a needle-like apparatus used by many pathogenic bacteria to inject effector proteins into host cells, thereby subverting host cellular functions to establish infection. What makes this compound a compelling tool is its ability to inhibit virulence at concentrations that do not affect bacterial growth, minimizing the selective pressure for the development of resistance.[1][2] Furthermore, it does not induce the SOS response in enterohemorrhagic E. coli (EHEC), a critical feature as this response can trigger the production of harmful Shiga toxins.[2][3]

Recent studies have identified adenylosuccinate synthase (PurA) as the direct molecular target of this compound.[4] By binding to PurA, this compound leads to the downregulation of the master regulator of the T3SS, Ler, which in turn transcriptionally represses the expression of the T3SS machinery and effector proteins.[2][3][5] This targeted anti-virulence activity makes this compound an excellent instrument for dissecting the role of the T3SS in pathogenesis and for the development of novel anti-infective therapies.

These application notes provide an overview of the use of this compound in virulence research, including detailed protocols for key experiments and a summary of its effects on various bacterial pathogens.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against T3SS-Mediated Processes
Bacterial SpeciesAssayEffective ConcentrationObserved EffectReference
Enteropathogenic E. coli (EPEC)T3SS-mediated hemolysisIC₅₀ = 1.5 µg/mLInhibition of red blood cell lysis[1]
Enteropathogenic E. coli (EPEC)Secretion of T3SS effector proteins (EspB, EspF, Map)1.5 µg/mLSpecific inhibition of effector protein secretion[1]
Enterohemorrhagic E. coli (EHEC)Attachment to epithelial cells5 µg/mLReduction in bacterial attachment and effacement[2]
Citrobacter rodentiumSecretion of T3SS effector proteinsNot specifiedInhibition of effector protein secretion[2]
Salmonella TyphimuriumExpression of SPI-2 T3SS effector (sseB)Not specifiedInhibition of gene expression[6][7]
Yersinia pseudotuberculosisExpression of T3SS effector (yopD)Not specifiedInhibition of gene expression[6][7]
Vibrio parahaemolyticusExpression of T3SS1 effector (vopD)Not specifiedInhibition of gene expression[6][7]
Table 2: In Vivo Efficacy of this compound in a Murine Infection Model
Bacterial PathogenAnimal ModelThis compound AdministrationOutcomeReference
Citrobacter rodentiumC3H/HeJ miceNot specifiedIncreased survival of mice infected with a lethal dose[1]
Citrobacter rodentium (Shiga toxin-producing strain)Murine modelNot specifiedProtection against colonic hyperplasia and Shiga toxin-mediated renal injury[8][9]

Signaling Pathways and Experimental Workflows

Aurodox_Mechanism_of_Action This compound This compound PurA PurA (Adenylosuccinate Synthase) This compound->PurA binds to & inhibits Ler Ler (Master Regulator) PurA->Ler regulates T3SS_Genes T3SS Genes (e.g., LEE) Ler->T3SS_Genes activates transcription T3SS Type III Secretion System T3SS_Genes->T3SS encodes Effector_Proteins Effector Proteins T3SS->Effector_Proteins secretes Host_Cell Host Cell Effector_Proteins->Host_Cell injected into Virulence Bacterial Virulence Host_Cell->Virulence leads to

Caption: Mechanism of this compound in inhibiting bacterial virulence.

T3SS_Inhibition_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Bacterial_Culture Bacterial Culture (e.g., EPEC, EHEC) Aurodox_Treatment Treat with this compound (e.g., 1.5 - 5 µg/mL) Bacterial_Culture->Aurodox_Treatment Hemolysis_Assay T3SS-Mediated Hemolysis Assay Aurodox_Treatment->Hemolysis_Assay Protein_Secretion_Assay Secreted Protein Analysis (SDS-PAGE, Mass Spec) Aurodox_Treatment->Protein_Secretion_Assay Gene_Expression_Assay Gene Expression Analysis (qRT-PCR, Reporter Assay) Aurodox_Treatment->Gene_Expression_Assay Cell_Infection_Assay Host Cell Infection Assay (Attachment/Effacement) Aurodox_Treatment->Cell_Infection_Assay Animal_Model Animal Model (e.g., Citrobacter rodentium in mice) Infection Infect with Pathogen Animal_Model->Infection Aurodox_Administration Administer this compound Infection->Aurodox_Administration Monitor_Survival Monitor Survival and Disease Progression Aurodox_Administration->Monitor_Survival Histopathology Histopathological Analysis (e.g., Colon, Kidney) Monitor_Survival->Histopathology

Caption: Experimental workflow for investigating this compound's anti-virulence activity.

Experimental Protocols

Protocol 1: T3SS-Mediated Hemolysis Assay

This assay is used to screen for inhibitors of the T3SS by measuring the lysis of red blood cells, a process mediated by the T3SS of some pathogens like EPEC.

Materials:

  • Enteropathogenic E. coli (EPEC)

  • T3SS-inducing medium (e.g., DMEM)

  • This compound stock solution (in DMSO)

  • Fresh red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates

  • Spectrophotometer

Method:

  • Grow EPEC overnight in a suitable broth (e.g., LB broth) at 37°C with shaking.

  • Dilute the overnight culture into fresh T3SS-inducing medium and grow to the mid-logarithmic phase.

  • Prepare serial dilutions of this compound in the T3SS-inducing medium in a 96-well plate. Include a vehicle control (DMSO) and a positive control (no inhibitor).

  • Add the EPEC culture to each well.

  • Wash fresh RBCs three times with cold PBS and resuspend to the desired concentration (e.g., 5% v/v).

  • Add the RBC suspension to each well of the microtiter plate.

  • Incubate the plate at 37°C for a specified time (e.g., 4-6 hours), allowing for T3SS-mediated hemolysis to occur.

  • Centrifuge the plate to pellet the intact RBCs and bacterial cells.

  • Transfer the supernatant to a new 96-well plate and measure the absorbance at a wavelength appropriate for hemoglobin release (e.g., 540 nm) using a spectrophotometer.

  • Calculate the percentage of hemolysis relative to a positive control (RBCs lysed with a detergent like Triton X-100) and plot the results to determine the IC₅₀ value of this compound.

Protocol 2: Analysis of Secreted Proteins

This protocol is designed to specifically assess the effect of this compound on the secretion of T3SS effector proteins.

Materials:

  • Bacterial strain of interest (e.g., EPEC, EHEC)

  • T3SS-inducing medium

  • This compound stock solution

  • Trichloroacetic acid (TCA)

  • Acetone

  • SDS-PAGE equipment and reagents

  • Coomassie Brilliant Blue stain or silver stain

  • Mass spectrometer (for protein identification)

Method:

  • Grow the bacterial strain in T3SS-inducing medium in the presence and absence of this compound at the desired concentration.

  • Separate the bacterial cells from the culture supernatant by centrifugation.

  • Precipitate the proteins from the supernatant by adding TCA to a final concentration of 10% and incubating on ice for at least 1 hour.

  • Pellet the precipitated proteins by centrifugation at high speed (e.g., >12,000 x g) for 15 minutes at 4°C.

  • Wash the protein pellet with cold acetone to remove residual TCA.

  • Air-dry the pellet and resuspend it in a suitable sample buffer for SDS-PAGE.

  • Prepare whole-cell lysates from the bacterial pellets for comparison.

  • Resolve the secreted protein samples and whole-cell lysates by SDS-PAGE.

  • Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Compare the protein profiles of the this compound-treated and untreated samples. A reduction in the intensity of specific bands in the secreted fraction of treated samples indicates inhibition of T3SS-mediated secretion.

  • Excise protein bands of interest for identification by mass spectrometry.

Protocol 3: In Vitro Host Cell Infection Assay

This assay evaluates the effect of this compound on the ability of pathogens to attach to and efface host epithelial cells, a key virulence trait mediated by the T3SS.

Materials:

  • Bacterial strain of interest (e.g., EHEC expressing GFP)

  • HeLa or other suitable epithelial cell line

  • Cell culture medium (e.g., MEM-HEPES)

  • This compound stock solution

  • Fluorescence microscope

Method:

  • Seed HeLa cells onto coverslips in a multi-well plate and grow to a confluent monolayer.

  • Grow the bacterial strain to the mid-logarithmic phase in a suitable medium.

  • Prior to infection, wash the HeLa cell monolayers with sterile PBS.

  • Infect the HeLa cells with the bacterial culture at a specific multiplicity of infection (MOI).

  • Add this compound at the desired concentration to the appropriate wells. Include an untreated control.

  • Incubate the infected cells for a period sufficient to allow for attachment and effacement (e.g., 3-6 hours).

  • Wash the cells extensively with PBS to remove non-adherent bacteria.

  • Fix the cells with a suitable fixative (e.g., paraformaldehyde).

  • Mount the coverslips onto microscope slides.

  • Visualize the adherent bacteria using a fluorescence microscope (for GFP-expressing strains) or by staining with a DNA dye (e.g., DAPI) and an actin stain (e.g., phalloidin) to visualize pedestals.

  • Quantify the number of adherent bacteria per cell or the percentage of cells with attached bacteria to assess the inhibitory effect of this compound.

Conclusion

This compound serves as a potent and specific inhibitor of the bacterial Type III Secretion System, making it an invaluable tool for studying bacterial virulence. Its unique mode of action, which uncouples virulence from bacterial viability, allows for the targeted investigation of the T3SS's role in pathogenesis without the confounding effects of bactericidal or bacteriostatic agents. The protocols and data presented here provide a framework for researchers to utilize this compound in their studies to elucidate the mechanisms of bacterial infection and to explore new avenues for the development of anti-virulence therapies.

References

In Vitro Efficacy of Aurodox: A Focus on Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aurodox, a polyketide antibiotic produced by Streptomyces goldiniensis, has garnered significant interest for its dual-action capabilities. While traditionally known for its antibacterial activity against Gram-positive bacteria through the inhibition of elongation factor Tu (EF-Tu), recent research has unveiled a potent anti-virulence mechanism against key Gram-negative pathogens. At sub-inhibitory concentrations, this compound effectively suppresses the Type III Secretion System (T3SS), a critical virulence factor for bacteria such as Escherichia coli, Salmonella Typhimurium, and Citrobacter rodentium. This suppression occurs through the transcriptional downregulation of the master regulator, Ler.[1] This document provides a comprehensive overview of in vitro studies on this compound, including quantitative data on its antibacterial and anti-virulence activities, detailed experimental protocols, and visual representations of its mechanism of action.

Data Presentation: Quantitative Analysis of this compound Activity

The efficacy of this compound varies between its antibacterial and anti-virulence properties, with a notable difference in activity against Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
Bacterial SpeciesStrainMIC (µg/mL)Gram StainNotes
Staphylococcus aureusATCC 433000.125 - 0.5PositiveInvestigational gold complex compounds AU1 and AU5, not this compound, showed these MICs by targeting thioredoxin reductase.[2] Bioassays with this compound have used this strain as an indicator organism.[3]
Streptococcus pyogenesNot SpecifiedNot SpecifiedPositiveThis compound was originally identified as having antibacterial effects on this pathogen.[1]
Bacillus subtilis1S34Not SpecifiedPositiveUsed as a host for antibiotic biosensors.[4]
Enterococcus faecalisATCC 29212Not SpecifiedPositiveA common strain for MIC assays.[5][6][7]
Escherichia coli (EPEC/EHEC)Not Specified>1000NegativeThis compound exhibits poor antibiotic activity against E. coli.[1]
Salmonella TyphimuriumNot SpecifiedNot SpecifiedNegativeThis compound inhibits the SPI-2 T3SS in this pathogen.[8][9][10]
Pseudomonas aeruginosaNot SpecifiedNot SpecifiedNegativeA Gram-negative pathogen with a T3SS.[11]
Klebsiella pneumoniae43816Not SpecifiedNegativeA Gram-negative pathogen known for antibiotic resistance.[12][13]
Table 2: Anti-Virulence Activity of this compound (T3SS Inhibition)
Bacterial SpeciesAssayEffective Concentration (µg/mL)Key Finding
Enteropathogenic E. coli (EPEC)T3SS-mediated hemolysisIC₅₀ = 1.5Potent inhibition of T3SS function.[11]
EPEC, EHEC, C. rodentiumSecreted protein analysis1.5 - 5Concentration-dependent reduction in T3SS effector proteins.
E. coli O157:H7Epithelial cell attachment5Reduced ability to bind to human cells.
Salmonella TyphimuriumGene expression (SPI-2 T3SS)Not specifiedSelective inhibition of the SPI-2 T3SS.[8][10]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: T3SS Inhibition

This compound's anti-virulence activity stems from its ability to downregulate the expression of the ler gene in Gram-negative pathogens. Ler is the master regulator of the Locus of Enterocyte Effacement (LEE), a pathogenicity island that encodes the T3SS. By inhibiting ler expression, this compound effectively shuts down the assembly and function of this critical virulence apparatus.

Aurodox_T3SS_Inhibition This compound This compound Upstream_Regulators Upstream Regulatory Elements This compound->Upstream_Regulators Inhibits Ler ler Gene (Master Regulator) Upstream_Regulators->Ler Activates T3SS Type III Secretion System (T3SS) Ler->T3SS Activates Expression Virulence Bacterial Virulence T3SS->Virulence Enables

Caption: this compound inhibits the T3SS by targeting upstream regulators of the ler gene.

Experimental Workflow: Assessing T3SS Inhibition

A typical workflow to evaluate the effect of this compound on the T3SS involves bacterial culture, protein analysis, and gene expression studies.

T3SS_Inhibition_Workflow cluster_culture 1. Bacterial Culture cluster_protein 2. Protein Analysis cluster_gene 3. Gene Expression Analysis Culture Grow bacteria with and without this compound Harvest Harvest supernatant and cell pellets separately Culture->Harvest Precipitate Precipitate proteins from supernatant Harvest->Precipitate RNA_Extraction Extract RNA from cell pellets Harvest->RNA_Extraction SDS_PAGE Run SDS-PAGE and Coomassie stain Precipitate->SDS_PAGE RT_qPCR Perform RT-qPCR for 'ler' gene expression RNA_Extraction->RT_qPCR

Caption: Workflow for analyzing this compound's effect on T3SS protein secretion and gene expression.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Sterile DMSO (vehicle control)

  • Positive control antibiotic (e.g., ampicillin)

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Include a positive control (bacteria with no antibiotic), a negative control (broth only), and a vehicle control (bacteria with DMSO at the highest concentration used).

  • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted bacterial suspension to each well, except for the negative control.

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

  • Optionally, read the optical density at 600 nm (OD₆₀₀) using a plate reader to quantify bacterial growth.

Protocol 2: Analysis of Secreted Proteins

This protocol is designed to analyze the effect of this compound on the secretion of T3SS effector proteins.

Materials:

  • Bacterial strain of interest (e.g., EPEC, EHEC)

  • T3SS-inducing medium (e.g., DMEM for EPEC)

  • This compound

  • Trichloroacetic acid (TCA)

  • Acetone

  • SDS-PAGE gels and running buffer

  • Coomassie Brilliant Blue stain

Procedure:

  • Grow an overnight culture of the bacterial strain in a suitable broth.

  • Inoculate fresh T3SS-inducing medium with the overnight culture to an OD₆₀₀ of ~0.05.

  • Add this compound at various concentrations (e.g., 0, 1.5, 3, 5 µg/mL) to the cultures.

  • Incubate the cultures at 37°C with shaking until they reach mid-logarithmic phase (OD₆₀₀ ~0.6-0.8).

  • Centrifuge the cultures to separate the supernatant (containing secreted proteins) from the bacterial pellets.

  • Precipitate the proteins from the supernatant by adding TCA to a final concentration of 10% and incubating on ice for at least 1 hour.

  • Centrifuge to pellet the precipitated proteins, wash the pellet with cold acetone, and air-dry.

  • Resuspend the protein pellet in a suitable sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. A reduction in the intensity of bands corresponding to T3SS effector proteins in the this compound-treated samples indicates inhibition of secretion.

Protocol 3: Time-Kill Assay

This protocol assesses the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., CAMHB)

  • This compound at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Procedure:

  • Prepare tubes with broth containing this compound at the desired concentrations and a no-antibiotic control.

  • Inoculate each tube with the bacterial strain to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquot in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot the log₁₀ CFU/mL versus time to generate the time-kill curves. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal.

Conclusion

The in vitro data for this compound highlight its potential as a dual-action agent, exhibiting both traditional antibiotic effects against Gram-positive bacteria and, more notably, anti-virulence activity against pathogenic Gram-negative bacteria. Its ability to inhibit the T3SS at sub-inhibitory concentrations makes it a promising candidate for novel therapeutic strategies that aim to disarm pathogens rather than kill them, potentially reducing the selective pressure for resistance development. The protocols provided herein offer a framework for researchers to further investigate the multifaceted activities of this compound in various bacterial systems.

References

Application Notes and Protocols for the Chemical Synthesis of Aurodox Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the chemical synthesis of Aurodox and its analogs, focusing on key synthetic strategies and protocols for the preparation of derivatives. The information is intended to guide researchers in medicinal chemistry and drug development in the design and synthesis of novel this compound-based compounds.

Introduction to this compound and its Analogs

This compound (also known as X-5108) is a member of the elfamycin family of antibiotics, which are characterized by a unique molecular architecture. These natural products inhibit bacterial protein biosynthesis by targeting the elongation factor Tu (EF-Tu). The complex structure of this compound has made it a challenging target for total synthesis and a fascinating scaffold for the generation of analogs with potentially improved therapeutic properties. The synthesis of this compound analogs is primarily focused on the modification of three key regions of the molecule: the N-acyl side chain, the goldinamine moiety, and the pyridone chromophore.

Total Synthesis of this compound

A landmark in this field was the total synthesis of this compound and its congener efrotomycin by K.C. Nicolaou and R.E. Dolle. Their approach highlights the complexity of stereoselectively assembling the numerous chiral centers and conjugated double bonds present in the molecule. Researchers aiming to synthesize novel analogs via total synthesis should refer to the foundational work in this area to understand the key bond disconnections and fragment coupling strategies.

Synthesis of this compound Analogs by Modification of the Natural Product

A more common and practical approach to generating this compound analogs is the semi-synthesis, starting from the natural product itself or its close derivatives. This allows for the exploration of the structure-activity relationship (SAR) by modifying specific functional groups.

Modification of the N-Acyl Side Chain: Synthesis of N-Acylgoldinamines

One of the most accessible sites for modification is the N-acyl side chain. Analogs with varying acyl groups can be prepared from goldinamine, which is obtained by the acidic treatment of this compound.

Protocol: Preparation of Goldinamine from this compound

  • Starting Material: this compound

  • Reagent: Acetic acid

  • Procedure: Treat this compound with acetic acid. The reaction cleaves the N-acyl group, yielding goldinamine.

  • Purification: The resulting goldinamine can be purified using standard chromatographic techniques.

Protocol: General Procedure for the N-Acylation of Goldinamine

  • Starting Material: Goldinamine

  • Acylating Agents: A desired acyl chloride or anhydride.

  • Solvent: A suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the acid byproduct.

  • Procedure: a. Dissolve goldinamine in the chosen solvent. b. Add the base, followed by the dropwise addition of the acylating agent at a controlled temperature (e.g., 0 °C). c. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with a suitable aqueous solution, extract the product with an organic solvent, and purify by column chromatography.

This protocol allows for the introduction of a wide variety of acyl groups, enabling the exploration of how changes in the side chain affect biological activity.

Modification of the Pyridone Moiety

The 4-hydroxy-1-methyl-2(1H)-pyridinone moiety is another key pharmacophore that can be modified.

Protocol: O-Acylation of the Pyridone Hydroxyl Group

  • Starting Material: this compound or a suitable derivative.

  • Acylating Agent: An acyl chloride or anhydride.

  • Reaction Conditions: The acylation can be performed selectively on the pyridone hydroxyl group under carefully controlled conditions, often in the presence of a suitable base.

It is important to note that esters of the pyridone hydroxyl group can be activated and may undergo further reactions, such as transacylation.

Quantitative Data

Due to the limited availability of detailed experimental data in the primary literature, a comprehensive table of quantitative data for a wide range of analogs cannot be provided. Researchers should meticulously record and report yields, purity (e.g., by HPLC), and full characterization data (e.g., NMR, MS, IR) for any new analogs synthesized.

Analog Type General Synthetic Approach Typical Yields Key Characterization Data
N-AcylgoldinaminesAcylation of goldinamineVariable, dependent on acylating agent and reaction conditions.¹H NMR, ¹³C NMR, HRMS, IR
O-AcylpyridonesSelective acylation of the pyridone hydroxyl groupVariable, dependent on substrate and reaction conditions.¹H NMR, ¹³C NMR, HRMS, IR

Signaling Pathways and Experimental Workflows

The synthesis of this compound analogs is a multi-step process that can be visualized to clarify the workflow and logical relationships between different synthetic strategies.

General Strategy for the Synthesis of this compound Analogs

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Analog Synthesis This compound This compound Goldinamine Goldinamine This compound->Goldinamine Acidic Cleavage Pyridone Derivatives Pyridone Derivatives This compound->Pyridone Derivatives Selective Modification Other Analogs Other Analogs This compound->Other Analogs Direct Modification N-Acylgoldinamines N-Acylgoldinamines Goldinamine->N-Acylgoldinamines N-Acylation O-Acylpyridone Analogs O-Acylpyridone Analogs Pyridone Derivatives->O-Acylpyridone Analogs O-Acylation

Caption: Synthetic pathways to this compound analogs.

Experimental Workflow for N-Acylgoldinamine Synthesis

G Start Start Prepare Goldinamine Prepare Goldinamine Start->Prepare Goldinamine Dissolve Goldinamine Dissolve Goldinamine Prepare Goldinamine->Dissolve Goldinamine Add Base and Acylating Agent Add Base and Acylating Agent Dissolve Goldinamine->Add Base and Acylating Agent Reaction Monitoring Reaction Monitoring Add Base and Acylating Agent->Reaction Monitoring Reaction Monitoring->Add Base and Acylating Agent Incomplete Work-up Work-up Reaction Monitoring->Work-up Complete Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Troubleshooting & Optimization

Overcoming solubility issues with Aurodox in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aurodox. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a special focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during experiments with this compound.

Q1: My this compound solution has a precipitate. What should I do?

A1: Precipitation of this compound is a common issue due to its low solubility in aqueous solutions. Here are some steps to address this:

  • Ensure Complete Initial Dissolution: Make sure your initial stock solution in 100% DMSO is fully dissolved before further dilution. Gentle warming to room temperature and vortexing can aid this process.

  • Check Final DMSO Concentration: The final concentration of DMSO in your aqueous experimental medium should be kept as low as possible, ideally below 0.5%, to maintain this compound in solution.

  • Prepare Fresh Solutions: It is highly recommended to prepare this compound solutions fresh for each experiment. If storage is necessary, store aliquots at -20°C for up to one month and visually inspect for precipitation before use.

  • Equilibrate to Room Temperature: Before adding to your experimental setup, allow the stock solution to fully equilibrate to room temperature to prevent precipitation due to temperature shock.

  • Consider the pH of Your Medium: While specific data on this compound's pH-dependent solubility is limited, significant deviations from a neutral pH in your final medium could potentially affect its solubility.

Q2: What is the best solvent for this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used and effective solvent for preparing this compound stock solutions. It is also reported to be soluble in methanol and chloroform. This compound is insoluble in water.

Q3: How should I prepare my this compound stock and working solutions?

A3: A standard and reliable method is to first prepare a stock solution in 100% DMSO, typically at a concentration of 1 mg/mL. This stock solution can then be serially diluted in your aqueous experimental medium to achieve the desired final concentration. It is crucial to ensure that the final DMSO concentration in your experiment remains below 0.5% to avoid solvent-induced artifacts.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the stability and integrity of this compound, follow these storage guidelines:

FormStorage TemperatureDurationNotes
Solid Powder -20°CLong-termProtect from light and moisture.
Stock Solution (in DMSO) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Working Solutions (in aqueous media) Use ImmediatelyN/AFresh preparation is strongly recommended.

Q5: I'm observing unexpected results in my experiment. Could it be due to this compound degradation?

A5: While specific degradation pathways of this compound in experimental conditions are not extensively documented, its complex polyketide structure suggests potential instability. To minimize the impact of potential degradation:

  • Use Freshly Prepared Solutions: This is the most effective way to ensure the activity of the compound.

  • Protect from Light: Store stock solutions in amber vials or wrapped in foil.

  • Avoid Extreme pH and Temperatures: Unless your experimental protocol requires it, maintain a near-neutral pH and avoid exposing the compound to high temperatures for extended periods.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound, with a focus on addressing solubility.

Protocol 1: Preparation of this compound for In Vitro Antibacterial Assays
  • Stock Solution Preparation:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add sterile, anhydrous DMSO to achieve a concentration of 1 mg/mL.

    • Vortex thoroughly until the powder is completely dissolved. Visually inspect for any particulate matter.

  • Working Solution Preparation:

    • Serially dilute the 1 mg/mL this compound stock solution in the appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) to achieve the desired final concentrations for your assay.

    • Ensure the final DMSO concentration in all wells, including the vehicle control, is constant and does not exceed 0.5%.

  • Experimental Procedure:

    • Perform your antibacterial assay (e.g., MIC determination by broth microdilution) according to standard protocols.

    • Include a vehicle control (medium with the same final concentration of DMSO as the this compound-treated samples) to account for any effects of the solvent.

Protocol 2: Type III Secretion System (T3SS) Inhibition Assay
  • Bacterial Culture Preparation:

    • Grow the bacterial strain of interest (e.g., Enteropathogenic E. coli) overnight in a suitable broth.

    • Subculture the bacteria into a fresh T3SS-inducing medium.

  • This compound Treatment:

    • Prepare this compound working solutions as described in Protocol 1, using the T3SS-inducing medium as the diluent.

    • Add the this compound working solutions to the bacterial cultures at the desired final concentrations.

    • Include a DMSO vehicle control.

  • Analysis of T3SS-Secreted Proteins:

    • After incubation, separate the bacterial cells from the supernatant by centrifugation.

    • Precipitate the proteins from the supernatant using a method such as trichloroacetic acid (TCA) precipitation.

    • Wash and resuspend the protein pellet in a suitable buffer.

    • Analyze the protein profile by SDS-PAGE and Coomassie blue staining or Western blot using antibodies against specific T3SS effector proteins.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.

Aurodox_Solubility_Workflow This compound Solution Preparation Workflow cluster_stock Stock Solution (1 mg/mL) cluster_working Working Solution cluster_troubleshooting Troubleshooting A This compound Powder B 100% DMSO A->B Dissolve in C Vortex until fully dissolved B->C D Aqueous Experimental Medium C->D Dilute in E Serial Dilution D->E F Final Concentration < 0.5% DMSO E->F G Precipitate Observed F->G If precipitation occurs H Prepare Fresh Solution G->H I Ensure complete initial dissolution G->I J Equilibrate to RT before use G->J

Caption: Workflow for preparing this compound solutions and troubleshooting precipitation.

Aurodox_T3SS_Inhibition_Pathway This compound Mechanism of T3SS Inhibition This compound This compound PurA PurA (Adenylosuccinate Synthase) This compound->PurA inhibits Purine_Biosynthesis De Novo Purine Biosynthesis PurA->Purine_Biosynthesis is essential for Ler Ler (Master Virulence Regulator) Purine_Biosynthesis->Ler regulates (indirectly) LEE LEE Pathogenicity Island Genes Ler->LEE activates transcription of T3SS Type III Secretion System (T3SS) Assembly & Effector Protein Expression LEE->T3SS Virulence Bacterial Virulence T3SS->Virulence contributes to

Technical Support Center: Optimizing Aurodox for T3SS Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Aurodox to inhibit the bacterial Type III Secretion System (T3SS). It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit the T3SS? A1: this compound is a polyketide natural product originally isolated from Streptomyces goldiniensis.[1][2] It functions as an anti-virulence compound by inhibiting the Type III Secretion System (T3SS), a needle-like apparatus used by many Gram-negative pathogens to inject effector proteins into host cells.[3][4] this compound does not directly target the T3SS apparatus itself. Instead, it acts at the transcriptional level by downregulating the expression of the master regulator, ler, which controls the Locus of Enterocyte Effacement (LEE) pathogenicity island encoding the T3SS.[1][2][5] This upstream inhibition prevents the synthesis of the entire secretion system.[6]

Q2: Which bacterial pathogens and T3SSs are susceptible to this compound? A2: this compound has been shown to inhibit the T3SS in several enteric pathogens, including Enteropathogenic E. coli (EPEC), Enterohemorrhagic E. coli (EHEC), and Citrobacter rodentium.[1][2] Its activity extends to other pathogens, but it is selective. For instance, it inhibits the SPI-2 T3SS in Salmonella Typhimurium, the T3SS in Yersinia pseudotuberculosis, and the T3SS1 in Vibrio parahaemolyticus.[3][7] However, it does not block all T3SSs, such as the SPI-1 system in S. Typhimurium.[3][7] Its efficacy appears to be linked to the phylogeny of the T3SS, with systems in the SPI-2 and Ysc phylogroups being more susceptible.[3]

Q3: What is the optimal concentration of this compound for T3SS inhibition? A3: The optimal concentration for T3SS inhibition is significantly lower than the concentration that affects bacterial growth. An IC₅₀ value of 1.5 µg/mL has been reported for inhibiting T3SS-mediated hemolysis in EPEC.[4][8] Complete inhibition of detectable effector protein secretion has been observed at concentrations around 5 to 6 µM.[1] Most in vitro experiments successfully use this compound in the range of 1.5 - 5 µg/mL . At these concentrations, this compound effectively blocks T3SS function without impacting bacterial viability.[1][6]

Q4: Does this compound have a bactericidal or bacteriostatic effect at inhibitory concentrations? A4: No. At the concentrations required for T3SS inhibition (e.g., 5 µg/mL), this compound does not significantly affect the growth rate or viability of bacteria like EPEC, EHEC, or C. rodentium.[1][5][6] This is a key feature of its action as an anti-virulence compound, which aims to disarm pathogens rather than kill them, potentially reducing the selective pressure for resistance development.[4] Growth inhibition of Salmonella, for example, is only observed at higher concentrations (≥8 µg/mL).[3]

Q5: Is this compound a suitable candidate for treating EHEC infections? A5: this compound shows significant promise. A critical concern with using traditional antibiotics for EHEC infections is the induction of the SOS response, which can increase the production of harmful Shiga toxin (Stx).[1] Studies have shown that this compound does not induce the SOS response or Stx expression, making it a potentially safer therapeutic agent for these infections.[1][5][9]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound and its observed effects on various Gram-negative pathogens.

PathogenT3SS TypeEffective ConcentrationObserved EffectReference
EPECLEE-encodedIC₅₀ = 1.5 µg/mLInhibition of T3SS-mediated hemolysis.[4][8]
EPEC, EHEC, C. rodentiumLEE-encoded5 µg/mLInhibition of T3SS effector protein secretion. No effect on bacterial growth.[1][6]
EHECLEE-encoded5 µg/mLDownregulation of >100 genes, including 25 of 41 T3SS-related genes.[8]
S. TyphimuriumSPI-2< 8 µg/mLComplete prevention of T3SS gene (ssaG) induction.[3]
S. TyphimuriumSPI-1Not effectiveNo significant inhibition of SPI-1 T3SS gene (prgH) expression.[3][7]
Y. pseudotuberculosisYscNot specifiedInhibited expression of T3SS effector (yopD).[3][7]
V. parahaemolyticusT3SS1Not specifiedInhibited expression of T3SS effector (vopD).[3][7]

Troubleshooting Guide

Problem: No T3SS inhibition is observed after this compound treatment.

  • Question 1: Was the this compound stock solution prepared and stored correctly?

    • Answer: this compound should be dissolved in a suitable solvent like DMSO to create a stock solution (e.g., 1 mg/mL).[3] Store the stock solution at -20°C or below and protect it from light. Repeated freeze-thaw cycles should be avoided. Ensure the final DMSO concentration in your experiment is low (<0.5%) to avoid solvent-induced artifacts.[3]

  • Question 2: Are you using the correct bacterial growth conditions to induce T3SS expression?

    • Answer: T3SS expression is tightly regulated and often requires specific in vitro conditions that mimic the host environment. For EPEC and C. rodentium, DMEM is commonly used, while MEM-HEPES is used for EHEC.[1][5] For Salmonella SPI-2, specific inducing media are required.[3] Consult the literature for the appropriate T3SS-inducing medium for your specific bacterial strain and T3SS.

  • Question 3: Is the concentration of this compound appropriate for your bacterial strain?

    • Answer: While 1.5 - 5 µg/mL is a common range, the optimal concentration can vary. Perform a dose-response experiment to determine the minimal inhibitory concentration for your specific strain and experimental setup. It is also crucial to run a parallel growth curve analysis to confirm that the concentrations used are non-bactericidal.[6]

  • Question 4: Is the T3SS in your target pathogen known to be susceptible to this compound?

    • Answer: this compound is not a universal T3SS inhibitor. Its action is specific to certain T3SS phylogroups (SPI-2/Ysc).[3] If you are working with a pathogen not listed in the table above, its T3SS may not be regulated in a manner that is susceptible to this compound's mechanism of action (i.e., it may not be ler-dependent).

Start Start: No T3SS Inhibition Observed CheckStorage Was this compound stock stored properly at -20°C and protected from light? Start->CheckStorage CheckSolvent Is final DMSO concentration <0.5%? CheckMedia Are you using a known T3SS-inducing medium for your specific pathogen? CheckSolvent->CheckMedia Yes Result1 High DMSO may interfere. Adjust concentration. CheckSolvent->Result1 No CheckStorage->CheckSolvent Yes Result2 This compound may be degraded. Prepare fresh stock. CheckStorage->Result2 No CheckConcentration Have you performed a dose-response curve to find the optimal concentration? CheckMedia->CheckConcentration Yes Result3 T3SS is not being expressed. Switch to appropriate medium. CheckMedia->Result3 No CheckSusceptibility Is the target T3SS known to be susceptible (e.g., LEE-encoded, SPI-2)? CheckConcentration->CheckSusceptibility Yes Result4 Concentration may be too low. Optimize concentration. CheckConcentration->Result4 No Result5 T3SS may be resistant. Consider alternative inhibitors. CheckSusceptibility->Result5 No Success Re-run experiment with corrected parameters. CheckSusceptibility->Success Yes Result1->Success Result2->Success Result3->Success Result4->Success

Caption: Troubleshooting workflow for lack of T3SS inhibition.

Detailed Experimental Protocols

Protocol 1: T3SS Effector Protein Secretion Assay

This protocol is used to analyze the profile of secreted proteins from the bacterial supernatant to determine if this compound inhibits effector translocation.

  • Bacterial Culture Preparation: Inoculate your bacterial strain into a T3SS-inducing medium (e.g., DMEM for EPEC). Prepare parallel cultures containing either a vehicle control (DMSO) or varying concentrations of this compound (e.g., 1, 2, 5 µg/mL). Incubate cultures to an appropriate optical density (e.g., OD₆₀₀ of 0.6-0.8).[5]

  • Fractionation: Pellet the bacterial cells by centrifugation (e.g., 13,000 x g for 15 min at 4°C).[10]

    • Supernatant Fraction: Carefully collect the supernatant, which contains the secreted proteins.

    • Whole-Cell Lysate: Retain the bacterial pellet to serve as a control for total protein expression. Resuspend the pellet in lysis buffer.

  • Protein Precipitation (Supernatant): Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 10% (v/v) and incubate on ice for at least 1 hour to precipitate the proteins.[1][5] Pellet the precipitated proteins by centrifugation at high speed (e.g., 15,000 x g for 30 min at 4°C). Wash the protein pellet with cold acetone to remove residual TCA.

  • Sample Preparation: Resuspend the precipitated secreted proteins and the whole-cell lysate pellet in SDS-PAGE sample buffer.

  • SDS-PAGE and Western Blotting:

    • Resolve the proteins on an SDS-PAGE gel.[5] You can visualize total protein profiles using Coomassie staining.[6]

    • Alternatively, transfer the proteins to a PVDF membrane for Western blotting.[10]

    • Probe the membrane with primary antibodies specific to known T3SS effector proteins (e.g., EspB, SipA) and a primary antibody against a cytoplasmic housekeeping protein (e.g., GroEL, GAPDH).[4][10] The housekeeping protein should be present in the whole-cell lysate but absent from the supernatant, confirming that the presence of proteins in the supernatant is due to active secretion, not cell lysis.[10][11]

    • Incubate with an appropriate secondary antibody and visualize the bands. A reduction in effector protein bands in the supernatant of this compound-treated samples indicates successful T3SS inhibition.

cluster_0 Preparation cluster_1 Sample Processing cluster_2 Analysis A1 Culture bacteria in T3SS-inducing media with this compound or DMSO A2 Centrifuge to separate cells and supernatant A1->A2 B1 Precipitate proteins from supernatant (TCA) A2->B1 B2 Prepare whole-cell lysate from pellet A2->B2 C1 Run SDS-PAGE B1->C1 B2->C1 C2 Western Blot with antibodies for effectors & controls C1->C2 C3 Visualize and quantify bands C2->C3

Caption: Workflow for T3SS effector protein secretion assay.
Protocol 2: Host Cell Invasion / Gentamicin Protection Assay

This assay quantifies the ability of bacteria to invade host cells, a process that is often T3SS-dependent.

  • Cell Culture: Seed eukaryotic host cells (e.g., HeLa or RAW 264.7 macrophages) into a 24-well plate and grow to confluency.[3][12]

  • Bacterial Preparation: Grow the pathogen in T3SS-inducing broth with the desired concentration of this compound or a DMSO control.

  • Infection: Wash the host cell monolayer with PBS. Infect the cells with the prepared bacterial cultures at a specific multiplicity of infection (MOI) and incubate for a defined period (e.g., 45-60 minutes) to allow for bacterial invasion.[13]

  • Gentamicin Treatment: Wash the wells three times with PBS to remove non-adherent bacteria. Add fresh cell culture medium containing a high concentration of gentamicin (e.g., 100 µg/mL) and incubate for 1-2 hours. Gentamicin is membrane-impermeable and will kill extracellular bacteria, but not intracellular bacteria that are protected within the host cells.[12][13]

  • Cell Lysis and Quantification: Wash the wells again with PBS. Lyse the host cells with a gentle detergent (e.g., 0.1% Triton X-100) to release the intracellular bacteria.[13]

  • Enumeration: Collect the lysate and perform serial dilutions. Plate the dilutions onto appropriate agar plates (e.g., LB agar) to determine the number of colony-forming units (CFU), which corresponds to the number of viable intracellular bacteria. A significant reduction in CFU in this compound-treated samples compared to the control indicates inhibition of invasion.

This compound Mechanism of Action Pathway

This compound acts upstream of the T3SS structural components. It inhibits the expression of the master regulator ler, which in turn prevents the transcription of the LEE pathogenicity island. This effectively shuts down the production of the entire T3SS apparatus and its associated effector proteins.

This compound This compound UpstreamRegulator Upstream Regulatory Pathway This compound->UpstreamRegulator Inhibits Ler Master Regulator (ler gene) UpstreamRegulator->Ler Activates LEE LEE Pathogenicity Island (Structural & Effector Genes) Ler->LEE Activates Transcription T3SS_Apparatus T3SS Apparatus Assembly LEE->T3SS_Apparatus Effector_Secretion Effector Protein Secretion T3SS_Apparatus->Effector_Secretion Pathogenesis Bacterial Pathogenesis Effector_Secretion->Pathogenesis

Caption: Mechanism of T3SS inhibition by this compound.

References

Technical Support Center: Enhancing Aurodox Production from Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Aurodox from Streptomyces fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

Issue 1: Low or No Detectable this compound Production

Possible Cause Recommended Solution
Inappropriate Fermentation Medium The composition of the culture medium is critical for this compound production. Glucose Yeast Extract (GYM) medium has been shown to be effective for Streptomyces goldinensis.[1][2][3][4] Avoid undefined media with insoluble components that can hinder downstream processing.[5]
Insufficient Fermentation Time This compound biosynthesis is a secondary metabolic process that occurs in the later stages of growth. A minimum fermentation period of 154 hours is recommended for detectable this compound production in liquid GYM medium.[1][2][6][4]
Suboptimal Growth of Streptomyces Ensure optimal growth conditions for your Streptomyces strain, including temperature, pH, and aeration. Poor growth will lead to poor antibiotic production.
Genetic Instability of the Producer Strain Repeated subculturing of Streomyces can sometimes lead to a decrease in secondary metabolite production. It is advisable to use fresh cultures from frozen stocks for each fermentation experiment.
Issues with Analytical Methods Confirm that your extraction and analytical methods (e.g., LC-MS) are sensitive and properly calibrated to detect this compound. Use an authentic this compound standard for comparison.

Issue 2: Poor Reproducibility of this compound Yield

Possible Cause Recommended Solution
Variability in Inoculum Preparation Standardize your inoculum preparation protocol. The age, size, and physiological state of the inoculum can significantly impact fermentation outcomes.
Inconsistent Media Composition Prepare media with high-quality reagents and ensure consistent sterilization procedures. Variations in media components can affect microbial growth and metabolism.
Fluctuations in Fermentation Parameters Tightly control fermentation parameters such as temperature, pH, and agitation speed. Minor variations can lead to significant differences in yield.

Issue 3: Difficulty with Downstream Processing and Purification

Possible Cause Recommended Solution
Use of Undefined Media Undefined media containing insoluble components like soya flour and corn steep solids can complicate extraction and purification.[5] Opt for a defined medium like GYM to simplify downstream processing.[1][2][3][6][4]
Complex Mixture of Metabolites Streptomyces produces a wide array of secondary metabolites. Optimize your extraction and chromatography methods to specifically target and isolate this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended production strain for this compound?

A1: The natural producer of this compound is Streptomyces goldiniensis.[1][2][3][4][7][8]

Q2: What is the optimal medium for this compound production?

A2: Glucose Yeast Extract (GYM) medium has been identified as a leading production medium for this compound in laboratory-scale shake flask cultures.[1][2][3][6][4] While a specific "this compound Production Medium" was developed for industrial-scale fermentation, it is undefined and can present challenges in laboratory settings.[5]

Q3: What are the key components of GYM medium?

A3: A typical composition for GYM medium is provided in the table below.

ComponentConcentration (g/L)
Glucose4
Yeast Extract4
Malt Extract10
CaCO₃2
pH 7.2

Q4: How long should the fermentation be carried out?

A4: For detectable this compound production in liquid GYM medium with S. goldinensis, a minimum growth period of 154 hours is required.[1][2][6][4]

Q5: Are there genetic strategies to improve this compound yield?

A5: Yes, several genetic approaches can be employed to enhance this compound production:

  • Heterologous Expression: The this compound biosynthetic gene cluster (BGC) can be expressed in other Streptomyces species, such as S. collinus Tü365 and S. coelicolor M1152, which has been shown to result in increased titers compared to the native producer.[1][2][3][4]

  • Gene Cluster Engineering: With the entire this compound BGC identified and sequenced, targeted genetic modifications can be made to optimize its expression and the flux through the biosynthetic pathway.[9][7][8][10]

  • Methyltransferase Overexpression: The final step in this compound biosynthesis is the methylation of kirromycin by the enzyme aurM.[9] Overexpression of the aurM gene could potentially increase the conversion of kirromycin to this compound.

Experimental Protocols

Protocol 1: Fermentation of Streptomyces goldinensis for this compound Production

  • Inoculum Preparation:

    • Inoculate a suitable agar medium (e.g., ISP2) with S. goldinensis spores.

    • Incubate at 30°C for 7-10 days until sporulation is observed.

    • Harvest spores and prepare a spore suspension in sterile water.

    • Use this spore suspension to inoculate a seed culture in 50 mL of GYM medium.

    • Incubate the seed culture at 30°C with shaking at 250 rpm for 48 hours.

  • Production Culture:

    • Inoculate 1 L of GYM medium in a 2 L baffled flask with the seed culture (5% v/v).

    • Incubate at 30°C with shaking at 250 rpm for at least 154 hours.

  • Extraction:

    • After incubation, centrifuge the culture broth to separate the mycelium from the supernatant.

    • Extract the supernatant with an equal volume of ethyl acetate twice.

    • Combine the organic phases and evaporate to dryness under reduced pressure.

  • Analysis:

    • Resuspend the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the extract for the presence of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the retention time and mass spectrum with an authentic this compound standard.

Visualizations

Aurodox_Biosynthesis_Workflow cluster_start Precursors cluster_pks Biosynthesis Propionyl_CoA Propionyl-CoA PKS_NRPS Hybrid PKS/NRPS (aur Genes) Propionyl_CoA->PKS_NRPS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_NRPS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_NRPS Kirromycin Kirromycin PKS_NRPS->Kirromycin Polyketide chain assembly and modification aurM_star Methyltransferase (aurM*) Kirromycin->aurM_star SAM-dependent methylation This compound This compound aurM_star->this compound

Caption: Simplified workflow of this compound biosynthesis in Streptomyces.

Yield_Improvement_Strategy Start Low this compound Yield Optimization Optimization of Fermentation Conditions Start->Optimization Genetic Genetic Engineering Strategies Start->Genetic Medium Medium Optimization (e.g., GYM) Optimization->Medium Time Fermentation Time (≥154 hours) Optimization->Time Heterologous Heterologous Expression (e.g., S. coelicolor) Genetic->Heterologous BGC_Eng BGC Engineering Genetic->BGC_Eng Improved_Yield Improved this compound Yield Medium->Improved_Yield Time->Improved_Yield Heterologous->Improved_Yield BGC_Eng->Improved_Yield

Caption: Logical workflow for improving this compound yield.

References

Aurodox Clinical Development: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for navigating the complexities of the clinical development of Aurodox. The following troubleshooting guides and frequently asked questions (FAQs) address potential challenges and provide insights into the experimental protocols relevant to this novel anti-virulence agent.

Frequently Asked Questions (FAQs)

Preclinical Development Challenges

Q1: What is the primary mechanism of action of this compound, and how does this impact its development?

A1: this compound functions as a Type III Secretion System (T3SS) inhibitor.[1][2] Unlike traditional antibiotics that target bacterial viability, this compound acts as an anti-virulence agent by disrupting the pathogen's ability to cause disease.[3][4] Specifically, it downregulates the expression of the T3SS in various Gram-negative pathogens, including enteropathogenic and enterohemorrhagic Escherichia coli (EPEC and EHEC).[1] This is achieved by repressing the master regulator of the Locus of Enterocyte Effacement (LEE) pathogenicity island, a gene called ler.[1] More recent studies have identified adenylosuccinate synthase (PurA) as a potential binding target for this compound, which in turn suppresses the production of secreted T3SS proteins. The anti-virulence approach is advantageous as it may exert less selective pressure for the development of resistance compared to bactericidal antibiotics. However, a key challenge is demonstrating its efficacy in clinical settings where the endpoints might be different from traditional antibiotic trials.

Q2: What are the main challenges in optimizing the production and yield of this compound?

A2: this compound is a complex polyketide natural product produced by Streptomyces goldiniensis. A significant challenge in its development is achieving sufficient and consistent yields for extensive preclinical and potential clinical studies. Research has focused on optimizing fermentation media and growth conditions to enhance production.[5] Furthermore, heterologous expression of the this compound biosynthetic gene cluster in other Streptomyces species, such as S. collinus and S. coelicolor, is being explored as a strategy to improve titers.[3][5] The complexity of the biosynthetic pathway and its regulation presents an ongoing challenge for large-scale, cost-effective manufacturing.

Q3: Have any in vivo efficacy studies been conducted for this compound?

A3: Yes, preclinical in vivo studies have demonstrated the potential of this compound. In a murine model of Citrobacter rodentium infection, which is used to model EPEC and EHEC infections in humans, this compound treatment led to a marked improvement in the survival of infected mice and a reduction in colon damage.[1] More recent studies have also shown its effectiveness in a murine model of Shiga toxin-producing E. coli (STEC) infection.[6] These studies provide a strong rationale for its further development, but translating these findings to human clinical efficacy remains a key challenge.

Potential Clinical Development and Manufacturing Hurdles

Q4: What are the anticipated challenges in formulating this compound for clinical use?

A4: While specific data on this compound's physicochemical properties are limited in publicly available literature, complex polyketides often face challenges related to poor aqueous solubility and stability.[7][8] These factors can significantly impact the drug's bioavailability when administered orally. Therefore, extensive formulation development will likely be required to create a dosage form that ensures adequate absorption and therapeutic exposure. This could involve exploring various formulation strategies such as amorphous solid dispersions, lipid-based formulations, or nano-formulations.

Q5: What is the current clinical trial status of this compound?

A5: As of late 2025, there is no publicly available information indicating that this compound has entered human clinical trials. The research and development efforts appear to be focused on the late preclinical and mechanistic understanding stages. The next steps would involve formal investigational new drug (IND)-enabling studies, including comprehensive toxicology and safety pharmacology assessments.

Q6: What are the general challenges in developing T3SS inhibitors like this compound?

A6: The development of T3SS inhibitors as a therapeutic class faces several general hurdles. These include identifying specific molecular targets for lead compounds, which is crucial for optimization and understanding potential off-target effects.[9][10] Additionally, ensuring that these inhibitors have favorable pharmacokinetic properties, such as good membrane permeability and metabolic stability, is essential for in vivo efficacy.[10] For many potential T3SS inhibitors, poor solubility and significant toxicity have been limiting factors for their advancement into clinical development.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Activity of this compound Against Various Bacterial Strains

Bacterial StrainAssayThis compound ConcentrationObserved EffectReference
EPEC O127:H6 (E2348/69)T3SS-dependent protein secretion5 µg/mLInhibition of effector protein translocation[1]
EHEC O157:H7 (TUV93-0)T3SS-dependent protein secretion5 µg/mLInhibition of effector protein translocation[1]
Citrobacter rodentium (ICC168)T3SS-dependent protein secretion5 µg/mLInhibition of effector protein translocation[1]
EHECAttachment to HeLa cells5 µg/mLInhibition of attachment and effacement[1]
Salmonella TyphimuriumT3SS gene expression (SPI-2)Not specifiedInhibition of expression[2]
Yersinia pseudotuberculosisT3SS gene expressionNot specifiedInhibition of expression[2]
Vibrio parahaemolyticusT3SS gene expressionNot specifiedInhibition of expression[2]

Table 2: Effect of this compound on Gene Expression in EHEC

Gene/RegulatorMethodThis compound ConcentrationResultReference
lerGFP reporter assay5 µg/mLSignificant reduction in expression[1]
recAGFP reporter assayNot specifiedNo induction of expression[1]

Experimental Protocols

Protocol 1: Evaluation of T3SS-Dependent Protein Secretion

This protocol outlines a general method for assessing the impact of this compound on the secretion of T3SS effector proteins.

1. Bacterial Culture Preparation:

  • Inoculate the bacterial strain of interest (e.g., EPEC, EHEC) into a suitable T3SS-inducing medium, such as Dulbecco's Modified Eagle Medium (DMEM) or Minimal Essential Medium (MEM)-HEPES.
  • Incubate the culture under appropriate conditions (e.g., 37°C with shaking) to an early exponential growth phase.

2. This compound Treatment:

  • Add this compound at the desired concentration (e.g., 5 µg/mL) to the bacterial culture. An equivalent volume of the vehicle (e.g., DMSO) should be added to a control culture.
  • Continue incubation for a defined period to allow for an effect on protein expression and secretion.

3. Separation of Secreted and Whole-Cell Proteins:

  • Centrifuge the cultures to pellet the bacterial cells.
  • The supernatant contains the secreted proteins, while the pellet contains the whole-cell proteins.

4. Protein Precipitation and Preparation:

  • Precipitate the proteins from the supernatant using a method like trichloroacetic acid (TCA) precipitation.
  • Wash and resuspend the precipitated secreted proteins in a suitable buffer.
  • Lyse the bacterial cell pellets to obtain the whole-cell protein fraction.

5. Protein Analysis:

  • Resolve the secreted and whole-cell protein fractions by SDS-PAGE.
  • Visualize the protein bands by Coomassie staining or silver staining.
  • Differences in the protein profiles between the this compound-treated and control samples indicate an effect on protein secretion. Specific protein bands can be excised and identified by mass spectrometry.

Protocol 2: In Vitro Cell Infection Assay

This protocol describes a method to evaluate the effect of this compound on the attachment of pathogenic E. coli to host cells.

1. Host Cell Culture:

  • Seed and grow a suitable epithelial cell line (e.g., HeLa cells) in multi-well plates to form a confluent monolayer.

2. Bacterial Preparation:

  • Grow the pathogenic E. coli strain (e.g., EHEC), potentially expressing a fluorescent protein like GFP for easier visualization and quantification, to the mid-logarithmic phase.

3. Infection and Treatment:

  • Wash the host cell monolayers to remove any residual antibiotics from the culture medium.
  • Infect the host cells with the bacterial suspension at a defined multiplicity of infection (MOI).
  • Simultaneously, treat the infected cells with this compound at the desired concentration or a vehicle control.

4. Incubation:

  • Incubate the infected plates for a period sufficient to allow for bacterial attachment and the formation of attaching and effacing lesions (typically a few hours).

5. Visualization and Quantification:

  • Wash the plates to remove non-adherent bacteria.
  • Visualize the adherent bacteria using fluorescence microscopy (if using a GFP-expressing strain).
  • To quantify bacterial attachment, lyse the host cells and plate the lysate on appropriate agar plates to determine the number of colony-forming units (CFUs).

Visualizations

Signaling Pathways and Experimental Workflows

Aurodox_Mechanism_of_Action cluster_bacterium Gram-Negative Pathogen (e.g., EHEC) cluster_host Host Cell This compound This compound PurA PurA (Adenylosuccinate Synthase) This compound->PurA Binds to Ler Ler (Master Regulator) PurA->Ler Suppresses LEE LEE Pathogenicity Island (T3SS Genes) Ler->LEE Activates Transcription T3SS Type III Secretion System (Injectisome) LEE->T3SS Encodes Effector Effector Proteins T3SS->Effector Secretes HostCell Host Cell Interior Effector->HostCell Translocation Effector_in_Host Effector Proteins

Caption: Mechanism of action of this compound as a T3SS inhibitor.

Experimental_Workflow_T3SS_Inhibition start Start culture Culture Bacteria in T3SS-Inducing Medium start->culture split Split Culture culture->split treat_this compound Treat with this compound split->treat_this compound Test treat_control Treat with Vehicle (Control) split->treat_control Control incubate Incubate treat_this compound->incubate treat_control->incubate centrifuge Centrifuge Cultures incubate->centrifuge separate Separate Supernatant (Secreted Proteins) and Pellet (Whole-Cell Proteins) centrifuge->separate precipitate Precipitate Supernatant Proteins separate->precipitate Supernatant lyse Lyse Cell Pellet separate->lyse Pellet sds_page SDS-PAGE Analysis precipitate->sds_page lyse->sds_page analyze Compare Protein Profiles (this compound vs. Control) sds_page->analyze

Caption: Workflow for T3SS protein secretion assay.

References

Aurodox Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Aurodox. Understanding these effects is critical for accurate experimental design, data interpretation, and the development of novel therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is the primary, on-target mechanism of action for this compound?

A1: this compound is a well-characterized antibiotic that primarily functions by inhibiting bacterial protein synthesis. It achieves this by binding to the elongation factor Tu (EF-Tu), a crucial protein in the translation process. This binding prevents EF-Tu from being released from the ribosome, thereby halting protein elongation.[1][2]

Q2: What are the principal off-target effects of this compound observed in research?

A2: The most significant and well-documented off-target effect of this compound is its ability to inhibit the Type III Secretion System (T3SS) in a variety of Gram-negative pathogens.[1][3][4][5] This anti-virulence activity occurs at concentrations that do not affect bacterial growth, indicating a mechanism distinct from its protein synthesis inhibitory function.[6][7]

Q3: How does this compound inhibit the Type III Secretion System?

A3: this compound inhibits the T3SS through a multi-faceted, EF-Tu-independent mechanism. It has been shown to downregulate the transcription of the master virulence regulator, Ler.[1][6][8][9] More recently, adenylosuccinate synthase (PurA) has been identified as a direct molecular target of this compound, leading to the suppression of T3SS secreted proteins.[10][11]

Q4: In which organisms have these T3SS inhibitory effects been observed?

A4: The T3SS inhibitory effects of this compound have been documented in several clinically relevant Gram-negative pathogens, including:

  • Enteropathogenic Escherichia coli (EPEC)[1][7]

  • Enterohemorrhagic Escherichia coli (EHEC)[1][6]

  • Citrobacter rodentium[6][7]

  • Salmonella Typhimurium[3][4][5]

  • Yersinia pseudotuberculosis[3][4][5]

  • Vibrio parahaemolyticus[3][4][5]

Q5: Are there any structural features of this compound associated with its off-target activity?

A5: Yes, the anti-virulence activity of this compound is dependent on the methylation of its pyridone ring.[1][12] This structural feature is crucial for its T3SS inhibitory function.

Q6: Does this compound induce the SOS response or Shiga toxin production?

A6: No. Unlike many traditional antibiotics, this compound does not induce the SOS response or the production of Shiga toxin in EHEC.[6][8] This is a significant advantage, as the induction of these pathways can exacerbate disease severity.

Troubleshooting Guide: Investigating Unexpected Experimental Outcomes

Researchers using this compound may encounter results that are not readily explained by its canonical mechanism of action. This guide provides a framework for troubleshooting such scenarios.

Summary of Potential Off-Target Effects and Experimental Observations
Observed Effect Potential Off-Target Mechanism Affected Pathways Quantitative Data Summary Suggested Control Experiments
Reduced virulence of Gram-negative pathogens without a corresponding decrease in bacterial viability.Inhibition of the Type III Secretion System (T3SS).Virulence factor secretion, host-pathogen interactions.This compound inhibits T3SS-mediated hemolysis with an IC50 of 1.5 µM in EPEC.[11] Complete inhibition of T3SS effector protein secretion is observed at 6 µM.[7]Measure bacterial growth curves in the presence and absence of this compound. Perform a T3SS-dependent hemolysis assay. Quantify the expression of T3SS-related genes (e.g., ler) via qRT-PCR.
Altered purine metabolism in bacteria.Direct binding and inhibition of adenylosuccinate synthase (PurA).Purine biosynthesis.This compound binds to PurA with a dissociation constant (KD) of 6.5 x 10⁻⁷ M.[11]Measure the enzymatic activity of PurA in the presence of this compound. Compare the metabolic profile of this compound-treated and untreated bacteria.
Discrepancy between the effects of this compound and other protein synthesis inhibitors.The anti-virulence effect of this compound is distinct from its antibacterial activity.T3SS regulation vs. protein translation.This compound shows a 27-fold selectivity for anti-hemolytic activity over antibacterial activity.[11] Other protein synthesis inhibitors like tetracycline and pulvomycin show weak or no selectivity.[11]Compare the effects of this compound on virulence phenotypes with those of other protein synthesis inhibitors (e.g., tetracycline, chloramphenicol) at sub-inhibitory concentrations.

Experimental Protocols

Key Experiment 1: Assessing T3SS-Mediated Hemolysis

Objective: To determine if this compound inhibits the T3SS-mediated hemolysis of red blood cells by EPEC.

Methodology:

  • Bacterial Culture: Grow EPEC to the mid-logarithmic phase in a T3SS-inducing medium.

  • This compound Treatment: Aliquot the bacterial culture and treat with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 1-3 hours).

  • Red Blood Cell Preparation: Wash fresh red blood cells (e.g., sheep or human) three times with sterile phosphate-buffered saline (PBS) and resuspend to a final concentration of 5% (v/v) in PBS.

  • Co-incubation: Add the prepared red blood cells to the this compound-treated and control bacterial cultures.

  • Incubation: Incubate the mixture at 37°C with gentle agitation for a defined period (e.g., 4 hours).

  • Quantification of Hemolysis: Pellet the intact cells by centrifugation. Transfer the supernatant to a new microplate and measure the absorbance at 540 nm to quantify the amount of released hemoglobin.

  • Data Analysis: Normalize the data to a positive control (e.g., bacteria treated with a known T3SS inducer or 100% lysis with Triton X-100) and a negative control (bacteria alone). Calculate the IC50 value for this compound.

Key Experiment 2: qRT-PCR for ler Gene Expression

Objective: To investigate the effect of this compound on the transcription of the master virulence regulator, ler.

Methodology:

  • Bacterial Culture and Treatment: Grow EHEC or EPEC in T3SS-inducing media to the mid-logarithmic phase and treat with a sub-inhibitory concentration of this compound or a vehicle control for a defined period (e.g., 1 hour).

  • RNA Extraction: Harvest the bacterial cells and extract total RNA using a commercially available kit, ensuring to include a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for the ler gene and a housekeeping gene (e.g., rpoA or gyrB) for normalization.

  • Data Analysis: Calculate the relative expression of the ler gene in the this compound-treated samples compared to the control samples using the ΔΔCt method.

Visualizing Off-Target Effects and Experimental Workflows

This compound Mechanism of Action: On-Target vs. Off-Target

Caption: Dual mechanisms of this compound action.

Troubleshooting Workflow for Unexpected Anti-Virulence Activity

Caption: Workflow for investigating this compound's anti-virulence effects.

References

Refining protocols for consistent Aurodox activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in achieving consistent and reliable results with Aurodox.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound for inhibiting bacterial virulence?

This compound functions as a potent inhibitor of the Type III Secretion System (T3SS) in various Gram-negative pathogens, including enteropathogenic E. coli (EPEC), enterohemorrhagic E. coli (EHEC), and Citrobacter rodentium.[1][2] Its primary anti-virulence mechanism involves the transcriptional downregulation of the Locus of Enterocyte Effacement (LEE) pathogenicity island.[3] This is achieved by repressing the master regulator, Ler.[4][5] By inhibiting ler expression, this compound effectively blocks the entire T3SS cascade. Recent studies have also identified that this compound directly binds to adenylosuccinate synthase (PurA), which is involved in the regulation of the T3SS.[6][7]

Q2: Is the anti-virulence activity of this compound the same as its antibiotic activity?

No, the two activities are distinct. This compound's antibiotic activity, primarily against Gram-positive bacteria, results from the inhibition of the elongation factor Tu (EF-Tu), a key component in protein synthesis.[5][8] In contrast, its anti-virulence activity against Gram-negative pathogens by inhibiting the T3SS occurs at concentrations that do not affect bacterial growth.[3][9][10] This separation of activities makes this compound a valuable tool for studying virulence without the confounding effects of bactericidal or bacteriostatic action.

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO.[11] For short-term storage (days to weeks), a solution can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store the solution at -20°C.[11] It is advisable to prepare and use solutions on the same day if possible. Before use, equilibrate the solution to room temperature and ensure no precipitation is present.

Troubleshooting Guides

Inconsistent T3SS Inhibition

Problem: I am observing variable or no inhibition of the Type III Secretion System in my experiments.

Possible Cause Troubleshooting Step
This compound Degradation Prepare fresh this compound solutions in DMSO for each experiment. Avoid repeated freeze-thaw cycles.
Incorrect this compound Concentration Verify the final concentration of this compound in your assay. The effective concentration for T3SS inhibition is typically in the low micromolar range (e.g., 1.5 - 6 µM).[10]
Suboptimal Bacterial Growth Phase Ensure that bacteria are in the appropriate growth phase for T3SS expression (typically exponential phase) when this compound is applied.
Inappropriate Culture Medium Use a culture medium known to induce T3SS expression in your bacterial strain of interest.
Resistant Bacterial Strain Confirm that your bacterial strain possesses a T3SS that is sensitive to this compound. While effective against many, it may not inhibit all T3SS types.
Cytotoxicity in Cell-Based Assays

Problem: I am observing toxicity to my eukaryotic host cells in my infection model.

Possible Cause Troubleshooting Step
High this compound Concentration Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.5%).
Contaminated this compound Stock Use a high-purity source of this compound and sterile techniques when preparing solutions.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Parameter Organism Value Reference
IC50 (T3SS-mediated hemolysis)EPEC1.5 µg/mL[9][12]
Effective Concentration (T3SS inhibition)EPEC, EHEC, C. rodentium1.5 - 5 µg/mL (1.2 - 6 µM)[10]
IC50 (GTPase activity of PurA)EPEC42.3 µg/mL[7]
KD (Binding to PurA)EPEC6.5 x 10-7 M[7]

Experimental Protocols & Workflows

T3SS-Mediated Hemolysis Assay

This assay measures the ability of bacteria to lyse red blood cells, a process dependent on a functional T3SS. Inhibition of hemolysis indicates T3SS disruption.

Methodology:

  • Bacterial Culture: Grow EPEC overnight in LB broth. Subculture in T3SS-inducing medium to an OD600 of approximately 0.8.

  • This compound Treatment: Aliquot the bacterial culture into a 96-well plate. Add this compound at various concentrations and incubate for 1 hour.

  • Red Blood Cell Preparation: Wash fresh sheep red blood cells three times with PBS and resuspend to a final concentration of 5%.

  • Co-incubation: Add the red blood cell suspension to the bacterial cultures and incubate for 4 hours at 37°C with gentle agitation.

  • Quantification: Pellet the cells by centrifugation. Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.

  • Controls: Include a positive control (bacteria without this compound) and a negative control (medium only).

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay bact_culture 1. Grow EPEC to Exponential Phase aurodox_add 3. Add this compound to Bacteria bact_culture->aurodox_add rbc_prep 2. Prepare Washed Red Blood Cells co_incubate 4. Co-incubate Bacteria and Red Blood Cells rbc_prep->co_incubate aurodox_add->co_incubate quantify 5. Measure Hemoglobin Release co_incubate->quantify

T3SS-Mediated Hemolysis Assay Workflow
Host Cell Infection Assay

This assay assesses the ability of bacteria to attach to and efface host epithelial cells, a key virulence trait mediated by the T3SS.

Methodology:

  • Cell Culture: Seed HeLa or other suitable epithelial cells in a multi-well plate and grow to ~70-80% confluency.[13]

  • Bacterial Culture: Grow EHEC or EPEC overnight. Dilute and grow to mid-log phase in T3SS-inducing medium.

  • This compound Pre-treatment: Treat the host cells with the desired concentration of this compound for 1-2 hours prior to infection.

  • Infection: Infect the host cells with the bacterial culture at a specified multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a defined period (e.g., 3-4 hours) to allow for attachment and pedestal formation.

  • Washing: Gently wash the cells multiple times with PBS to remove non-adherent bacteria.

  • Analysis:

    • Microscopy: Fix and stain the cells (e.g., with phalloidin for actin and DAPI for nuclei) to visualize bacterial attachment and actin pedestal formation.

    • CFU Enumeration: Lyse the host cells to release adherent bacteria and determine the number of colony-forming units (CFUs) by plating serial dilutions.

Infection_Assay_Workflow cluster_setup Setup cluster_infection Infection cluster_analysis Analysis cell_culture 1. Culture Host Cells aurodox_treat 3. Pre-treat Cells with this compound cell_culture->aurodox_treat bact_prep 2. Prepare Bacterial Inoculum infect 4. Infect Cells with Bacteria bact_prep->infect aurodox_treat->infect wash 5. Wash to Remove Non-adherent Bacteria infect->wash analyze 6. Analyze Adherence (Microscopy/CFU) wash->analyze

Host Cell Infection Assay Workflow

Signaling Pathway

This compound Inhibition of the Type III Secretion System

This compound acts upstream of the T3SS apparatus itself. It is proposed to bind to PurA, which in turn leads to the downregulation of ler gene expression. Ler is the master regulator of the LEE pathogenicity island, which encodes the structural components and initial effectors of the T3SS. By inhibiting Ler, this compound prevents the transcription of genes necessary for the assembly and function of the T3SS, thereby blocking effector protein translocation into the host cell.

Aurodox_Signaling_Pathway This compound This compound PurA PurA This compound->PurA Binds Ler ler (Master Regulator) PurA->Ler Inhibits Expression LEE LEE Pathogenicity Island (T3SS Genes) Ler->LEE Activates Transcription T3SS T3SS Assembly & Function LEE->T3SS Effectors Effector Protein Translocation T3SS->Effectors HostCell Host Cell Effectors->HostCell

This compound Signaling Pathway for T3SS Inhibition

References

Technical Support Center: Minimizing Aurodox Toxicity in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of Aurodox in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's therapeutic action?

This compound's primary therapeutic potential lies in its anti-virulence activity, specifically the inhibition of the Type III Secretion System (T3SS) in several Gram-negative pathogens, including enteropathogenic E. coli (EPEC), enterohemorrhagic E. coli (EHEC), and Citrobacter rodentium.[1][2][3] This system is essential for these bacteria to inject effector proteins into host cells and cause disease.[4] By inhibiting the T3SS, this compound can reduce the pathogen's virulence without killing it, which may reduce the selective pressure for developing antibiotic resistance.[5][6]

Q2: How does this compound inhibit the Type III Secretion System (T3SS)?

This compound inhibits the T3SS primarily by downregulating the expression of ler, the master regulator of the locus of enterocyte effacement (LEE) pathogenicity island, which encodes the T3SS.[1][7] More specifically, this compound has been shown to bind to adenylosuccinate synthase (PurA), a key enzyme in the purine biosynthesis pathway.[5] This interaction appears to be the upstream event that leads to the suppression of T3SS protein production.[5]

Q3: At what concentration is this compound effective as a T3SS inhibitor without affecting bacterial growth?

Studies have shown that this compound effectively inhibits the T3SS at concentrations that do not impact the growth of bacteria such as EPEC, EHEC, and C. rodentium.[1][2] An IC50 value of 1.5 µg/mL has been reported for the inhibition of T3SS-mediated hemolysis, while concentrations up to 5 µg/mL have been used in in vitro experiments without affecting bacterial viability.[2][6]

Q4: What is the known in vivo toxicity of this compound?

Currently, there is a lack of publicly available quantitative toxicity data, such as LD50 values, for this compound. However, in vivo studies using a Citrobacter rodentium infection model in mice have demonstrated that oral administration of this compound at a dose of 25 mg/kg for four days was well-tolerated and protected the mice from a lethal infection.[2]

Q5: Does this compound have off-target effects, such as mitochondrial toxicity?

While some classes of antibiotics are known to cause mitochondrial dysfunction, there is currently no specific data available on the direct effects of this compound on mitochondrial function. General screening for mitochondrial toxicity can be performed using assays that measure oxygen consumption rate (OCR) or mitochondrial membrane potential.

Q6: How can the formulation of this compound be optimized to minimize potential toxicity?

While specific formulation strategies for this compound have not been detailed in the available literature, general principles for reducing drug toxicity can be applied. These include:

  • Encapsulation: Enclosing this compound in a delivery vehicle like liposomes or polymeric nanoparticles can control its release and potentially reduce systemic exposure.

  • Film Coating: For solid oral dosage forms, a moisture-barrier film can protect the compound and control its release profile.[8]

  • Co-processing with Excipients: Formulating this compound with hydrophobic excipients may help to divert moisture and improve stability.[8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cytotoxicity observed in in vitro assays at expected therapeutic concentrations. 1. Incorrect concentration calculation. 2. Solvent toxicity. 3. Cell line sensitivity.1. Double-check all calculations for dilutions of the this compound stock solution. 2. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the cytotoxic threshold for your cell line (typically <0.5%). Run a solvent-only control. 3. Consider using a different cell line that may be less sensitive. Perform a dose-response curve to determine the IC50 for your specific cell line.
Inconsistent results in T3SS inhibition assays. 1. Variability in bacterial growth phase. 2. Degradation of this compound. 3. Inappropriate assay conditions.1. Ensure that bacterial cultures are consistently grown to the same optical density and growth phase for each experiment, as T3SS expression can be growth phase-dependent. 2. Prepare fresh this compound solutions for each experiment. This compound is a natural product and may be susceptible to degradation. 3. Verify that the culture medium and conditions are appropriate for inducing T3SS expression in your bacterial strain.
Adverse effects observed in animal models at therapeutic doses. 1. Formulation issues leading to poor bioavailability or rapid clearance. 2. Off-target toxicity. 3. Animal model-specific sensitivity.1. Re-evaluate the formulation and delivery route. Consider formulations that provide sustained release. For oral administration, ensure the vehicle is appropriate and non-toxic. 2. Conduct further studies to investigate potential off-target effects, such as assays for mitochondrial toxicity or hepatotoxicity. 3. Review the literature for any known sensitivities of your chosen animal model to similar compounds. Consider a different animal strain or model if necessary.
No T3SS inhibition observed. 1. Inactive this compound. 2. Bacterial strain does not have a susceptible T3SS. 3. Overexpression of the target.1. Verify the purity and activity of your this compound compound. 2. Confirm that the bacterial strain you are using possesses a T3SS that is known to be inhibited by this compound (e.g., LEE-encoded T3SS). 3. Overexpression of the master regulator ler has been shown to overcome this compound-mediated T3SS inhibition.[1] Ensure you are using a wild-type strain or a strain that does not have artificially high levels of T3SS components.

Data Presentation

Table 1: Summary of In Vivo this compound Efficacy and Safety Study

Parameter Details
Animal Model C3H/HeJ mice
Pathogen Citrobacter rodentium (lethal dose)
This compound Dosage 25 mg/kg, administered orally every 24 hours for four days
Control Groups 10% Dimethyl sulfoxide (vehicle), Tetracycline (200 mg/kg)
Outcome All mice treated with this compound survived the lethal infection, while no mice in the tetracycline-treated or vehicle control groups survived past day 13.[2]
Observed Toxicity Limited adverse effects on the intestinal tract were reported for the this compound-treated group.[1]

Note: Comprehensive quantitative toxicity data (e.g., LD50) for this compound is not currently available in the peer-reviewed literature.

Experimental Protocols

In Vitro Cytotoxicity Testing: Neutral Red Uptake Assay

This protocol is adapted from standard neutral red uptake assay procedures and can be used to assess the cytotoxicity of this compound against a chosen mammalian cell line.[9][10]

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well clear, flat-bottom tissue culture plates

  • Neutral Red staining solution (e.g., 40 µg/mL in culture medium)

  • PBS (Phosphate-Buffered Saline)

  • Neutral Red destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed the 96-well plate with your chosen cell line at an appropriate density to achieve approximately 80% confluency after 24 hours of incubation.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of solvent as the highest this compound concentration) and a positive control for cytotoxicity.

  • Incubation: After 24 hours of cell growth, replace the medium with the medium containing the different concentrations of this compound and controls. Incubate for a further 24-72 hours.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red staining solution to each well. Incubate for 2-3 hours.

  • Washing: Discard the Neutral Red solution, and wash the cells with 150 µL of PBS.

  • Destaining: Add 150 µL of Neutral Red destain solution to each well and shake the plate for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells compared to the vehicle control and determine the IC50 value of this compound.

In Vivo Toxicity and Efficacy Model: Citrobacter rodentium Infection in Mice

This protocol is a general guideline for assessing the in vivo efficacy and potential toxicity of this compound in a mouse model of enteric infection.[11][12]

Materials:

  • Specific pathogen-free mice (e.g., C3H/HeJ or C57BL/6)

  • Citrobacter rodentium strain

  • Luria-Bertani (LB) broth and agar

  • This compound

  • Vehicle for oral administration (e.g., corn oil)

  • Oral gavage needles

Procedure:

  • Bacterial Culture Preparation: Culture C. rodentium overnight in LB broth. The following day, subculture the bacteria and grow to mid-log phase. Pellet the bacteria by centrifugation, wash with PBS, and resuspend in PBS to the desired concentration for infection (e.g., 1 x 10^9 CFU/mL).

  • Mouse Infection: Infect mice by oral gavage with a single dose of the C. rodentium suspension (e.g., 100 µL).

  • This compound Administration: Prepare a suspension of this compound in the chosen vehicle (e.g., 25 mg/kg in corn oil). Beginning on a predetermined day post-infection, administer the this compound suspension or vehicle control to the mice daily by oral gavage for the duration of the treatment period.

  • Monitoring: Monitor the mice daily for clinical signs of illness, including weight loss, hunched posture, and ruffled fur. Body weight should be recorded daily.

  • Bacterial Shedding (Optional): Collect fecal pellets at regular intervals to quantify bacterial shedding by plating serial dilutions on selective agar plates.

  • Endpoint Analysis: At the end of the experiment, euthanize the mice. Tissues such as the colon, spleen, and liver can be collected for histopathological analysis to assess tissue damage and inflammation. The bacterial load in these tissues can also be determined by homogenization and plating.

Visualizations

Aurodox_T3SS_Inhibition_Pathway cluster_bacterium Bacterium (e.g., E. coli) cluster_host Host Cell This compound This compound PurA PurA (Adenylosuccinate Synthase) This compound->PurA binds & inhibits Purine_Synthesis Purine Synthesis PurA->Purine_Synthesis catalyzes Unknown_Regulator Unknown Regulatory Cascade PurA->Unknown_Regulator influences ler ler gene (Master Regulator) Unknown_Regulator->ler downregulates transcription T3SS_Proteins T3SS Structural & Effector Proteins ler->T3SS_Proteins activates transcription T3SS_Apparatus T3SS Apparatus T3SS_Proteins->T3SS_Apparatus assemble Host_Cell Host Cell Cytoplasm T3SS_Apparatus->Host_Cell injects Pathogenesis Pathogenesis Host_Cell->Pathogenesis leads to

Caption: Signaling pathway of this compound-mediated T3SS inhibition.

Experimental_Workflow_In_Vivo_Toxicity start Start prepare_bacteria Prepare C. rodentium Inoculum start->prepare_bacteria infect_mice Infect Mice via Oral Gavage prepare_bacteria->infect_mice group_assignment Assign Mice to Treatment Groups (this compound vs. Vehicle) infect_mice->group_assignment daily_treatment Daily Oral Treatment (this compound or Vehicle) group_assignment->daily_treatment daily_monitoring Daily Monitoring (Weight, Clinical Signs) daily_treatment->daily_monitoring fecal_collection Optional: Collect Fecal Pellets for Shedding Analysis daily_monitoring->fecal_collection endpoint Endpoint Reached (e.g., Day 10 post-infection) daily_monitoring->endpoint euthanasia Euthanize Mice endpoint->euthanasia tissue_collection Collect Tissues (Colon, Spleen, Liver) euthanasia->tissue_collection analysis Analysis tissue_collection->analysis histopathology Histopathology analysis->histopathology bacterial_load Bacterial Load Quantification analysis->bacterial_load end End histopathology->end bacterial_load->end

Caption: Experimental workflow for in vivo toxicity and efficacy testing.

References

Validation & Comparative

Aurodox vs. Traditional Antibiotics: A Comparative Guide for the Treatment of Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Aurodox and traditional antibiotics for the treatment of Escherichia coli (E. coli) infections, with a focus on their mechanisms of action, efficacy, and potential for resistance development. The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

This compound presents a paradigm shift in the management of pathogenic E. coli infections. Unlike traditional antibiotics that aim to kill or inhibit the growth of bacteria, this compound functions as an anti-virulence agent. It specifically targets and neutralizes the bacteria's ability to cause disease without exerting direct bactericidal or bacteriostatic pressure at its effective concentrations. This fundamental difference has significant implications for treatment strategies, particularly for infections caused by Shiga toxin-producing E. coli (STEC), where the use of traditional antibiotics can be detrimental.

Mechanism of Action: A Tale of Two Strategies

The primary distinction between this compound and traditional antibiotics lies in their mode of action.

This compound: Disarming the Pathogen

This compound's anti-virulence activity stems from its ability to inhibit the Type III Secretion System (T3SS), a needle-like apparatus used by pathogenic E. coli to inject effector proteins into host cells, leading to cell damage and disease.[1][2][3] this compound achieves this by transcriptionally repressing the master regulator of the T3SS, a protein called Ler.[2] By preventing the expression of the T3SS, this compound effectively disarms the bacteria, rendering them incapable of causing infection. Recent research has identified adenylosuccinate synthase (PurA) as the protein to which this compound binds to exert this inhibitory effect on the T3SS.[4]

A crucial advantage of this mechanism is that this compound does not induce the SOS response in E. coli, which is a key pathway for the production of Shiga toxin in STEC strains.[5]

Aurodox_Mechanism cluster_Ecoli Pathogenic E. coli cluster_Host Host Cell This compound This compound PurA PurA (Adenylosuccinate Synthase) This compound->PurA Binds & Inhibits Ler_Gene ler gene PurA->Ler_Gene Represses Transcription Ler_Protein Ler Protein (Master Regulator) Ler_Gene->Ler_Protein Expresses T3SS_Genes T3SS Structural & Effector Genes Ler_Protein->T3SS_Genes Activates Transcription T3SS Type III Secretion System T3SS_Genes->T3SS Expresses Effector_Proteins Effector Proteins T3SS->Effector_Proteins Secretes Host_Cell Host Cell Effector_Proteins->Host_Cell Cell_Damage Cell Damage & Disease Host_Cell->Cell_Damage

Caption: this compound's anti-virulence signaling pathway in E. coli.
Traditional Antibiotics: A Direct Assault

Traditional antibiotics employ various mechanisms to directly kill (bactericidal) or inhibit the growth (bacteriostatic) of E. coli. These mechanisms often target essential cellular processes.

  • Fluoroquinolones (e.g., Ciprofloxacin): Inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

  • Beta-lactams (e.g., Ampicillin): Inhibit penicillin-binding proteins (PBPs) involved in the synthesis of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis.

  • Aminoglycosides (e.g., Gentamicin): Bind to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis.

  • Trimethoprim-Sulfamethoxazole: Inhibit sequential steps in the bacterial folic acid synthesis pathway, which is necessary for the synthesis of nucleic acids and proteins.

Traditional_Antibiotics_Mechanism cluster_Antibiotics Traditional Antibiotics cluster_Ecoli_Targets E. coli Cellular Targets Fluoroquinolones Fluoroquinolones DNA_Replication DNA Replication (DNA Gyrase, Topo IV) Fluoroquinolones->DNA_Replication Beta_Lactams Beta-Lactams Cell_Wall Cell Wall Synthesis (PBPs) Beta_Lactams->Cell_Wall Aminoglycosides Aminoglycosides Protein_Synthesis Protein Synthesis (30S Ribosome) Aminoglycosides->Protein_Synthesis TMP_SMX Trimethoprim- Sulfamethoxazole Folic_Acid Folic Acid Synthesis TMP_SMX->Folic_Acid Bacterial_Death Bacterial Growth Inhibition / Death DNA_Replication->Bacterial_Death Cell_Wall->Bacterial_Death Protein_Synthesis->Bacterial_Death Folic_Acid->Bacterial_Death

Caption: Mechanisms of action for traditional antibiotics against E. coli.

Comparative Efficacy: Quantitative Data

The efficacy of this compound is measured by its ability to inhibit the T3SS, while the efficacy of traditional antibiotics is determined by their Minimum Inhibitory Concentration (MIC).

CompoundTargetEffective Concentration (µg/mL)Effect on Bacterial Viability at Effective ConcentrationReference Strain
This compound Type III Secretion System (T3SS)IC50: 1.5No significant effectEnteropathogenic E. coli (EPEC)
Ciprofloxacin DNA Gyrase / Topoisomerase IVMIC: 0.008BactericidalE. coli ATCC 25922
Ampicillin Penicillin-Binding ProteinsMIC: 2-8BactericidalE. coli ATCC 25922
Gentamicin 30S Ribosomal SubunitMIC: 0.5-2.0BactericidalE. coli ATCC 25922
Trimethoprim-Sulfamethoxazole Folic Acid SynthesisMIC: >2 (Trimethoprim) / >64 (Sulfamethoxazole) for resistanceBacteriostatic (individually), Bactericidal (combination)E. coli ATCC 25922

IC50 (half maximal inhibitory concentration) for this compound refers to its T3SS inhibitory activity. MIC (Minimum Inhibitory Concentration) for traditional antibiotics is the lowest concentration that prevents visible growth.

The Critical Difference in STEC Infections

For STEC infections, the choice of treatment is critical. Traditional antibiotics that cause bacterial cell stress and lysis can lead to a massive release of Shiga toxins, exacerbating the disease and potentially leading to life-threatening complications like Hemolytic Uremic Syndrome (HUS).[6][7]

This compound, by not targeting bacterial viability, avoids this catastrophic consequence. It has been demonstrated that this compound does not induce the expression of RecA, a protein essential for Shiga toxin production.[5] This makes this compound a promising therapeutic candidate for STEC infections, where traditional antibiotics are often contraindicated.

Resistance Development: A Theoretical Advantage for this compound

A significant concern with traditional antibiotics is the rapid development of resistance. Because these drugs exert strong selective pressure by killing susceptible bacteria, resistant mutants can quickly proliferate.[8]

In contrast, anti-virulence therapies like this compound are hypothesized to generate less selective pressure.[9][10] Since they do not kill the bacteria, there is a reduced evolutionary drive for the selection of resistant strains. While resistance to this compound's T3SS inhibitory activity is theoretically possible through mutations in its target (PurA) or regulatory pathways, it is not expected to be as strongly selected for as resistance to bactericidal antibiotics.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols relevant to the comparison of this compound and traditional antibiotics.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow start Start prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum serial_dilute Perform serial dilutions of antibiotic in broth in a 96-well plate prep_inoculum->serial_dilute inoculate Inoculate each well with the bacterial suspension serial_dilute->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubate->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Bacterial Inoculum Preparation: A pure culture of E. coli is grown on an appropriate agar medium. Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Antibiotic Dilution: The antibiotic is serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton broth in the wells of a microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plate is incubated at 37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Type III Secretion System (T3SS) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the secretion of effector proteins by the T3SS.

T3SS_Inhibition_Workflow start Start culture_bacteria Culture pathogenic E. coli in T3SS-inducing medium with and without this compound start->culture_bacteria separate_fractions Separate bacterial cells (pellet) from the culture supernatant by centrifugation culture_bacteria->separate_fractions precipitate_proteins Precipitate proteins from the supernatant (e.g., with TCA) separate_fractions->precipitate_proteins sds_page Analyze precipitated proteins and cell pellet by SDS-PAGE precipitate_proteins->sds_page visualize Visualize protein bands (e.g., Coomassie staining) to compare secreted protein profiles sds_page->visualize end End visualize->end

Caption: Experimental workflow for the T3SS inhibition assay.

Detailed Protocol:

  • Bacterial Culture: Pathogenic E. coli strains are grown in a specific T3SS-inducing medium (e.g., DMEM for EPEC) in the presence of varying concentrations of this compound or a vehicle control.

  • Fraction Separation: The bacterial cultures are centrifuged to separate the bacterial cells (pellet) from the culture supernatant, which contains the secreted proteins.

  • Protein Precipitation: Proteins in the supernatant are precipitated using a method like trichloroacetic acid (TCA) precipitation.

  • SDS-PAGE Analysis: The precipitated secreted proteins and proteins from the bacterial cell pellet (as a control for total protein) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization: The protein bands on the gel are visualized using a stain such as Coomassie Brilliant Blue. A reduction in the bands corresponding to known T3SS effector proteins in the supernatant of this compound-treated samples indicates inhibition.[11]

Shiga Toxin Production Assay (ELISA)

This assay quantifies the amount of Shiga toxin produced by STEC in culture.

Shiga_Toxin_ELISA_Workflow start Start culture_stec Culture STEC with and without the test compound (this compound or traditional antibiotic) start->culture_stec prepare_supernatant Prepare cell-free supernatant by centrifugation and filtration culture_stec->prepare_supernatant elisa Perform a sandwich ELISA on the supernatant using antibodies specific for Shiga toxin prepare_supernatant->elisa quantify Quantify toxin levels by measuring absorbance and comparing to a standard curve elisa->quantify end End quantify->end

Caption: Workflow for Shiga toxin production assessment using ELISA.

Detailed Protocol:

  • STEC Culture: STEC strains are cultured in a suitable broth in the presence of the test compound (this compound or a traditional antibiotic) or a control.

  • Supernatant Preparation: The bacterial culture is centrifuged, and the resulting supernatant is filter-sterilized to remove any remaining bacteria.

  • ELISA Procedure: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is performed. The wells of a microtiter plate are coated with a capture antibody specific for Shiga toxin. The prepared supernatants are added to the wells, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Quantification: A substrate is added that reacts with the enzyme to produce a colorimetric signal. The absorbance is measured using a plate reader, and the concentration of Shiga toxin is determined by comparing the results to a standard curve generated with known concentrations of purified Shiga toxin.[12][13]

In Vivo Efficacy Model (Citrobacter rodentium)

Citrobacter rodentium infection in mice is a well-established model for studying human EPEC and EHEC infections.

Detailed Protocol:

  • Bacterial Inoculum Preparation: C. rodentium is grown overnight in broth, then washed and resuspended in a suitable buffer (e.g., PBS) to a specific concentration.

  • Mouse Infection: Mice (e.g., C3H/HeJ or C57BL/6 strain) are orally gavaged with a defined inoculum of C. rodentium.

  • Treatment Administration: Treatment with this compound, a traditional antibiotic, or a vehicle control is initiated, typically via oral gavage, for a specified duration.

  • Monitoring: Mice are monitored for clinical signs of disease, such as weight loss and survival.

  • Bacterial Colonization and Pathology Assessment: At the end of the experiment, tissues such as the colon are harvested to determine the bacterial load (by plating homogenized tissue) and to assess pathological changes (e.g., inflammation, epithelial damage) through histology.

Conclusion

This compound represents a promising alternative to traditional antibiotics for the treatment of pathogenic E. coli infections, particularly those caused by STEC. Its unique anti-virulence mechanism of action, which disarms the bacteria without killing them, offers the potential for effective treatment without the risk of inducing Shiga toxin release. Furthermore, the reduced selective pressure of this approach may lead to a lower propensity for the development of resistance. Continued research and clinical evaluation of this compound and other anti-virulence strategies are warranted to address the growing challenge of antibiotic resistance and to provide safer and more effective treatments for bacterial infections.

References

A Comparative Guide to Aurodox: A Specific Inhibitor of the Bacterial Type III Secretion System

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the rise of antibiotic resistance necessitates a shift towards novel therapeutic strategies. One promising approach is the development of antivirulence drugs that disarm pathogens rather than kill them, thereby reducing the selective pressure for resistance. The Type III Secretion System (T3SS), a molecular syringe used by many Gram-negative bacteria to inject virulence factors into host cells, represents a key target for such therapies[1][2][3]. This guide provides a detailed validation of Aurodox as a specific T3SS inhibitor, comparing its performance with other known inhibitors and providing the experimental context needed for its evaluation.

Mechanism of T3SS and Inhibition Strategy

The T3SS is a complex, needle-like apparatus that facilitates the translocation of bacterial effector proteins directly into the cytoplasm of host cells[1][4][5]. This process is critical for the pathogenesis of numerous bacteria, including enteropathogenic E. coli (EPEC), enterohemorrhagic E. coli (EHEC), Salmonella, Yersinia, and Pseudomonas[1][5][6]. By disrupting host cell signaling and cytoskeletal structure, these effectors enable bacterial colonization and immune evasion. Inhibiting the T3SS can render these pathogens avirulent, allowing the host immune system to clear the infection[7].

This compound, a polyketide natural product from Streptomyces goldiniensis, has emerged as a potent and specific T3SS inhibitor[2][4][8]. Unlike traditional antibiotics, its primary antivirulence mechanism is not bactericidal. Instead, this compound functions by downregulating the expression of the T3SS at the transcriptional level[4][9][10]. Studies have shown that it represses the master regulator of the Locus of Enterocyte Effacement (LEE) pathogenicity island, a gene called ler[4][8][10]. More recent research has identified the specific molecular target of this compound as adenylosuccinate synthase (PurA), a key enzyme in purine biosynthesis, which in turn regulates T3SS expression[5]. This mode of action prevents the assembly and function of the T3SS apparatus without affecting bacterial viability at therapeutic concentrations[2][4][11].

T3SS_Inhibition cluster_bacteria Gram-Negative Bacterium cluster_host Host Cell PurA PurA (Adenylosuccinate Synthase) Ler ler gene (Master Regulator) PurA->Ler regulates T3SS_Genes T3SS Structural Genes (e.g., esc, esp) Ler->T3SS_Genes activates transcription T3SS_Apparatus T3SS Apparatus (Injectisome) T3SS_Genes->T3SS_Apparatus encodes Effector_Pool Effector Proteins T3SS_Apparatus->Effector_Pool prepares for secretion T3SS_Apparatus->Host_Cytoplasm Injects Effectors This compound This compound This compound->PurA

Caption: Mechanism of this compound T3SS inhibition.

Comparison of this compound with Alternative T3SS Inhibitors

The validation of a T3SS inhibitor hinges on its specificity and potency. An ideal inhibitor should block virulence factor secretion at low concentrations without impacting bacterial growth, thus minimizing selective pressure for resistance[2]. The following table compares this compound to other well-characterized classes of T3SS inhibitors.

Inhibitor / Class Target Organism(s) Mechanism of Action T3SS Inhibition (IC₅₀) Effect on Bacterial Growth Reference(s)
This compound EPEC, EHEC, C. rodentium, S. Typhimurium, Y. pseudotuberculosisBinds to PurA, leading to transcriptional repression of the T3SS master regulator ler.1.5 µg/mL (EPEC)No effect on growth at inhibitory concentrations; MIC >72.7 µg/mL.[2][5][9][12]
Salicylidene Acylhydrazides (e.g., INP0400)Yersinia, Chlamydia, Salmonella, EHECBlocks T3SS secretion; specific molecular target is not fully elucidated but is downstream of transcription.~5-20 µMGenerally non-bactericidal at active concentrations.[13][14]
Phenoxyacetamides (e.g., MBX 2359)P. aeruginosa, Yersinia, ChlamydiaBinds to the T3SS needle subunit (PscF in P. aeruginosa), preventing apparatus function.~1-5 µMNo effect on bacterial growth or Type II secretion.[3][14]
Piericidin A Y. pseudotuberculosisAppears to interfere with the assembly of the T3SS needle complex.~71 µM (for 65% YopE secretion decrease)Cytotoxicity against bacterial and mammalian cells can be a concern.[9][12]
Fusaric Acid S. entericaPotently inhibits the secretion of SPI-1 effector proteins.53.5 µM No disruption of cell growth at inhibitory concentrations.[9][12]

Experimental Validation of T3SS Inhibitors

Validating a compound like this compound requires a multi-step experimental approach to confirm its specific action on the T3SS. The process typically involves screening for inhibition of a T3SS-dependent phenotype, confirming the effect on protein secretion, and verifying the absence of bactericidal or bacteriostatic activity.

Validation_Workflow Start Compound Library Screening Assay1 Primary Assay: T3SS-Dependent Phenotype (e.g., Hemolysis, Cytotoxicity) Start->Assay1 Hit Identify 'Hits' Assay1->Hit Assay2 Secondary Assay: Bacterial Growth Curve (MIC Determination) Hit->Assay2 CheckGrowth No Growth Inhibition? Assay2->CheckGrowth Assay3 Tertiary Assay: Effector Secretion Profile (SDS-PAGE / Western Blot) CheckGrowth->Assay3 Yes Discard2 Discard (Antibiotic) CheckGrowth->Discard2 No CheckSecretion Specific T3SS Inhibition? Assay3->CheckSecretion Assay4 Mechanism of Action (Reporter Assays, Transcriptomics) CheckSecretion->Assay4 Yes Discard1 Discard (General Toxin) CheckSecretion->Discard1 No Validated Validated Specific T3SS Inhibitor Assay4->Validated

Caption: Logical workflow for the validation of a specific T3SS inhibitor.

Experimental Protocols

A cornerstone experiment to directly visualize the effect of an inhibitor on T3SS function is the analysis of secreted effector proteins.

Protocol: T3SS Effector Secretion Assay

This protocol is designed to assess the ability of a compound like this compound to inhibit the secretion of T3SS effector proteins from bacterial cultures.

1. Bacterial Culture Preparation:

  • Inoculate a single colony of the test bacterium (e.g., EPEC E2348/69) into 5 mL of Luria-Bertani (LB) broth.

  • Incubate overnight at 37°C with shaking (200 rpm).

2. Induction of T3SS Expression:

  • Dilute the overnight culture 1:100 into a T3SS-inducing medium, such as Dulbecco's Modified Eagle Medium (DMEM) or low-calcium medium[4][15].

  • Add the test compound (e.g., this compound at a final concentration of 5 µg/mL) or a vehicle control (e.g., DMSO) to the cultures[1].

  • Incubate at 37°C with 5% CO₂ (if using DMEM) without shaking for 2 hours, followed by 2-3 hours with shaking to induce T3SS expression and secretion[15].

3. Separation of Bacterial Cells and Supernatant:

  • Measure the optical density (OD₆₀₀) of the cultures to ensure the compound did not inhibit bacterial growth.

  • Normalize cultures to the same OD₆₀₀ to ensure equal cell numbers are being compared.

  • Centrifuge the cultures at 15,000 x g for 10 minutes to pellet the bacterial cells[15].

  • Carefully transfer the supernatant, which contains the secreted proteins, to a new tube. The pellet contains the whole-cell lysate (WCL).

4. Protein Precipitation and Preparation:

  • To the supernatant, add trichloroacetic acid (TCA) to a final concentration of 10% to precipitate the secreted proteins[4][11][15].

  • Incubate on ice for 30 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and wash the protein pellet with ice-cold acetone.

  • Resuspend the precipitated secreted proteins and the WCL pellet in SDS-PAGE sample buffer.

5. Analysis by SDS-PAGE and Western Blot:

  • Resolve the protein samples on a 12% SDS-polyacrylamide gel.

  • Visualize total protein by Coomassie staining. In the supernatant lanes of untreated samples, distinct bands corresponding to major T3SS effectors (e.g., EspA, EspB, EspD) should be visible, while these bands should be absent or significantly reduced in this compound-treated samples[4][11][12]. The WCL lanes should show comparable protein profiles across all samples, indicating that protein synthesis was not affected[2].

  • For confirmation, perform a Western blot using specific antibodies against a T3SS effector (e.g., EspB) and a housekeeping protein (e.g., GroEL)[2][5]. A specific inhibitor will reduce the effector protein in the supernatant but not the housekeeping protein in the WCL.

Protocol_Workflow cluster_prep 1. Culture Preparation cluster_incubation 2. Incubation & Induction cluster_separation 3. Fractionation cluster_analysis 4. Analysis A1 Overnight Culture in LB Broth A2 Subculture into T3SS-Inducing Medium A1->A2 A3 Add this compound or DMSO Control A2->A3 B1 Incubate at 37°C (Static then Shaking) A3->B1 C1 Normalize OD₆₀₀ B1->C1 C2 Centrifuge Cultures C1->C2 C3 Collect Supernatant (Secreted Proteins) C2->C3 C4 Collect Pellet (Whole-Cell Lysate) C2->C4 D1 TCA Precipitation of Supernatant C3->D1 D2 Resuspend Fractions in Sample Buffer C4->D2 D1->D2 D3 Run SDS-PAGE D2->D3 D4 Coomassie Stain or Western Blot D3->D4

Caption: Experimental workflow for T3SS effector secretion assay.

Conclusion

The experimental evidence strongly supports this compound as a highly specific and effective inhibitor of the Type III Secretion System. Its unique mechanism of action—targeting a regulatory pathway at the transcriptional level—distinguishes it from inhibitors that target the secretion apparatus itself[4][5][10]. Furthermore, its lack of bactericidal activity at therapeutic concentrations is a critical feature for an antivirulence agent, potentially limiting the development of resistance[2][4]. In vivo studies have confirmed its efficacy, showing that this compound can protect mice from lethal infections with Citrobacter rodentium, a model for human EPEC infection[2][5][7]. These properties nominate this compound as a promising lead compound for the development of novel therapies against a range of Gram-negative pathogens.

References

A Comparative Guide to Aurodox and Other Anti-Virulence Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial drug development, a paradigm shift towards disarming pathogens rather than killing them is gaining momentum. This anti-virulence approach aims to mitigate the evolution of drug resistance. This guide provides a detailed comparison of the efficacy of Aurodox, a promising anti-virulence agent targeting the Type III Secretion System (T3SS) in Gram-negative bacteria, with other anti-virulence compounds that inhibit the SaeRS two-component system in the Gram-positive pathogen Staphylococcus aureus.

Executive Summary

This compound demonstrates potent inhibition of the T3SS, a key virulence factor in many Gram-negative pathogens, by targeting the metabolic enzyme PurA. This leads to a downstream reduction in the expression of the T3SS master regulator, Ler. In contrast, compounds like SKKUCS, HR3744, and Phenazopyridine hydrochloride target the SaeRS two-component system in S. aureus, which regulates the expression of a wide array of virulence factors, including toxins and adhesins. While a direct comparison is challenging due to their different targets and bacterial spectra, this guide presents available efficacy data to aid researchers in understanding their relative potencies and potential applications.

Quantitative Comparison of Anti-Virulence Efficacy

The following tables summarize the in vitro and in vivo efficacy of this compound and representative SaeRS inhibitors.

Table 1: In Vitro Efficacy of Anti-Virulence Compounds

CompoundTarget OrganismTarget Pathway/MoleculeAssayEfficacy Metric (IC50)Reference
This compound Enteropathogenic E. coli (EPEC)T3SS / PurAT3SS-mediated hemolysis1.5 µg/mL[1][2]
SKKUCS Staphylococcus aureusSaeRS / SaeS KinaseSaeRS GFP-reporter~10 µM
HR3744 Staphylococcus aureusSaeRS / SaeR DNA-bindingGFP-Lux dual reporterNot specified[3]
SAV13 (analogue of HR3744) Staphylococcus aureusSaeRS / SaeR DNA-bindingGFP-Lux dual reporter4x more potent than HR3744[3]
Phenazopyridine hydrochloride Staphylococcus aureusSaeRS / SaeS KinaseTSST-1 transcriptionNot specified[4]

Table 2: In Vivo Efficacy of Anti-Virulence Compounds

CompoundAnimal ModelPathogenDosing RegimenOutcomeReference
This compound MouseCitrobacter rodentium25 mg/kg or 100 mg/kg, oral100% survival with 100 mg/kg dose[1][5]
SKKUCS Mouse (peritoneal infection)S. aureus USA300109.9 - 879.5 µg/kg, IVIncreased survival and reduced bacterial burden in organs[6]
HR3744 Mouse (bacteremia)S. aureusNot specifiedDemonstrated in vivo effectiveness[3]
SAV13 Mouse (bacteremia)S. aureusNot specifiedDemonstrated in vivo effectiveness[3]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by this compound and SaeRS inhibitors.

Aurodox_Signaling_Pathway cluster_bacterium Gram-Negative Bacterium cluster_host Host Cell This compound This compound PurA PurA (Adenylosuccinate synthase) This compound->PurA Inhibits Purine_Biosynthesis Purine Biosynthesis PurA->Purine_Biosynthesis Upstream_Regulator Unknown Upstream Regulator(s) Purine_Biosynthesis->Upstream_Regulator Impacts Ler Ler (Master Regulator) Upstream_Regulator->Ler Represses T3SS_Genes T3SS Structural & Effector Genes Ler->T3SS_Genes Activates T3SS Type III Secretion System (T3SS) Apparatus T3SS_Genes->T3SS Encode Effector_Proteins Effector Proteins T3SS->Effector_Proteins Secretes Host_Cell Host Cell Interior Effector_Proteins->Host_Cell Translocated

This compound inhibits PurA, impacting a pathway upstream of the master T3SS regulator, Ler.

SaeRS_Signaling_Pathway cluster_bacterium Staphylococcus aureus Signal Environmental Signal (e.g., HNP-1) SaeS SaeS (Sensor Kinase) Signal->SaeS Activates SaeS->SaeS SaeR SaeR (Response Regulator) SaeS->SaeR Phosphorylates SaeR_P SaeR-P DNA Promoter Region (sae P1) SaeR_P->DNA Binds Virulence_Genes Virulence Genes (e.g., hla, coa, fnbA) DNA->Virulence_Genes Activates Transcription SaeS_Inhibitors SaeS Inhibitors (SKKUCS, Phenazopyridine) SaeS_Inhibitors->SaeS Inhibit SaeR_Inhibitors SaeR Inhibitors (HR3744, SAV13) SaeR_Inhibitors->SaeR_P Inhibit DNA Binding

SaeRS inhibitors block either the kinase activity of SaeS or the DNA binding of SaeR.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of these anti-virulence compounds.

T3SS Inhibition Assay (Hemolysis-based)

This assay is used to screen for inhibitors of the T3SS in EPEC.[1][2]

  • Bacterial Culture: EPEC is grown in T3SS-inducing medium.

  • Compound Incubation: The bacterial culture is incubated with varying concentrations of the test compound (e.g., this compound).

  • Co-incubation with Erythrocytes: The treated bacterial suspension is then co-incubated with a suspension of red blood cells (RBCs).

  • Hemolysis Measurement: The mixture is centrifuged, and the supernatant is collected. The amount of hemoglobin released into the supernatant, indicative of hemolysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • IC50 Determination: The concentration of the compound that inhibits 50% of the hemolysis compared to the untreated control is determined as the IC50 value.

T3SS_Hemolysis_Assay_Workflow Start Start Culture Culture EPEC in T3SS-inducing medium Start->Culture Incubate_Compound Incubate bacteria with test compound Culture->Incubate_Compound Add_RBCs Add Red Blood Cells (RBCs) Incubate_Compound->Add_RBCs Incubate_Together Co-incubate Add_RBCs->Incubate_Together Centrifuge Centrifuge to pellet cells and unlysed RBCs Incubate_Together->Centrifuge Measure_Absorbance Measure absorbance of hemoglobin in supernatant Centrifuge->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Workflow for the T3SS-mediated hemolysis inhibition assay.
SaeRS Inhibition Assay (Reporter-based)

This method is employed to identify inhibitors of the SaeRS signaling pathway.

  • Reporter Strain: A S. aureus strain is engineered with a reporter gene (e.g., GFP or luciferase) under the control of a SaeRS-regulated promoter (e.g., the hla promoter).

  • Bacterial Growth: The reporter strain is grown in a suitable medium.

  • Compound Treatment: The bacterial culture is treated with various concentrations of the test compounds.

  • Reporter Gene Expression Measurement: After a defined incubation period, the expression of the reporter gene is measured (e.g., fluorescence for GFP, luminescence for luciferase).

  • Inhibitory Activity Assessment: A reduction in the reporter signal in the presence of the compound, without significant inhibition of bacterial growth, indicates anti-virulence activity.

SaeRS_Reporter_Assay_Workflow Start Start Culture Culture S. aureus reporter strain Start->Culture Treat_Compound Treat with test compounds Culture->Treat_Compound Incubate Incubate Treat_Compound->Incubate Measure_Reporter Measure reporter (GFP/Luciferase) Incubate->Measure_Reporter Assess_Inhibition Assess inhibition of SaeRS activity Measure_Reporter->Assess_Inhibition

Workflow for the SaeRS reporter-based inhibition assay.
In Vivo Murine Infection Model

Animal models are essential for evaluating the in vivo efficacy of anti-virulence compounds.

  • Animal Model: A suitable mouse strain is used (e.g., C3H/HeJ for C. rodentium infection, BALB/c for S. aureus infection).

  • Infection: Mice are infected with a lethal dose of the pathogen (e.g., orally for C. rodentium, intraperitoneally for S. aureus).

  • Treatment: A cohort of infected mice is treated with the anti-virulence compound at a specific dose and regimen. A control group receives a vehicle.

  • Monitoring: The survival of the mice in both groups is monitored over a set period.

  • Bacterial Load Determination (Optional): At the end of the experiment, organs (e.g., spleen, kidney, liver) can be harvested to determine the bacterial burden (CFU/gram of tissue).

In_Vivo_Efficacy_Workflow Start Start Infect_Mice Infect mice with pathogen Start->Infect_Mice Divide_Groups Divide into treatment and control groups Infect_Mice->Divide_Groups Administer_Treatment Administer compound (treatment) or vehicle (control) Divide_Groups->Administer_Treatment Monitor_Survival Monitor survival Administer_Treatment->Monitor_Survival Determine_Burden Determine bacterial burden in organs (optional) Monitor_Survival->Determine_Burden Analyze_Data Analyze survival curves and bacterial loads Determine_Burden->Analyze_Data

General workflow for an in vivo murine infection model.

Conclusion

This compound and SaeRS inhibitors represent promising classes of anti-virulence compounds with distinct mechanisms of action and target pathogens. This compound effectively mitigates the virulence of Gram-negative bacteria by inhibiting the T3SS, while SaeRS inhibitors disarm S. aureus by suppressing the expression of a multitude of its virulence factors. The data presented in this guide highlight their potential as alternatives or adjuncts to traditional antibiotics. Further head-to-head comparative studies, where feasible, and continued investigation into their mechanisms of action will be crucial for their future development as therapeutic agents.

References

Comparative Efficacy of Aurodox: A Cross-Validation Against Key Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development and Microbiology

This guide provides a comparative analysis of the antibiotic Aurodox, evaluating its efficacy against representative Gram-positive and Gram-negative bacterial strains. Its performance is benchmarked against established antibiotics, supported by experimental data and detailed methodologies to aid in research and development applications.

Introduction to this compound and its Dual-Mode Action

This compound is a polyketide antibiotic produced by Streptomyces goldiniensis. Initially identified for its antibacterial effects against Gram-positive pathogens, recent research has unveiled a dual mechanism of action that distinguishes it from many conventional antibiotics.[1] this compound not only inhibits bacterial growth by targeting protein synthesis but also functions as a potent anti-virulence agent against certain Gram-negative pathogens. This guide explores both facets of its activity.

Mechanism 1: Inhibition of Protein Synthesis via Elongation Factor Tu (EF-Tu)

This compound's classical antibiotic activity stems from its ability to bind to and inhibit Elongation Factor Tu (EF-Tu), a critical protein in the bacterial translation machinery.[1] By binding to EF-Tu, this compound locks it in a conformation that prevents its release from the ribosome after GTP hydrolysis. This stalls the elongation phase of protein synthesis, leading to a bacteriostatic effect. This mechanism is the primary mode of action against susceptible Gram-positive bacteria.

EF_Tu_Inhibition cluster_ribosome Ribosome A_Site A-Site P_Site P-Site A_Site->P_Site 2. Peptide bond formation EFTu_GDP EF-Tu-GDP A_Site->EFTu_GDP 3. GTP Hydrolysis Stalled_Complex Stalled Ribosomal Complex EFTu_GTP EF-Tu-GTP -aa-tRNA EFTu_GTP->A_Site 1. Delivers aminoacyl-tRNA EFTu_GDP->EFTu_GTP 4. GDP/GTP Exchange (Cycle continues) This compound This compound This compound->EFTu_GDP

Mechanism of this compound via EF-Tu inhibition.
Mechanism 2: Anti-Virulence via Type III Secretion System (T3SS) Inhibition

In several Gram-negative pathogens, such as enteropathogenic E. coli (EPEC) and Salmonella Typhimurium, this compound acts as an anti-virulence agent by inhibiting the Type III Secretion System (T3SS).[1] The T3SS is a needle-like apparatus used by bacteria to inject effector proteins into host cells, a critical step in pathogenesis. This compound has been shown to downregulate the expression of the master regulator for the T3SS, effectively disarming the bacteria without necessarily killing them. This targeted action reduces virulence and does not induce the SOS response, which can trigger toxin production in some pathogens.

Comparative Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (and its close analog, Kirromycin) and two comparator antibiotics, Vancomycin and Linezolid, against key Gram-positive bacterial strains. MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

Bacterial StrainAntibioticMIC (µg/mL)
Staphylococcus aureus This compound/Kirromycin>100 (Resistant)
(ATCC 29213 - QC Strain)Vancomycin0.5 - 2
Linezolid1 - 4
Streptococcus pyogenes This compound/KirromycinData Not Available
Vancomycin≤0.5
Linezolid0.5 - 2

Note: The high MIC of Kirromycin against S. aureus is suggested to be due to a naturally resistant EF-Tu target protein in this species. Data for comparator antibiotics are compiled from various surveillance studies.

Experimental Protocols

The determination of MIC is a cornerstone of antibiotic efficacy testing. The data presented in this guide is based on the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay Workflow

The broth microdilution method is a standardized procedure used to determine the minimum inhibitory concentration of an antimicrobial agent against a specific bacterium.

MIC_Workflow cluster_prep Preparation cluster_exec Execution & Incubation cluster_analysis Analysis start 1. Prepare serial two-fold dilutions of antibiotic in 96-well microtiter plate. inoculum 2. Prepare standardized bacterial inoculum (0.5 McFarland ~1.5 x 10^8 CFU/mL). start->inoculum dilution 3. Dilute inoculum to final testing concentration (~5 x 10^5 CFU/mL). inoculum->dilution inoculate 4. Inoculate each well of the microtiter plate with the diluted bacterial suspension. dilution->inoculate controls 5. Include sterility control (broth only) and growth control (broth + bacteria, no antibiotic). inoculate->controls incubate 6. Incubate plates at 35-37°C for 16-24 hours in ambient air. controls->incubate read 7. Visually inspect for turbidity. The lowest concentration with no visible growth is the MIC. incubate->read end Record MIC value (µg/mL) read->end

Workflow for the Broth Microdilution MIC Assay.
Detailed Methodology

  • Preparation of Antibiotic Dilutions : A stock solution of the antibiotic is prepared. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

  • Inoculum Preparation : Several morphologically similar colonies of the test bacterium are selected from an 18-24 hour agar plate. The colonies are suspended in a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.

  • Inoculation : The standardized bacterial suspension is further diluted in CAMHB. The microtiter plate containing the antibiotic dilutions is then inoculated with this diluted bacterial suspension. This results in a final bacterial concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Controls : A positive control well (containing broth and bacteria but no antibiotic) and a negative control well (containing sterile broth only) are included on each plate to ensure the viability of the bacteria and the sterility of the medium, respectively.

  • Incubation : The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours for non-fastidious bacteria like S. aureus.

  • Reading the MIC : Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

Conclusion

This compound presents a compelling, dual-action profile. Its traditional antibacterial activity, mediated by the inhibition of EF-Tu, is a well-established mechanism. However, susceptibility to this mode of action can vary, as evidenced by the intrinsic resistance of pathogens like Staphylococcus aureus.

The more recently discovered anti-virulence mechanism of this compound—the inhibition of the Type III Secretion System in key Gram-negative pathogens—opens new avenues for its therapeutic application. This targeted approach, which disarms bacteria rather than killing them, may exert less selective pressure for the development of resistance and avoid the induction of toxin production.

For researchers and drug development professionals, this compound serves as a fascinating case study. Its variable efficacy against different bacterial types underscores the importance of cross-validating antimicrobial effects across a diverse range of strains and understanding the specific molecular interactions that govern susceptibility and resistance. Future research should focus on obtaining quantitative susceptibility data for a broader range of clinically relevant pathogens and exploring the potential of this compound as a standalone or combination therapy, particularly in the context of its anti-virulence properties.

References

Unveiling Aurodox's Anti-Virulence Strategy: A Comparative Guide to its Molecular Target

Author: BenchChem Technical Support Team. Date: November 2025

Aurodox, a polyketide natural product, has emerged as a significant inhibitor of the Type III Secretion System (T3SS), a critical virulence factor in many Gram-negative pathogenic bacteria. Recent studies have pinpointed adenylosuccinate synthase (PurA) as the primary molecular target for this compound's anti-virulence activity, distinguishing it from its well-known antibacterial mechanism of action targeting Elongation Factor Tu (EF-Tu). This guide provides a comprehensive comparison of this compound's effects on these two targets, supported by experimental data, and details the methodologies used in these key studies.

Performance Comparison: this compound's Dual-Action Specificity

This compound exhibits a notable selectivity in its inhibitory activities. While it possesses antibacterial properties through the inhibition of protein synthesis, its potency as a T3SS inhibitor is significantly greater. This is evident when comparing the half-maximal inhibitory concentrations (IC50) for T3SS-mediated hemolysis versus its impact on bacterial growth or PurA's enzymatic activity.

ParameterTargetValueReference
Binding Affinity (Kd) PurA6.5 x 10⁻⁷ M[1]
IC50 (T3SS-mediated Hemolysis) T3SS Function1.42 µg/mL[2]
1.5 µg/mL[3][4]
IC50 (PurA GTPase Activity) PurA42.3 µg/mL[1][2]
IC50 (Antibacterial Activity - EPEC) EF-Tu72.7 µg/mL[5]

This data clearly demonstrates that this compound is a more potent inhibitor of the T3SS machinery than of PurA's GTPase function or general bacterial growth, highlighting its potential as a targeted anti-virulence agent.

Comparative Efficacy of Antibiotics on T3SS-Mediated Hemolysis

To further delineate the specificity of this compound's anti-virulence mechanism, its effects on T3SS-mediated hemolysis were compared with other antibiotics that target protein synthesis.

CompoundPrimary TargetT3SS-mediated Hemolysis IC50Antibacterial Activity IC50Selectivity (Antibacterial/Anti-hemolytic)Reference
This compound PurA (anti-virulence) / EF-Tu (antibacterial)2.7 µg/mL 72.7 µg/mL 27-fold [5]
Tetracycline30S Ribosome2.2 µg/mL0.5 µg/mL0.2-fold[5]
PulvomycinEF-Tu51.5 µg/mL7.2 µg/mL0.1-fold[5]

These results underscore that general inhibition of protein synthesis does not correlate with potent inhibition of T3SS-mediated hemolysis, reinforcing the specific nature of this compound's anti-virulence action through a distinct molecular target.[5]

Experimental Protocols

Identification of PurA as the Molecular Target of this compound (Pull-Down Assay)

The identification of PurA as the binding partner of this compound was achieved through a pull-down assay using a biotinylated this compound derivative.

  • Probe Synthesis: A biotinylated this compound probe was synthesized to enable affinity capture. A photo-reactive moiety was also incorporated to allow for covalent cross-linking to the target protein upon UV irradiation.

  • Cell Lysate Preparation: Enteropathogenic E. coli (EPEC) was cultured and lysed to obtain a whole-cell protein extract.

  • Affinity Chromatography: The biotinylated this compound probe was immobilized on streptavidin-coated magnetic beads.

  • Incubation and Cross-linking: The EPEC cell lysate was incubated with the this compound-coated beads to allow for binding. The mixture was then exposed to UV light to induce covalent cross-linking between this compound and its binding partners.

  • Washing and Elution: The beads were washed extensively to remove non-specifically bound proteins. The cross-linked proteins were then eluted.

  • Protein Identification: The eluted proteins were separated by SDS-PAGE, and the specific bands that appeared only in the presence of the this compound probe were excised and identified using MALDI-TOF mass spectrometry. This analysis identified adenylosuccinate synthase (PurA) as a primary binding partner.

Confirmation of this compound-PurA Interaction (Biolayer Interferometry)

The binding affinity between this compound and PurA was quantified using biolayer interferometry (BLI).

  • Immobilization of Biotinylated this compound: A biotinylated this compound probe was immobilized onto streptavidin biosensor tips.

  • Association: The biosensor tips were dipped into solutions containing varying concentrations of purified PurA protein, allowing for the association of PurA with the immobilized this compound. The change in the interference pattern of light reflected from the sensor tip, which is proportional to the amount of bound protein, was monitored in real-time.

  • Dissociation: The biosensor tips were then moved to a buffer-only solution, and the dissociation of PurA from the this compound was monitored.

  • Data Analysis: The association and dissociation rate constants (kon and koff) were determined from the real-time binding data. The equilibrium dissociation constant (Kd) was then calculated as the ratio of koff to kon, providing a quantitative measure of the binding affinity.[1]

In Vitro T3SS Inhibition (T3SS-Mediated Hemolysis Assay)

The inhibitory effect of this compound on T3SS function was assessed by measuring the lysis of red blood cells (RBCs) by EPEC.

  • Bacterial Culture: EPEC was grown in media that induces the expression of the T3SS.

  • Compound Treatment: The bacterial culture was treated with various concentrations of this compound or control compounds.

  • Co-incubation with RBCs: A suspension of red blood cells was added to the treated bacterial cultures.

  • Hemolysis Measurement: The mixture was incubated to allow for T3SS-mediated hemolysis. The cells were then centrifuged, and the amount of hemoglobin released into the supernatant was quantified by measuring the absorbance at 541 nm.

  • IC50 Determination: The concentration of this compound that resulted in a 50% reduction in hemolysis (IC50) was calculated.

In Vivo Efficacy (Citrobacter rodentium Murine Infection Model)

The in vivo efficacy of this compound as a T3SS inhibitor was evaluated using the Citrobacter rodentium infection model in mice, which mimics human EPEC and EHEC infections.

  • Infection: Mice were orally inoculated with a lethal dose of C. rodentium.

  • Treatment: A treatment group of mice received oral administration of this compound, while a control group received a vehicle.

  • Monitoring: The survival of the mice in both groups was monitored over a period of several days.

  • Bacterial Colonization and Pathology Assessment: At the end of the experiment, tissues such as the colon were collected to determine the bacterial load and to assess the extent of tissue damage through histopathology. The reduction in bacterial colonization and tissue pathology in the this compound-treated group compared to the control group demonstrated the in vivo efficacy of the compound.[3]

Visualizing the Molecular Pathway and Experimental Workflow

Aurodox_Signaling_Pathway This compound This compound PurA PurA (Adenylosuccinate Synthase) This compound->PurA Inhibits Downstream_Regulators Downstream Regulatory Cascade PurA->Downstream_Regulators Alters activity Ler Ler (Master Regulator) Downstream_Regulators->Ler Represses Transcription LEE_Expression LEE Gene Expression Ler->LEE_Expression Activates T3SS Type III Secretion System (T3SS) Assembly & Function LEE_Expression->T3SS Virulence Bacterial Virulence T3SS->Virulence Mediates

Caption: Signaling pathway of this compound-mediated T3SS inhibition.

Experimental_Workflow_PurA_ID cluster_Preparation Preparation cluster_Assay Pull-down Assay cluster_Analysis Analysis Biotin_this compound Biotinylated This compound Probe Immobilization Immobilization on Streptavidin Beads Biotin_this compound->Immobilization EPEC_Lysate EPEC Cell Lysate Incubation Incubation & UV Cross-linking EPEC_Lysate->Incubation Immobilization->Incubation Wash_Elute Wash & Elute Incubation->Wash_Elute SDS_PAGE SDS-PAGE Wash_Elute->SDS_PAGE Mass_Spec Mass Spectrometry (MALDI-TOF) SDS_PAGE->Mass_Spec PurA_ID PurA Identified Mass_Spec->PurA_ID

Caption: Workflow for identifying PurA as the molecular target of this compound.

References

Comparative Transcriptomic Analysis of Aurodox-Treated Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of Aurodox on pathogenic bacteria, benchmarked against other common antibiotics. The information presented is supported by experimental data to aid in understanding its mechanism of action and potential as an anti-virulence therapeutic.

This compound, a polyketide antibiotic produced by Streptomyces goldiniensis, has garnered significant interest for its potent anti-virulence properties, particularly its ability to inhibit the Type III Secretion System (T3SS) in various Gram-negative bacteria. This guide delves into the comparative transcriptomics of this compound-treated bacteria, offering a detailed look at the global gene expression changes induced by this compound in key pathogens like Escherichia coli and Salmonella Typhimurium. To provide a broader context for its mechanism of action, this guide also presents a comparative analysis with other well-established antibiotics, including ciprofloxacin, gentamicin, and ampicillin.

Data Presentation: A Comparative Overview of Transcriptomic Changes

The following tables summarize the differential gene expression in E. coli and S. Typhimurium following treatment with this compound and other selected antibiotics. This data, compiled from multiple transcriptomic studies, highlights the unique and overlapping responses to these antibacterial agents.

Table 1: Comparative Transcriptomic Effects of this compound and Other Antibiotics on Escherichia coli

Antibiotic Bacterial Strain Dosage/Concentration Key Upregulated Genes/Pathways Key Downregulated Genes/Pathways Fold Change Range (Representative Genes) P-value
This compound EHEC O157:H75 µg/mlMetabolic genes (e.g., prpR, trpA, trpB), sensory proteins (e.g., narQ)T3SS genes (LEE operon), master regulator ler, colanic acid biosynthesis (rcsA)[1]ler: ~ -2.5-fold<0.05
Ciprofloxacin EHEC O157:H7Sublethal concentrationSOS response genes (recA, lexA), Shiga toxin (stx), LEE pathogenicity island genes, LPS biosynthesis genes[2][3]Amino acid biosynthesis, flagellar assembly[4]recA: >100-fold, lptG: 3 to 49-fold<0.05
Gentamicin E. coli K-121 µg/mL (sub-lethal)Respiratory complexes (anaerobic-like response), membrane proteins, transporters (yhjX)Ribosomal proteinsyhjX: most upregulatedNot specified
Ampicillin E. coliVariableRcs regulon (cell wall stress), colanic acid gene cluster (wcaA, wcaE, gmd)Not specifiedNot specifiedNot specified

Table 2: Comparative Transcriptomic Effects of this compound and Other Antibiotics on Salmonella Typhimurium

Antibiotic Bacterial Strain Dosage/Concentration Key Upregulated Genes/Pathways Key Downregulated Genes/Pathways Fold Change Range (Representative Genes) P-value
This compound S. Typhimurium5 µg/mlSPI-1 effector sipC (marginal)SPI-2 T3SS genes, SPI-2 effector sseBsseB: > -23-fold<0.0001
Gentamicin S. Typhimurium100 µg/mlNot specifiedNot specifiedNot specifiedNot specified
Ciprofloxacin S. TyphimuriumVariableNot specifiedNot specifiedNot specifiedNot specified
Ampicillin S. TyphimuriumNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols: Methodologies for Transcriptomic Analysis

The following section outlines the key experimental protocols typically employed in the transcriptomic analysis of antibiotic-treated bacteria.

Bacterial Culture and Antibiotic Treatment
  • Bacterial Strains and Growth Conditions: Pathogenic strains such as Enterohemorrhagic E. coli (EHEC) O157:H7 or Salmonella enterica serovar Typhimurium are cultured in appropriate media to induce the expression of virulence factors. For instance, T3SS-inducing media like Dulbecco's Modified Eagle Medium (DMEM) or minimal essential medium (MEM)-HEPES are often used.[1]

  • Antibiotic Exposure: this compound or other antibiotics are added to the bacterial cultures at specific concentrations (e.g., 5 µg/ml for this compound) during the exponential growth phase. Control cultures are treated with the vehicle (e.g., DMSO) alone. The exposure time is a critical parameter and is typically optimized for each antibiotic and bacterial strain.

RNA Isolation and Sequencing
  • RNA Extraction: Total RNA is extracted from bacterial pellets using commercially available kits (e.g., RNeasy kit, Qiagen) or methods like the hot phenol-chloroform extraction.[1] To prevent RNA degradation, RNA-protective reagents are often used.

  • DNase Treatment: To remove any contaminating genomic DNA, the extracted RNA is treated with DNase I.

  • Ribosomal RNA (rRNA) Depletion: Since rRNA constitutes a large proportion of total bacterial RNA, it is depleted to enrich for messenger RNA (mRNA) and other non-coding RNAs. This is typically achieved using kits with probes that specifically bind to and remove rRNA.

  • cDNA Library Preparation: The enriched mRNA is fragmented and then reverse transcribed into complementary DNA (cDNA). Sequencing adapters are ligated to the cDNA fragments, and the library is amplified by PCR.

  • High-Throughput Sequencing: The prepared cDNA libraries are sequenced using next-generation sequencing (NGS) platforms, such as Illumina, to generate millions of short reads.

RNA-Seq Data Analysis
  • Quality Control: The raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.

  • Read Mapping: The high-quality reads are then mapped to the reference genome of the respective bacterial strain.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical analysis is performed to identify genes that are differentially expressed between the antibiotic-treated and control groups. Software packages like DESeq2 or edgeR are commonly used for this purpose. Genes with a significant fold change and a low p-value (typically < 0.05) are considered differentially expressed.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for comparative transcriptomics.

Aurodox_T3SS_Inhibition This compound This compound Upstream_Regulator Upstream Regulator(s) This compound->Upstream_Regulator inhibits Ler ler (Master Regulator) Upstream_Regulator->Ler activates LEE_Operon LEE Operon Genes (T3SS Structural Components) Ler->LEE_Operon activates transcription Effector_Proteins Effector Proteins LEE_Operon->Effector_Proteins encodes Virulence Bacterial Virulence Effector_Proteins->Virulence contributes to

Caption: Mechanism of this compound-mediated inhibition of the Type III Secretion System in EHEC.

Salmonella_SPI2_Regulation Environmental_Cues Intracellular Environmental Cues (e.g., low pH, nutrient limitation) PhoPQ PhoP/PhoQ Environmental_Cues->PhoPQ activate SsrAB SsrA/SsrB PhoPQ->SsrAB activate SPI2_Genes Salmonella Pathogenicity Island 2 (SPI-2) Genes SsrAB->SPI2_Genes activate transcription T3SS_Effectors SPI-2 T3SS Effectors SPI2_Genes->T3SS_Effectors encode Intracellular_Survival Intracellular Survival and Replication T3SS_Effectors->Intracellular_Survival promote Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Culture Bacterial Culture Treatment Antibiotic Treatment (this compound vs. Others) Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Mapping Read Mapping QC->Mapping DEG_Analysis Differential Gene Expression Analysis Mapping->DEG_Analysis Interpretation Biological Interpretation DEG_Analysis->Interpretation

References

The Case for Aurodox: A Safer Alternative to Toxin-Inducing Antibiotics in EHEC Infections

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Enterohemorrhagic Escherichia coli (EHEC) poses a significant public health threat, with infections potentially leading to severe complications such as hemorrhagic colitis and hemolytic-uremic syndrome (HUS). A critical challenge in managing EHEC infections is that conventional antibiotic therapies can paradoxically exacerbate the disease by inducing the production of potent Shiga toxins (Stx). This guide provides a comparative analysis of Aurodox, an investigational antibiotic, and ciprofloxacin, a commonly used fluoroquinolone, highlighting the lack of Shiga toxin induction by this compound and providing supporting experimental data.

This compound: A Dual-Action Antibiotic with a Favorable Safety Profile

This compound is a polyketide natural product derived from Streptomyces goldiniensis. It exhibits a unique dual mechanism of action. Its primary antibacterial effect stems from the inhibition of protein synthesis through binding to the elongation factor Tu (EF-Tu). Crucially, this compound also possesses a distinct anti-virulence activity by inhibiting the Type III Secretion System (T3SS) in EHEC. This is achieved by downregulating the expression of the master regulator, ler.

A key advantage of this compound is its inability to induce the bacterial SOS response, a DNA damage repair pathway. In EHEC, the activation of the SOS response is directly linked to the induction of prophages carrying the stx genes, leading to a surge in Shiga toxin production. Unlike many conventional antibiotics that cause DNA damage, this compound does not trigger this pathway, making it a promising candidate for the safe treatment of EHEC infections. Recent studies have also identified adenylosuccinate synthase (PurA) as the molecular target for the T3SS inhibitory action of this compound.

Ciprofloxacin: A Potent Antibiotic with a Significant Drawback

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][2][3][4][5] This mechanism of action, while effective at killing bacteria, inadvertently triggers the SOS response in EHEC.[6][7][8] The resulting induction of Shiga toxin-encoding bacteriophages can lead to a dramatic increase in toxin production, potentially worsening the clinical outcome for patients.[8][9][10]

Comparative Analysis: this compound vs. Ciprofloxacin

The following tables summarize the key differences in the effects of this compound and ciprofloxacin on EHEC, with a focus on Shiga toxin induction.

FeatureThis compoundCiprofloxacin
Primary Antibacterial Target Elongation factor Tu (EF-Tu)DNA gyrase and topoisomerase IV
Anti-virulence Target Type III Secretion System (T3SS) via ler downregulationNone
Induction of SOS Response NoYes
Induction of Shiga Toxin NoYes

Table 1: Mechanistic Comparison of this compound and Ciprofloxacin in EHEC.

Quantitative Data on SOS Response and Shiga Toxin Induction

The following table presents quantitative data from studies investigating the impact of this compound and ciprofloxacin on the SOS response (measured by recA expression) and Shiga toxin production in EHEC.

TreatmentFold Change in recA ExpressionFold Change in Shiga Toxin ProductionReference
This compound No significant changeNot applicable (no induction)[9]
Ciprofloxacin (0.25x MIC) ~25-fold increase in recA transcripts~125-fold increase in Stx2 transcripts[9]
Ciprofloxacin (1x MIC) ~14-fold increase in RecA protein>100-fold increase in Stx activity[9]

Table 2: Quantitative Comparison of this compound and Ciprofloxacin Effects on SOS Response and Shiga Toxin Production in EHEC. MIC = Minimum Inhibitory Concentration.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to validate the lack of toxin induction by this compound.

RecA Expression Assay (GFP Reporter Assay)

This assay quantifies the induction of the SOS response by measuring the expression of a reporter gene (Green Fluorescent Protein - GFP) under the control of the recA promoter.

Protocol:

  • Strain Construction: Transform EHEC with a plasmid containing a recA promoter-GFP fusion construct.

  • Bacterial Culture: Grow the transformed EHEC strain to the mid-logarithmic phase.

  • Treatment: Expose the bacterial cultures to different concentrations of the test compounds (e.g., this compound, ciprofloxacin as a positive control) and an untreated control.

  • Incubation: Incubate the cultures for a defined period (e.g., 4 and 8 hours).

  • Fluorescence Measurement: Measure the GFP fluorescence and optical density (OD600) of the cultures at various time points using a plate reader or flow cytometer.

  • Data Analysis: Normalize the fluorescence signal to the bacterial density (fluorescence/OD600) to determine the relative recA expression levels.

Shiga Toxin Quantification (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the amount of Shiga toxin produced by EHEC.

Protocol:

  • Sample Preparation: Culture EHEC in the presence of the test compounds. Centrifuge the cultures to pellet the bacteria and collect the supernatant containing the secreted toxins.

  • Coating: Coat the wells of a microtiter plate with a capture antibody specific for Shiga toxin (Stx1 and/or Stx2).

  • Blocking: Block the unoccupied sites in the wells to prevent non-specific binding.

  • Sample Incubation: Add the bacterial supernatants to the wells and incubate to allow the toxin to bind to the capture antibody.

  • Detection Antibody: Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that also binds to the captured toxin.

  • Substrate Addition: Add a chromogenic substrate that is converted by the enzyme into a colored product.

  • Measurement: Measure the absorbance of the colored product using a microplate reader. The absorbance is proportional to the amount of Shiga toxin present in the sample.

Shiga Toxin Activity Assay (Vero Cell Cytotoxicity Assay)

This bioassay assesses the biological activity of the Shiga toxin by measuring its cytotoxic effect on Vero cells, a cell line that is highly sensitive to the toxin.

Protocol:

  • Cell Culture: Grow Vero cells to confluence in a 96-well plate.

  • Sample Preparation: Prepare serial dilutions of the bacterial supernatants obtained from the EHEC cultures treated with the test compounds.

  • Toxin Exposure: Add the diluted supernatants to the Vero cell monolayers and incubate for a specified period (e.g., 48-72 hours).

  • Cytotoxicity Assessment: Measure cell viability using a colorimetric assay such as the MTT or LDH release assay.

  • Data Analysis: Calculate the 50% cytotoxic dose (CD50), which is the concentration of the supernatant that causes 50% cell death. A lower CD50 indicates higher toxin activity.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

Shiga_Toxin_Induction_Pathway Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase/ Topoisomerase IV Ciprofloxacin->DNA_Gyrase Inhibits This compound This compound EF_Tu Elongation Factor Tu (Protein Synthesis) This compound->EF_Tu Inhibits DNA_Damage DNA Damage DNA_Gyrase->DNA_Damage Leads to SOS_Response SOS Response (RecA activation) DNA_Damage->SOS_Response Triggers Stx_Phage_Induction Stx Phage Induction SOS_Response->Stx_Phage_Induction Induces Shiga_Toxin_Production Increased Shiga Toxin Production Stx_Phage_Induction->Shiga_Toxin_Production Results in Protein_Synthesis_Inhibition Protein Synthesis Inhibition EF_Tu->Protein_Synthesis_Inhibition

Caption: Shiga Toxin Induction Pathway.

Experimental_Workflow cluster_culture Bacterial Culture and Treatment cluster_assays Downstream Assays EHEC_Culture EHEC Culture (Mid-log phase) Treatment Treatment with: - this compound - Ciprofloxacin - Control EHEC_Culture->Treatment RecA_Assay RecA Expression Assay (GFP Reporter) Treatment->RecA_Assay Analyze SOS Response Stx_ELISA Shiga Toxin ELISA Treatment->Stx_ELISA Quantify Shiga Toxin Vero_Assay Vero Cell Cytotoxicity Assay Treatment->Vero_Assay Measure Toxin Activity Result_RecA Result_RecA RecA_Assay->Result_RecA No SOS induction with this compound Result_ELISA Result_ELISA Stx_ELISA->Result_ELISA No increase in Stx with this compound Result_Vero Result_Vero Vero_Assay->Result_Vero No increase in cytotoxicity with this compound

Caption: Experimental Workflow for Toxin Induction Validation.

Conclusion

The available evidence strongly indicates that this compound does not induce the production of Shiga toxin in EHEC, a critical safety feature that distinguishes it from antibiotics like ciprofloxacin. By targeting bacterial protein synthesis and the Type III Secretion System without activating the SOS response, this compound presents a promising therapeutic strategy for mitigating the virulence of EHEC without the risk of exacerbating toxin-mediated pathology. Further research and clinical evaluation are warranted to fully explore the potential of this compound as a safe and effective treatment for EHEC infections.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aurodox
Reactant of Route 2
Reactant of Route 2
Aurodox

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.